molecular formula C17H22N2 B1679789 Phenbenzamine CAS No. 961-71-7

Phenbenzamine

Número de catálogo: B1679789
Número CAS: 961-71-7
Peso molecular: 254.37 g/mol
Clave InChI: CHOBRHHOYQKCOU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Phenbenzamine, also known historically by its brand name Antergan, is a significant pharmaceutical compound recognized as the first antihistamine to be introduced for medical use in the early 1940s . It belongs to the ethylenediamine class of antihistamines and acts as an H1 receptor antagonist . As a first-generation antihistamine, its primary research value lies in its role in pioneering the study of histamine-mediated conditions and its use as a reference compound in the historical development of anti-allergy therapeutics . Its mechanism of action involves antagonizing the histamine H1 receptor, thereby countering the effects of histamine, an endogenous chemical messenger that increases vascular permeability and leads to swelling and vasodilation . Unlike second-generation antihistamines, first-generation agents like this compound are known to cross the blood-brain barrier, which contributes to a profile of central nervous system effects, a key area of historical and comparative pharmacological study . In addition to its antihistaminic properties, this compound also possesses anticholinergic properties . This product is intended for research applications, such as investigating the evolution of antihistamine drugs, studying receptor binding mechanisms, and exploring the structural basis of G protein-coupled receptor (GPCR) modulation . FOR RESEARCH USE ONLY (RUO). This product is a chemical reagent designed for laboratory research use in a controlled setting by qualified professionals. It is not intended for diagnostic or therapeutic use, medicinal purposes, or human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

961-71-7

Fórmula molecular

C17H22N2

Peso molecular

254.37 g/mol

Nombre IUPAC

N'-benzyl-N,N-dimethyl-N'-phenylethane-1,2-diamine

InChI

InChI=1S/C17H22N2/c1-18(2)13-14-19(17-11-7-4-8-12-17)15-16-9-5-3-6-10-16/h3-12H,13-15H2,1-2H3

Clave InChI

CHOBRHHOYQKCOU-UHFFFAOYSA-N

SMILES

CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=C2

SMILES canónico

CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=C2

Apariencia

Solid powder

Punto de ebullición

354 to 356 °F at 7 mmHg (NTP, 1992)

Densidad

1.019 (NTP, 1992) - Denser than water;  will sink

Otros números CAS

961-71-7

Descripción física

Phenbenzamine is a liquid. (NTP, 1992)

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Antergan
Cyproheptadine
Dihexazin
Periactin
Peritol
Viternum

Origen del producto

United States

Foundational & Exploratory

Phenbenzamine's Mechanism of Action on H1 Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: Phenbenzamine and the Histamine H1 Receptor

This compound is a first-generation antihistamine belonging to the ethylenediamine class. Like other compounds in this class, its primary therapeutic effect is the mitigation of allergic symptoms mediated by the release of histamine. These symptoms arise from the interaction of histamine with its receptors, particularly the H1 receptor, which is a G-protein coupled receptor (GPCR) widely distributed throughout the body, including on smooth muscle cells, vascular endothelium, and neurons in the central nervous system.

Activation of the H1 receptor by histamine initiates a signaling cascade that results in the classic symptoms of an allergic response: vasodilation, increased vascular permeability, itching, and smooth muscle contraction (e.g., bronchoconstriction). First-generation H1-antihistamines, including this compound, competitively block the binding of histamine to the H1 receptor, thereby preventing the initiation of this signaling cascade.

Molecular Mechanism of Action: Inverse Agonism

Historically, H1-antihistamines were classified as receptor antagonists. However, current understanding of GPCR pharmacology has redefined their mechanism of action as inverse agonism .[1] The H1 receptor, like many GPCRs, exhibits a degree of constitutive activity, meaning it can signal to a basal level even in the absence of an agonist (histamine).

The receptor exists in an equilibrium between an inactive (R) and an active (R) conformation. Histamine, as an agonist, preferentially binds to and stabilizes the active R conformation, shifting the equilibrium towards the active state and amplifying the downstream signal.

In contrast, H1-antihistamines like this compound preferentially bind to and stabilize the inactive (R) conformation of the receptor.[1] This action not only prevents histamine from binding but also reduces the basal, constitutive activity of the receptor.[1] Therefore, they are more accurately described as inverse agonists.

Downstream Signaling Pathways

The binding of this compound to the H1 receptor inhibits the canonical Gq/11 signaling pathway activated by histamine. This inhibition prevents the activation of phospholipase C (PLC), which in turn blocks the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

The subsequent reduction in intracellular IP3 levels prevents the release of calcium (Ca2+) from the endoplasmic reticulum, a critical step in many allergic and inflammatory responses. Furthermore, the inhibition of this pathway leads to the downregulation of the transcription factor NF-κB, which is pivotal in the expression of pro-inflammatory cytokines and cell adhesion molecules.

Signaling Pathway Diagram

H1_Receptor_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm Histamine Histamine H1R_active H1 Receptor (Active State) Histamine->H1R_active Activates This compound This compound (Inverse Agonist) H1R_inactive H1 Receptor (Inactive State) This compound->H1R_inactive Stabilizes Gq11 Gq/11 Protein H1R_active->Gq11 Activates H1R_inactive->Gq11 Inhibits Basal Activity PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Inflammatory_response Allergic & Inflammatory Responses Ca_release->Inflammatory_response Triggers NFkB_pathway NF-κB Pathway PKC->NFkB_pathway Activates NFkB_pathway->Inflammatory_response Promotes

Caption: H1 Receptor Signaling and this compound's Point of Intervention.

Quantitative Analysis of H1 Receptor Binding and Function

A critical aspect of characterizing any H1-antihistamine is the quantitative determination of its binding affinity (Ki) and functional potency (IC50 or EC50). As of the latest literature review, specific quantitative data for this compound's binding affinity and functional potency at the H1 receptor were not available.

However, to provide a comparative context, the following table summarizes the H1 receptor binding affinities (Ki) for several other first-generation antihistamines. A lower Ki value indicates a higher binding affinity.

AntihistamineChemical ClassH1 Receptor Ki (nM)
This compound Ethylenediamine Data Not Available
OxomemazinePhenothiazine84
DiphenhydramineEthanolamine1
DexchlorpheniramineAlkylamine2.67 - 4.81
PromethazinePhenothiazineData Not Available

Note: The data in this table is compiled from various sources for comparative purposes. The absence of data for this compound and promethazine highlights a gap in the publicly available scientific literature.[2]

Detailed Experimental Protocols

The characterization of an H1 receptor antagonist like this compound involves a series of well-established in vitro assays. The following sections provide detailed methodologies for two key experiments.

Radioligand Binding Assay for H1 Receptor Affinity

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the H1 receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for the human histamine H1 receptor.

Materials:

  • Cell membranes expressing the human histamine H1 receptor (e.g., from HEK293 or CHO cell lines).

  • Radioligand: Typically [3H]-mepyramine, a potent H1 receptor antagonist.

  • Test compound: this compound at various concentrations.

  • Non-specific binding control: A high concentration (e.g., 10 µM) of a known H1 antagonist like mepyramine.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Methodology:

  • Membrane Preparation:

    • Culture cells expressing the H1 receptor to confluency.

    • Harvest the cells and homogenize them in ice-cold assay buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

  • Binding Reaction:

    • In a 96-well plate, add a fixed amount of cell membrane preparation to each well.

    • Add a fixed concentration of [3H]-mepyramine (typically at its Kd concentration).

    • Add varying concentrations of the test compound (this compound).

    • For total binding wells, add assay buffer instead of the test compound.

    • For non-specific binding wells, add a high concentration of mepyramine.

    • Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

  • Filtration and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Dry the filters and add scintillation fluid.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes with H1 Receptors start->prep_membranes setup_assay Set Up 96-Well Plate Assay (Total, Non-specific, Test Compound) prep_membranes->setup_assay add_radioligand Add [³H]-Mepyramine to all wells setup_assay->add_radioligand incubate Incubate to Reach Equilibrium add_radioligand->incubate filter_wash Filter and Wash to Separate Bound/Free Ligand incubate->filter_wash measure_radioactivity Measure Radioactivity (Scintillation Counting) filter_wash->measure_radioactivity analyze_data Data Analysis: Calculate Specific Binding, Determine IC₅₀ and Kᵢ measure_radioactivity->analyze_data end End analyze_data->end

Caption: Workflow for a Radioligand Binding Assay.

Functional Assay: Intracellular Calcium Mobilization

This assay measures the functional consequence of H1 receptor blockade by quantifying the inhibition of histamine-induced intracellular calcium release.

Objective: To determine the functional potency (IC50) of a test compound in inhibiting histamine-induced calcium mobilization.

Materials:

  • A cell line stably expressing the human H1 receptor (e.g., HEK293 or CHO cells).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Histamine solution.

  • Test compound: this compound at various concentrations.

  • A fluorescence plate reader capable of kinetic reads.

Methodology:

  • Cell Preparation:

    • Plate the H1 receptor-expressing cells in a black, clear-bottom 96-well plate and grow to confluency.

    • On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for a specified time at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

  • Functional Assay:

    • Place the cell plate in the fluorescence plate reader and set the appropriate excitation and emission wavelengths for the dye.

    • Add varying concentrations of the test compound (this compound) to the wells and incubate for a defined period (pre-incubation).

    • Establish a baseline fluorescence reading.

    • Add a fixed concentration of histamine (typically the EC80 concentration to ensure a robust signal) to stimulate the H1 receptors.

    • Immediately begin recording the fluorescence intensity over time to capture the calcium flux.

  • Data Analysis:

    • Determine the peak fluorescence intensity for each well.

    • Normalize the data to the response seen with histamine alone (100%) and the baseline fluorescence (0%).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Conclusion

This compound, as a first-generation H1-antihistamine, exerts its therapeutic effects through inverse agonism at the histamine H1 receptor. By stabilizing the inactive conformation of the receptor, it not only blocks the actions of histamine but also reduces the receptor's basal activity. This leads to the inhibition of the Gq/11-PLC-IP3/DAG signaling cascade, ultimately preventing the downstream cellular responses that characterize an allergic reaction. While specific quantitative data for this compound are elusive in modern literature, the well-established methodologies for radioligand binding and functional assays provide a clear framework for its pharmacological characterization. A comprehensive understanding of its mechanism of action at the molecular and cellular levels remains crucial for both research and clinical applications.

References

The Dawn of a New Era in Allergy Treatment: A Technical History of Phenbenzamine, the First Antihistamine

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth historical account of the development of Phenbenzamine (Antergan), the first clinically successful antihistamine. We trace its origins from the initial exploratory work on synthetic antagonists of histamine at the Pasteur Institute in Paris, led by Nobel laureate Daniel Bovet, to its eventual clinical application by Bernard Halpern. This paper details the pivotal experiments, the evolution of the underlying pharmacological understanding, and the chemical synthesis of this landmark compound. Through a combination of historical review, reconstructed experimental protocols, and pathway analysis, we offer a comprehensive resource for professionals in pharmacology and drug development, illustrating the foundational steps that paved the way for modern allergy and inflammation therapy.

Introduction: The Quest for a Histamine Antagonist

In the early 20th century, the role of histamine as a key mediator of allergic and anaphylactic reactions was becoming increasingly evident. The work of Sir Henry Dale and others had established the potent physiological effects of histamine, including smooth muscle contraction, vasodilation, and increased vascular permeability. However, therapeutic options to counteract these effects were non-existent.

The quest for a specific histamine antagonist began in earnest in the 1930s at the Pasteur Institute in Paris. A team led by Ernest Fourneau and the Swiss-born Italian pharmacologist Daniel Bovet embarked on a systematic investigation of synthetic compounds to identify a substance that could block the actions of histamine. This research was predicated on the emerging concept of drug-receptor interactions, with the goal of finding a molecule that could competitively inhibit histamine at its then-uncharacterized receptor sites.

Early Breakthroughs: The Phenolic Ethers

The initial breakthrough came in 1933 when Fourneau and Bovet discovered that a synthetic benzodioxan derivative, piperoxan (compound 929 F), possessed antihistaminic properties. While too toxic for human use, this discovery provided the crucial proof-of-concept that synthetic histamine antagonists were achievable.

Subsequent work by Bovet and Anne-Marie Staub, published in 1937, further explored a series of phenolic ethers. Their research demonstrated that these compounds could protect guinea pigs from the lethal effects of histamine and histamine-induced bronchospasm. This pioneering work laid the direct groundwork for the development of more potent and less toxic derivatives.

Key Precursor Compounds

The progression from the initial toxic leads to a clinically viable drug involved the systematic modification of the chemical structure. The key milestones in this preclinical phase are summarized below.

Compound IDChemical NameYear of DiscoveryKey Findings
929 F (Piperoxan) 2-(1-piperidylmethyl)-1,4-benzodioxan1933First synthetic compound with demonstrated antihistaminic activity. Protected guinea pigs from histamine-induced bronchospasm. Deemed too toxic for clinical use.
Phenolic Ethers Various derivatives1937Further established the principle of histamine antagonism with synthetic compounds. Showed protective effects against lethal histamine doses in animal models.

The Emergence of this compound (Antergan)

Building on the insights gained from the phenolic ethers, the research, now under the patronage of Rhône-Poulenc laboratories, shifted to a new class of compounds: the ethylenediamines. This chemical exploration led to the synthesis of N-phenyl-N-benzyl-N',N'-dimethylethylenediamine, which was assigned the code RP-2339.[1] This compound would soon be known as this compound and commercially named Antergan.

In 1942, the French allergist and immunologist Bernard Halpern conducted the first successful human trials of this compound, demonstrating its efficacy in providing symptomatic relief from allergic conditions.[2] This marked a pivotal moment in medical history: the introduction of the first clinically useful antihistamine.[1][3]

Experimental Protocols

In Vivo Antihistamine Activity Assessment (Guinea Pig Model)

The guinea pig was the primary animal model for assessing antihistaminic activity due to its high sensitivity to histamine.

  • Objective: To determine the ability of a test compound to prevent histamine-induced airway constriction.

  • Methodology:

    • Unanesthetized guinea pigs were placed in a chamber.

    • An aerosolized solution of histamine was introduced into the chamber, inducing bronchospasm and respiratory distress.

    • The time until the onset of convulsions or collapse was recorded.

    • In the treatment group, the test compound (e.g., this compound) was administered prior to histamine exposure.

    • The protective effect was quantified by the delay or prevention of the bronchospastic response.

  • Endpoint: Increased latency to, or complete prevention of, histamine-induced convulsions.

  • Objective: To assess the ability of a test compound to prevent mortality from a lethal dose of histamine.

  • Methodology:

    • A lethal dose of histamine was determined for a control group of guinea pigs.

    • The test compound was administered to the treatment group at various doses prior to the administration of the lethal histamine dose.

    • Survival was monitored over a set period.

  • Endpoint: Percentage of animals surviving the lethal histamine challenge.

Chemical Synthesis of this compound

The synthesis of this compound is achieved through the reaction of N-benzylaniline with 2-chloroethyldimethylamine.[1]

  • Reactants: N-benzylaniline, 2-chloroethyldimethylamine

  • Reaction Type: Nucleophilic substitution

  • General Procedure:

    • N-benzylaniline is reacted with 2-chloroethyldimethylamine in a suitable solvent.

    • A base is typically used to neutralize the hydrochloric acid formed during the reaction.

    • The reaction mixture is then purified, for example, by distillation under reduced pressure, to yield this compound.

Below is a logical workflow for the synthesis of this compound.

G cluster_reactants Reactants cluster_reaction Reaction Conditions N_benzylaniline N-benzylaniline Reaction Nucleophilic Substitution N_benzylaniline->Reaction Chloroethyldimethylamine 2-chloroethyldimethylamine Chloroethyldimethylamine->Reaction Solvent Suitable Solvent Solvent->Reaction Base Base (e.g., Sodium Amide) Base->Reaction Purification Purification (e.g., Distillation) Reaction->Purification Product This compound (N-benzyl-N',N'-dimethyl-N-phenylethylenediamine) Purification->Product

Caption: Synthesis workflow for this compound.

Mechanism of Action: H1 Receptor Antagonism

This compound and other first-generation antihistamines exert their effects by acting as inverse agonists at the histamine H1 receptor. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, initiate a signaling cascade leading to the classic symptoms of an allergic reaction.

The H1 Receptor Signaling Pathway

The binding of histamine to the H1 receptor activates the Gq alpha subunit of the associated G-protein. This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This cascade ultimately leads to smooth muscle contraction, increased vascular permeability, and other inflammatory responses. This compound competitively blocks histamine from binding to the H1 receptor, thus inhibiting this signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H1R H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Response Allergic Response (Smooth Muscle Contraction, Increased Permeability) Ca2->Response PKC->Response Histamine Histamine Histamine->H1R Activates This compound This compound This compound->H1R Blocks

Caption: H1 receptor signaling pathway and the inhibitory action of this compound.

Clinical Introduction and Legacy

The introduction of this compound (Antergan) in 1942 was a landmark event in medicine.[2] For the first time, physicians had a tool to effectively manage the symptoms of allergic rhinitis, urticaria, and other allergic conditions. Although it was soon followed by other first-generation antihistamines like mepyramine (Neoantergan) and diphenhydramine (Benadryl), this compound holds the distinction of being the first.[1]

The primary limitation of this compound and other first-generation antihistamines was their sedative side effects, caused by their ability to cross the blood-brain barrier and antagonize H1 receptors in the central nervous system. This limitation spurred further research that eventually led to the development of the non-sedating second-generation antihistamines.

Conclusion

The historical development of this compound is a compelling example of rational drug discovery. From the initial hypothesis-driven search for a histamine antagonist to the systematic chemical modifications and rigorous preclinical testing, the story of this compound's creation laid the foundation for the entire field of antihistamine therapy. While it has been largely superseded by newer agents with improved side-effect profiles, the pioneering role of this compound in alleviating the burden of allergic diseases is undeniable. This technical guide serves as a testament to the scientific ingenuity that ushered in a new era of treatment for millions of allergy sufferers worldwide.

References

An In-depth Technical Guide to the Anticholinergic Properties and Off-Target Effects of Phenbenzamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenbenzamine, marketed as Antergan, holds a significant place in pharmaceutical history as the first clinically utilized antihistamine.[1] Introduced in the early 1940s, this ethylenediamine derivative provided a foundation for the development of subsequent generations of H1 receptor antagonists.[1] While its primary therapeutic action is the blockade of histamine H1 receptors, this compound is also recognized for its anticholinergic properties, a characteristic common among first-generation antihistamines.[1] This technical guide provides a comprehensive overview of the anticholinergic and off-target profile of this compound, with a focus on the underlying pharmacology and methodologies for its characterization. Given its historical context, specific quantitative binding data for this compound is notably scarce in contemporary literature. Therefore, this guide also serves to outline the modern experimental approaches that would be employed to fully elucidate its receptor interaction profile.

Introduction

This compound, a first-generation H1 antihistamine, was a pioneering therapeutic agent for allergic conditions.[1] Its clinical utility was, however, accompanied by sedative and anticholinergic side effects, which led to its replacement by newer agents.[1] Understanding the molecular pharmacology of this compound, particularly its interaction with muscarinic acetylcholine receptors, is crucial for comprehending the therapeutic and adverse effect profiles of early antihistamines. This guide delves into the anticholinergic nature of this compound, explores its potential off-target effects, and provides detailed experimental protocols and signaling pathway diagrams relevant to its pharmacological assessment.

Anticholinergic Properties of this compound

Context from Structurally Related Antihistamines

To provide a quantitative context for the likely anticholinergic potency of this compound, the following table summarizes the muscarinic receptor binding affinities (Ki values) for other first-generation antihistamines. It is important to note that these are not data for this compound itself but offer a comparative perspective.

AntihistamineMuscarinic Receptor Ki (nM)Reference
Mequitazine5.0[2]
Cyproheptadine6.2[2]
Clemastine11[2]
Diphenylpyraline20[2]
Promethazine22[2]
Diphenhydramine280[2]
Mepyramine3,600[2]

Table 1: Muscarinic Receptor Binding Affinities of Selected First-Generation Antihistamines. This table presents the inhibition constants (Ki) of various first-generation antihistamines for muscarinic receptors, providing a comparative framework for this compound's potential anticholinergic activity.

Off-Target Effects of this compound

Beyond its primary activity at histamine H1 receptors and its anticholinergic effects, the broader off-target profile of this compound is not well-documented with quantitative data. However, based on the pharmacology of other first-generation antihistamines and its chemical structure, potential interactions with other receptor systems can be hypothesized.

Adrenergic Receptors

Some first-generation antihistamines exhibit activity at α-adrenergic receptors, which can contribute to side effects such as orthostatic hypotension. While there is no specific data for this compound, its structural relative, phenoxybenzamine (a different compound), is a potent and irreversible antagonist of α-adrenergic receptors.[3][4] This does not imply the same activity for this compound, but it highlights a potential area for investigation.

Serotonin Receptors

Interactions with serotonin (5-HT) receptors are also observed with some antihistamines.[5] For instance, certain antihistamines can inhibit the reuptake of serotonin or act as antagonists at specific 5-HT receptor subtypes.[6] The PubChem database notes that this compound is classified as a serotonin antagonist, though specific binding data is not provided.[5]

Experimental Protocols

To quantitatively assess the anticholinergic properties and off-target effects of a compound like this compound, standardized in vitro pharmacological assays are employed.

Radioligand Binding Assay for Muscarinic Receptors

This assay directly measures the affinity of a test compound for a specific receptor subtype.

  • Objective: To determine the inhibition constant (Ki) of this compound for each of the five human muscarinic acetylcholine receptor subtypes (M1-M5).

  • Materials:

    • Membrane preparations from cells expressing a single subtype of human muscarinic receptor (e.g., CHO or HEK293 cells).

    • Radioligand specific for muscarinic receptors (e.g., [3H]-N-methylscopolamine, [3H]-QNB).

    • Unlabeled competitor (this compound).

    • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Procedure:

    • A constant concentration of the radioligand and varying concentrations of the unlabeled competitor (this compound) are added to the membrane preparations.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of a known muscarinic antagonist (e.g., atropine).

    • The IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) is calculated from the competition curve.

    • The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Receptor Membranes Incubation Incubation to Equilibrium Membranes->Incubation Radioligand [3H]-Radioligand Radioligand->Incubation Competitor This compound (Varying Conc.) Competitor->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc IC50 Calculation Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

Figure 1: Workflow for a radioligand binding assay.

Functional Assay for Anticholinergic Activity

This assay measures the ability of a compound to inhibit the physiological response induced by a muscarinic agonist.

  • Objective: To determine the functional potency (e.g., pA2 value) of this compound as a muscarinic antagonist.

  • Model: Isolated tissue preparation sensitive to muscarinic stimulation (e.g., guinea pig ileum or trachea).

  • Materials:

    • Isolated tissue preparation.

    • Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

    • Muscarinic agonist (e.g., acetylcholine, carbachol).

    • This compound.

    • Isotonic transducer and data acquisition system.

  • Procedure:

    • The isolated tissue is mounted in the organ bath and allowed to equilibrate.

    • A cumulative concentration-response curve to the muscarinic agonist is generated to establish a baseline.

    • The tissue is washed and then incubated with a fixed concentration of this compound for a defined period.

    • A second concentration-response curve to the agonist is generated in the presence of this compound.

    • Steps 3 and 4 are repeated with increasing concentrations of this compound.

    • The rightward shift of the agonist concentration-response curve in the presence of this compound is used to calculate the pA2 value via a Schild plot analysis, which provides a measure of antagonist potency.

Signaling Pathways

Histamine H1 Receptor Signaling

This compound's primary therapeutic effect is the antagonism of the histamine H1 receptor. This receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.

G Histamine Histamine H1R H1 Receptor Histamine->H1R Activates This compound This compound This compound->H1R Inhibits Gq11 Gq/11 H1R->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., smooth muscle contraction) Ca_Release->Response PKC->Response

Figure 2: Histamine H1 receptor signaling pathway.

Muscarinic Acetylcholine Receptor Signaling (M1, M3, M5 Subtypes)

The anticholinergic effects of this compound are mediated by the blockade of muscarinic receptors. The M1, M3, and M5 subtypes also primarily couple to Gq/11, leading to a similar downstream signaling cascade as the H1 receptor.

G ACh Acetylcholine M1_M3_M5 M1/M3/M5 Receptors ACh->M1_M3_M5 Activates This compound This compound This compound->M1_M3_M5 Inhibits Gq11 Gq/11 M1_M3_M5->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., glandular secretion) Ca_Release->Response PKC->Response

Figure 3: Gq-coupled muscarinic receptor signaling.

Muscarinic Acetylcholine Receptor Signaling (M2, M4 Subtypes)

The M2 and M4 muscarinic receptor subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

G ACh Acetylcholine M2_M4 M2/M4 Receptors ACh->M2_M4 Activates This compound This compound This compound->M2_M4 Inhibits Gio Gi/o M2_M4->Gio AC Adenylyl Cyclase (AC) Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Response Cellular Response (e.g., decreased heart rate) PKA->Response

Figure 4: Gi-coupled muscarinic receptor signaling.

Conclusion

This compound, as the first clinically approved antihistamine, represents a cornerstone in the history of pharmacology. While its primary mechanism of action is well-established as H1 receptor antagonism, its anticholinergic properties are a significant aspect of its pharmacological profile, contributing to both therapeutic and adverse effects. The lack of specific quantitative data for this compound underscores the advancements in drug discovery and development, where comprehensive receptor profiling is now a standard practice. The experimental protocols and signaling pathways detailed in this guide provide a robust framework for the characterization of this compound and other compounds with potential anticholinergic and off-target activities. Further research, employing modern assay technologies, would be necessary to fully quantify the receptor interaction profile of this historically important molecule.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Phenbenzamine (Antergan)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenbenzamine, historically known by its trade name Antergan, holds a significant place in medicinal chemistry as one of the first synthetic antihistamines. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of this compound. Detailed experimental protocols, quantitative data, and structural visualizations are presented to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Chemical Structure and Identification

This compound is a tertiary amine belonging to the ethylenediamine class of first-generation H1 antihistamines. Its chemical structure consists of a central ethylenediamine backbone with N,N-dimethyl, phenyl, and benzyl substituents.

IUPAC Name: N'-benzyl-N,N-dimethyl-N'-phenylethane-1,2-diamine[1]

Chemical Formula: C₁₇H₂₂N₂[1]

Molecular Weight: 254.37 g/mol [1]

CAS Number: 961-71-7[1]

Synonyms: Antergan, Lergitin, Bridal, Dimetina, PM245, 2339 RP[1]

The structural formula of this compound is as follows:

Physicochemical Properties

This compound is a liquid at room temperature.[1] Its hydrochloride salt is a crystalline solid. A summary of its known physicochemical properties is presented in the table below.

PropertyValueSalt FormReference
Molecular Weight 254.37 g/mol Free Base[1]
290.83 g/mol Hydrochloride[2]
Physical State LiquidFree Base[1]
Beige CrystalsHydrochloride[2]
Boiling Point 179-180 °C at 7 mmHgFree Base
Melting Point 210-211 °CHydrochloride[2]
Solubility Soluble in DMSOFree Base[3]
1 to 10 mg/mL in water at 20.5 °CHydrochloride[2]
pKa Not availableFree Base
pH (25 mg/mL solution) 5.72Hydrochloride[2]

Synthesis of this compound

The primary and historically significant method for the synthesis of this compound is the N-alkylation of N-benzylaniline with 2-chloro-N,N-dimethylethylamine.[4]

Synthetic Pathway

The overall synthetic scheme is a nucleophilic substitution reaction where the secondary amine of N-benzylaniline acts as the nucleophile, displacing the chloride from 2-chloro-N,N-dimethylethylamine.

G cluster_reactants Reactants cluster_product Product N_benzylaniline N-Benzylaniline This compound This compound (Antergan) N_benzylaniline->this compound + chloroamine 2-Chloro-N,N-dimethylethylamine chloroamine->this compound caption Synthesis of this compound G Reactants N-Benzylaniline & 2-Chloro-N,N-dimethylethylamine Reaction N-Alkylation Reaction (Toluene, Base, Reflux) Reactants->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Vacuum Distillation Workup->Purification Product Pure this compound Purification->Product caption Synthesis and Purification Workflow

References

Pharmacological profile of Phenbenzamine as an ethylenediamine derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenbenzamine, an early entrant in the field of antihistamines, belongs to the ethylenediamine class. As a first-generation histamine H1 receptor antagonist, it competitively inhibits the effects of histamine at H1 receptors, thereby alleviating allergic symptoms. Its pharmacological profile is characteristic of older antihistamines, including notable sedative and anticholinergic properties. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanism of action, the associated signaling pathways, and relevant experimental methodologies for its characterization. Due to its early development, specific quantitative binding affinity data for this compound is not extensively available in publicly accessible literature. This document, therefore, focuses on the qualitative aspects of its pharmacology and provides generalized experimental frameworks applicable to its class of compounds.

Introduction

This compound, also known as Antergan, was one of the first antihistamines to be introduced for clinical use in the 1940s. It is a derivative of ethylenediamine, a chemical class that formed the basis for several early antihistaminic agents. As a first-generation H1 antagonist, this compound effectively competes with histamine for binding to H1 receptors on effector cells, thereby mitigating the symptoms of allergic reactions such as rhinitis, urticaria, and conjunctivitis. However, its clinical use has been largely superseded by second-generation antihistamines, which offer improved receptor selectivity and a more favorable side-effect profile, particularly with regard to central nervous system depression. Despite this, an understanding of the pharmacological profile of this compound remains relevant for historical context and for the study of first-generation antihistamines.

Chemical Structure

  • IUPAC Name: N-benzyl-N',N'-dimethyl-N-phenylethane-1,2-diamine

  • Chemical Formula: C17H22N2

  • Molecular Weight: 254.38 g/mol

Pharmacodynamics

The primary mechanism of action of this compound is the competitive antagonism of the histamine H1 receptor. It binds to the H1 receptor without activating it, thereby preventing histamine from eliciting its characteristic effects on smooth muscle, vascular permeability, and sensory nerves. As a first-generation antihistamine, this compound is known to cross the blood-brain barrier, leading to sedation and other central nervous system effects. Furthermore, it exhibits activity at other receptors, contributing to its side-effect profile.

Histamine H1 Receptor Antagonism

This compound acts as an inverse agonist at the H1 receptor, stabilizing the inactive conformation of the receptor and shifting the equilibrium away from the active state. This action inhibits the downstream signaling cascade initiated by histamine binding.

Off-Target Receptor Activity

First-generation ethylenediamine antihistamines, including this compound, are known to interact with other receptor systems, which accounts for some of their prominent side effects:

  • Muscarinic Receptors: Antagonism at muscarinic acetylcholine receptors contributes to anticholinergic effects such as dry mouth, blurred vision, urinary retention, and constipation.

  • Adrenergic Receptors: Some ethylenediamine derivatives may exhibit weak alpha-adrenergic blocking activity.

  • Serotonergic Receptors: Activity at serotonin receptors has also been reported for some first-generation antihistamines.

Quantitative Pharmacological Data

Receptor SubtypeRadioligandTest CompoundK_i_ (nM)IC_50_ (nM)Assay TypeTissue/Cell LineReference
Histamine H1[³H]-MepyramineThis compoundNot AvailableNot AvailableRadioligand BindingNot SpecifiedN/A
Muscarinic M1[³H]-PirenzepineThis compoundNot AvailableNot AvailableRadioligand BindingNot SpecifiedN/A
Muscarinic M2[³H]-AF-DX 384This compoundNot AvailableNot AvailableRadioligand BindingNot SpecifiedN/A
Muscarinic M3[³H]-4-DAMPThis compoundNot AvailableNot AvailableRadioligand BindingNot SpecifiedN/A
Alpha-1 Adrenergic[³H]-PrazosinThis compoundNot AvailableNot AvailableRadioligand BindingNot SpecifiedN/A
Alpha-2 Adrenergic[³H]-RauwolscineThis compoundNot AvailableNot AvailableRadioligand BindingNot SpecifiedN/A
Serotonin 5-HT_2A_[³H]-KetanserinThis compoundNot AvailableNot AvailableRadioligand BindingNot SpecifiedN/A

Signaling Pathways

The primary signaling pathway affected by this compound is that of the histamine H1 receptor, which is a G-protein coupled receptor (GPCR) linked to the Gq/11 family of G-proteins.

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Activates This compound This compound This compound->H1R Inhibits Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Cellular_Response Allergic Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_release->Cellular_Response PKC->Cellular_Response

Figure 1: Histamine H1 Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the pharmacological profile of H1 antihistamines like this compound.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity of a test compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the histamine H1 receptor.

Materials:

  • Membrane preparation from cells expressing the human H1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-Mepyramine (a selective H1 antagonist).

  • Non-specific binding control: A high concentration of a non-radiolabeled H1 antagonist (e.g., Mianserin).

  • Test compound: this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Incubate the cell membranes with a fixed concentration of [³H]-Mepyramine and varying concentrations of this compound in the assay buffer.

  • Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis Membranes Membrane Preparation Incubation Incubation Membranes->Incubation Radioligand Radioligand ([³H]-Mepyramine) Radioligand->Incubation Test_Compound Test Compound (this compound) Test_Compound->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis IC50 & Ki Determination Counting->Analysis

Figure 2: General Workflow for a Competitive Radioligand Binding Assay.

In Vivo Model: Histamine-Induced Wheal and Flare Test

This is a classic in vivo method to assess the efficacy and duration of action of an antihistamine in humans.

Objective: To evaluate the ability of this compound to inhibit histamine-induced skin reactions.

Procedure:

  • Baseline Measurement: A sterile solution of histamine is administered intradermally or via skin prick on the forearm of a subject.

  • Wheal and Flare Measurement: The resulting wheal (raised, edematous area) and flare (surrounding erythema) are measured at a specified time point (e.g., 15 minutes).

  • Drug Administration: The subject is administered a dose of this compound.

  • Post-Dose Challenge: At various time points after drug administration, the histamine challenge is repeated.

  • Inhibition Calculation: The size of the wheal and flare post-dose is compared to the baseline measurements to determine the percentage of inhibition.

Conclusion

This compound, as a pioneering ethylenediamine antihistamine, laid the groundwork for the development of subsequent generations of H1 receptor antagonists. Its pharmacological profile is characterized by competitive antagonism at the H1 receptor, leading to the amelioration of allergic symptoms. Concurrently, its interaction with other receptor systems, a hallmark of first-generation antihistamines, results in a distinct side-effect profile, most notably sedation and anticholinergic effects. While specific quantitative binding data for this compound is scarce in modern literature, the principles of its mechanism of action and the experimental methodologies for its characterization remain fundamental to the field of pharmacology. This guide provides a comprehensive overview of the known pharmacological properties of this compound and a framework for its further investigation, should the need arise.

Phenbenzamine Hydrochloride: A Technical Overview of its Properties and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenbenzamine hydrochloride is a first-generation antihistamine belonging to the ethylenediamine class.[1] Historically significant as one of the earliest antihistamines developed, it competitively antagonizes histamine H1 receptors, thereby mitigating allergic responses.[1] This technical guide provides a comprehensive overview of the physicochemical properties and solubility of this compound hydrochloride, crucial parameters for its research, formulation, and development.

Physicochemical Properties

This compound hydrochloride is a beige crystalline powder.[2][3] A summary of its key physicochemical properties is presented in Table 1. There are some discrepancies in the reported melting point values, which could be attributed to different experimental conditions or sample purity. The provided LogP value is a calculated prediction for the free base, this compound.

PropertyValueSource
Molecular Formula C₁₇H₂₃ClN₂[2]
Molecular Weight 290.83 g/mol [4]
Appearance Beige crystalline powder[2][3]
Melting Point 212 °C (in Ethanol)[2]
210-211 °C (410-412 °F)[3]
pH (25 mg/mL solution) 5.72[3]
pKa Data not available
LogP (Predicted, free base) 3.7[5]

Solubility Profile

SolventSolubilityTemperatureSource
Water 1 - 10 mg/mL20.5 °C (68.9 °F)[3]
Ethanol Data not available
Dimethyl Sulfoxide (DMSO) Data not available (free base is soluble)[6]

Mechanism of Action and Signaling Pathway

As a histamine H1 receptor antagonist, this compound blocks the effects of histamine, a key mediator in allergic and inflammatory responses. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade through the Gq/11 family of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the activation of transcription factors like NF-κB, promoting the expression of pro-inflammatory genes. By blocking the H1 receptor, this compound inhibits this entire cascade.

H1_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Activates This compound This compound HCl This compound->H1R Blocks Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates NFkB NF-κB Activation Ca2->NFkB Leads to PKC->NFkB Leads to Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation

Figure 1: Simplified H1 Receptor Signaling Pathway and the inhibitory action of this compound HCl.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The following is a generalized protocol for determining the equilibrium solubility of a compound like this compound hydrochloride, based on the widely accepted shake-flask method.

Objective: To determine the saturation solubility of this compound hydrochloride in a given solvent at a specific temperature.

Materials:

  • This compound hydrochloride

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Volumetric flasks

  • Analytical balance

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer

  • pH meter (for aqueous solutions)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound hydrochloride to a known volume of the solvent in a sealed container (e.g., a glass vial or flask). The excess solid should be clearly visible.

    • Place the container in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the suspension to settle for a short period.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

    • Dilute the filtered sample with the appropriate solvent to a concentration within the analytical method's linear range.

  • Quantification:

    • Analyze the concentration of this compound hydrochloride in the diluted sample using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

    • Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the unknown sample.

  • Data Analysis:

    • Calculate the solubility of this compound hydrochloride in the chosen solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Solubility_Workflow A Add excess this compound HCl to solvent B Equilibrate with shaking (e.g., 24-72h at constant T) A->B C Settle and withdraw supernatant B->C D Filter supernatant (e.g., 0.45 µm filter) C->D E Dilute filtrate D->E F Quantify concentration (e.g., HPLC, UV-Vis) E->F G Calculate solubility F->G

Figure 2: General experimental workflow for determining equilibrium solubility.

Conclusion

This technical guide provides a consolidated source of information on the physicochemical properties and solubility of this compound hydrochloride. While key data points have been presented, it is important to note the gaps in the publicly available literature, particularly concerning quantitative solubility in common organic solvents and an experimentally determined pKa value. The provided information on its mechanism of action and a general experimental protocol for solubility determination should serve as a valuable resource for researchers and professionals in the field of drug development.

References

In Vitro Characterization of Phenbenzamine's Receptor Binding Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenbenzamine, known by the brand name Antergan, holds a significant place in pharmacological history as the first clinically utilized antihistamine.[1] As a first-generation ethylenediamine H1-antihistamine, its primary mechanism of action is the blockade of the histamine H1 receptor. Like many first-generation antihistamines, this compound also exhibits notable anticholinergic properties, suggesting interaction with muscarinic acetylcholine receptors.[1][2] This technical guide provides a comprehensive overview of the in vitro characterization of this compound's receptor binding affinity, detailing its known receptor interactions. Due to the historical context of this compound's early development and its rapid replacement by newer agents, specific quantitative binding data (Kᵢ or IC₅₀ values) in publicly accessible literature is scarce.[1] Therefore, this guide also presents representative binding data for other first-generation antihistamines to provide a contextual understanding of the expected affinity profile. Furthermore, detailed experimental protocols for conducting in vitro binding assays and diagrams of relevant signaling pathways are provided to facilitate further research in this area.

This compound Receptor Binding Profile

Receptor TargetThis compound InteractionRepresentative Kᵢ (nM) for other First-Generation AntihistaminesDrug (Reference)
Histamine H₁ Antagonist3.5Norquetiapine
83Diphenhydramine
Muscarinic M₁ Antagonist39Norquetiapine
137Diphenhydramine
Muscarinic M₂ Antagonist373Diphenhydramine
Muscarinic M₃ Antagonist23Norquetiapine
Muscarinic M₅ Antagonist23Norquetiapine
α₁-Adrenergic Possible Weak Antagonist95-144Norquetiapine
α₂-Adrenergic Possible Weak Antagonist240-740Norquetiapine

Note: The Kᵢ values are provided for context and represent the affinity of other first-generation antihistamines or related compounds. The actual binding affinities of this compound may vary.

Signaling Pathways

Understanding the signaling pathways associated with the receptors targeted by this compound is crucial for interpreting its pharmacological effects.

Histamine H₁ Receptor Signaling Pathway

The histamine H₁ receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 family of G-proteins. Upon histamine binding, the receptor activates Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This cascade ultimately leads to various cellular responses, including smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory mediators.

Gq_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H₁ Receptor Gq Gαq/11 H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Stimulates PKC Protein Kinase C DAG->PKC Activates Response Cellular Response PKC->Response Ca->Response Histamine Histamine Histamine->H1R This compound This compound This compound->H1R Antagonizes

Histamine H₁ Receptor Signaling Pathway.
α-Adrenergic Receptor Signaling Pathway

While direct evidence for high-affinity binding is lacking, some first-generation antihistamines exhibit weak interactions with α-adrenergic receptors. These are also GPCRs. α₁-adrenergic receptors couple to Gαq and follow a similar signaling cascade to H₁ receptors, leading to smooth muscle contraction. α₂-adrenergic receptors typically couple to Gαi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Adrenergic_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol alpha1 α₁-Adrenergic Receptor Gq Gαq alpha1->Gq Activates alpha2 α₂-Adrenergic Receptor Gi Gαi alpha2->Gi Activates PLC Phospholipase C Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits IP3_DAG IP₃ & DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Decreases Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC Response1 Contraction Ca_PKC->Response1 Response2 Inhibition of Transmitter Release cAMP->Response2 Norepinephrine Norepinephrine Norepinephrine->alpha1 Norepinephrine->alpha2

α-Adrenergic Receptor Signaling Pathways.

Experimental Protocols

The following protocols provide a framework for the in vitro characterization of a compound's binding affinity for histamine H₁ and muscarinic receptors using competitive radioligand binding assays.

General Cell Membrane Preparation

A consistent and high-quality source of receptor-expressing membranes is fundamental for reliable binding assay results.

Membrane_Prep start Start: Receptor-expressing cells or tissue homogenize Homogenize in ice-cold lysis buffer start->homogenize centrifuge1 Centrifuge at low speed (e.g., 1,000 x g) homogenize->centrifuge1 supernatant1 Collect supernatant centrifuge1->supernatant1 centrifuge2 Centrifuge at high speed (e.g., 40,000 x g) supernatant1->centrifuge2 pellet Collect membrane pellet centrifuge2->pellet wash Wash pellet with fresh buffer pellet->wash centrifuge3 Repeat high-speed centrifugation wash->centrifuge3 resuspend Resuspend final pellet in assay buffer centrifuge3->resuspend protein_assay Determine protein concentration (e.g., BCA assay) resuspend->protein_assay store Store aliquots at -80°C protein_assay->store end End: Membrane preparation ready for assay store->end

General Workflow for Cell Membrane Preparation.

Protocol:

  • Cell/Tissue Collection: Harvest cells expressing the target receptor (e.g., CHO or HEK293 cells stably transfected with the human H₁ receptor) or dissect the desired tissue (e.g., guinea pig cerebellum for H₁ receptors).

  • Homogenization: Suspend the cells or tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors). Homogenize using a Dounce or Polytron homogenizer.

  • Low-Speed Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large cellular debris.

  • High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

  • Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold buffer. Repeat the high-speed centrifugation step.

  • Final Preparation: Discard the supernatant and resuspend the final membrane pellet in the desired assay buffer to a specific protein concentration.

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method such as the bicinchoninic acid (BCA) assay.

  • Storage: Aliquot the membrane preparation and store at -80°C until use.

Competitive Radioligand Binding Assay for Histamine H₁ Receptor

This assay determines the affinity of a test compound (e.g., this compound) for the H₁ receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Membrane Preparation: Membranes from cells expressing the histamine H₁ receptor.

  • Radioligand: [³H]-Pyrilamine (a commonly used H₁ antagonist radioligand).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known H₁ antagonist (e.g., 10 µM Mepyramine).

  • Test Compound: this compound, serially diluted.

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation Counter and Cocktail.

Protocol:

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Assay buffer, [³H]-Pyrilamine (at a concentration near its Kₔ), and membrane preparation.

    • Non-specific Binding: Non-specific binding control, [³H]-Pyrilamine, and membrane preparation.

    • Competition: Serial dilutions of this compound, [³H]-Pyrilamine, and membrane preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Competitive Radioligand Binding Assay for Muscarinic Receptors

This protocol is similar to the H₁ receptor assay but is adapted for muscarinic receptors.

Materials:

  • Membrane Preparation: Membranes from cells expressing a specific muscarinic receptor subtype (e.g., M₁, M₂, M₃) or from a tissue rich in muscarinic receptors (e.g., rat brain cortex).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known muscarinic antagonist (e.g., 1 µM Atropine).

  • Test Compound: this compound, serially diluted.

  • Filtration Apparatus and Scintillation Counter.

Protocol:

The procedure is analogous to the H₁ receptor binding assay, with the substitution of the appropriate radioligand and non-specific binding control for muscarinic receptors. The data analysis follows the same principles to determine the IC₅₀ and Kᵢ values of this compound for the specific muscarinic receptor subtype being investigated.

Conclusion

This compound, as the inaugural antihistamine, laid the groundwork for the development of a vast and crucial class of therapeutic agents. Its primary pharmacological action is the antagonism of the histamine H₁ receptor, with additional anticholinergic effects stemming from its interaction with muscarinic receptors. While specific quantitative binding data for this compound remains elusive in modern literature, a comprehensive understanding of its in vitro receptor binding profile can be inferred from its known pharmacological properties and by comparison with other first-generation antihistamines. The detailed experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the nuanced receptor interactions of this compound and other novel compounds. Such studies are essential for a complete characterization of a drug's mechanism of action and for the development of more selective and efficacious therapeutics.

References

The Dawn of Allergy Relief: An In-depth Technical Guide to the Early Clinical Studies and Therapeutic Applications of Phenbenzamine

Author: BenchChem Technical Support Team. Date: December 2025

A pivotal moment in the history of medicine, the development of Phenbenzamine, marketed as Antergan, marked the first successful clinical application of a synthetic antihistamine. This guide provides a detailed exploration of the foundational research, early clinical investigations, and therapeutic uses of this pioneering ethylenediamine derivative, offering researchers, scientists, and drug development professionals a comprehensive understanding of its origins and impact.

This compound emerged from the groundbreaking work of French researchers at the Rhône-Poulenc laboratories in the early 1940s. Identified by its developmental code RP-2339, it was the first compound to demonstrate clinically useful antagonism of histamine, the key mediator of allergic reactions. This discovery opened a new era in the symptomatic treatment of allergic conditions, which until then had very limited therapeutic options.

Pharmacological Profile

This compound is a first-generation antihistamine belonging to the ethylenediamine class. Its primary mechanism of action is as an inverse agonist at the histamine H1 receptor. By binding to and stabilizing the inactive conformation of the H1 receptor, this compound effectively blocks the actions of histamine, thereby preventing the cascade of events that lead to allergic symptoms.[1] This action reduces the activity of the NF-κB immune response transcription factor, further mitigating the inflammatory process.[1]

As a first-generation antihistamine, this compound readily crosses the blood-brain barrier, leading to the characteristic side effect of sedation. It also possesses anticholinergic properties, contributing to other common side effects observed with this class of drugs.[2]

Early Clinical Investigations and Therapeutic Applications

The first successful human trials of this compound were conducted in 1942 by Bernard Halpern, demonstrating its efficacy in providing symptomatic relief from allergic manifestations.[3][4] Following these initial successes, this compound (Antergan) and its successor, mepyramine (Neo-Antergan), were investigated for the treatment of various allergic conditions, most notably urticaria (hives) and hay fever (allergic rhinitis).

Urticaria

Early clinical reports indicated that Neo-Antergan was effective in the treatment of urticaria. Case studies from 1945 and a report on 14 cases in 1947 pointed to its therapeutic benefit in managing the wheals and pruritus associated with this condition.[5][6]

Table 1: Summary of Early Clinical Observations of Neo-Antergan for Urticaria

Study Reference Year Indication Key Findings (Qualitative)
Duverne J.1945Chronic UrticariaSuccessful treatment and cure reported in two cases.[5]
Unknown1947UrticariaReport on 14 cases, suggesting therapeutic efficacy.[6]

Note: Specific quantitative data such as patient numbers, dosage, and efficacy rates are not available in the accessible literature.

Hay Fever (Allergic Rhinitis)

A clinical evaluation of Neo-Antergan for the treatment of ragweed hay fever was published in 1948.[7] While the full text is not widely accessible, the publication suggests a therapeutic application for this common allergic condition.

Table 2: Summary of Early Clinical Observations of Neo-Antergan for Hay Fever

Study Reference Year Indication Key Findings (Qualitative)
Levin L, et al.1948Ragweed Hay FeverClinical evaluation performed, suggesting therapeutic use.[7]

Note: Specific quantitative data such as patient numbers, dosage, and efficacy rates are not available in the accessible literature.

Experimental Protocols of Early Antihistamine Studies

The precise experimental protocols from the initial clinical studies on this compound are not detailed in the available literature. However, based on the practices of the time for allergy research, the methodologies likely involved the following key elements:

1. Patient Selection:

  • Inclusion of patients with a clear clinical history of seasonal or perennial allergic rhinitis (hay fever) or characteristic urticarial lesions.

  • Diagnosis would have been based on patient-reported symptoms and physical examination.

2. Intervention:

  • Oral administration of this compound (Antergan) or Neo-Antergan.

  • Dosages were likely determined empirically, with adjustments based on clinical response and tolerance.

3. Assessment of Efficacy:

  • Subjective Symptom Scores: Patients would have been asked to report the severity of their symptoms (e.g., sneezing, runny nose, itchy eyes for hay fever; number and intensity of wheals and itching for urticaria) before and after treatment.

  • Physician's Global Assessment: The treating physician would have made a qualitative assessment of the patient's improvement.

4. Assessment of Safety:

  • Recording of observed or patient-reported adverse effects, with a particular focus on sedation and anticholinergic effects like dry mouth.

Signaling Pathway

This compound, as a histamine H1 receptor inverse agonist, modulates intracellular signaling pathways upon binding to the receptor. The binding of this compound to the H1 receptor stabilizes its inactive state, preventing G-protein coupling and subsequent activation of downstream effectors. This leads to the inhibition of phospholipase C (PLC), which in turn reduces the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). The ultimate effect is a decrease in intracellular calcium levels and the inhibition of protein kinase C (PKC), leading to a reduction in the expression of pro-inflammatory genes regulated by transcription factors such as NF-κB.

G Simplified Signaling Pathway of this compound Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H1R_active Active H1 Receptor Gq Gq Protein H1R_active->Gq Activates H1R_inactive Inactive H1 Receptor PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Increased Intracellular Ca2+ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC NFkB NF-κB Activation PKC->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Histamine Histamine Histamine->H1R_active Binds & Activates This compound This compound This compound->H1R_inactive Binds & Stabilizes

Caption: Simplified signaling pathway of this compound as an H1 receptor inverse agonist.

Experimental Workflow

The preclinical and early clinical development of a first-in-class drug like this compound would have followed a logical, albeit less formalized by today's standards, workflow.

G Early Antihistamine Drug Development Workflow cluster_preclinical Preclinical Research cluster_clinical Early Clinical Studies cluster_post Post-Introduction chem_synthesis Chemical Synthesis of Ethylenediamine Derivatives in_vitro In Vitro Screening (e.g., histamine-induced smooth muscle contraction) chem_synthesis->in_vitro Testing animal_models In Vivo Animal Models (e.g., histamine-induced bronchospasm in guinea pigs) in_vitro->animal_models Promising compounds phase1 Initial Human Studies (Safety and Tolerability) animal_models->phase1 Candidate selection phase2 Therapeutic Efficacy Studies (Urticaria, Hay Fever) phase1->phase2 Favorable safety profile market Market Introduction (Antergan) phase2->market Demonstrated efficacy successor Development of Successor (Neo-Antergan) market->successor Further development

References

The Central Nervous System Profile of Phenbenzamine: An In-depth Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the anticipated effects of phenbenzamine on the central nervous system (CNS) in preclinical models. This compound, marketed as Antergan, was the first antihistamine introduced for medical use in the early 1940s.[1][2] As a first-generation ethylenediamine H1-antihistamine, it possesses notable sedative and anticholinergic properties, primarily due to its ability to cross the blood-brain barrier.[1][3][4] Owing to its early development and rapid replacement by other antihistamines, specific preclinical data on this compound is scarce in modern literature.[1][2] This guide, therefore, extrapolates the expected preclinical CNS profile of this compound based on the well-documented effects of other first-generation antihistamines. It is intended for researchers, scientists, and drug development professionals. This document summarizes expected quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of this class of compounds.

Introduction

This compound (N,N-dimethyl-N'-(phenylmethyl)-N'-phenyl-1,2-ethanediamine), also known as Antergan (RP-2339), is a historically significant compound as the first clinically utilized antihistamine.[1][2] Its mechanism of action is primarily antagonism of the histamine H1 receptor. As a first-generation antihistamine, it is characterized by its lipophilic nature, allowing it to readily penetrate the blood-brain barrier and exert effects on the central nervous system.[5][6] The most prominent of these CNS effects are sedation and cognitive impairment, which are hallmarks of this drug class.[5][6][7][8] Additionally, like many of its contemporaries, this compound exhibits anticholinergic (muscarinic receptor antagonist) activity, which contributes to its side-effect profile.[1][9][10]

Expected CNS Effects in Preclinical Models

The CNS effects of first-generation antihistamines are primarily driven by their antagonism of H1 receptors in the brain. Histamine in the CNS is a key neurotransmitter involved in promoting wakefulness and arousal. By blocking H1 receptors, these drugs reduce histaminergic neurotransmission, leading to sedation. Their anticholinergic activity can further contribute to cognitive and memory deficits.

Behavioral Effects

First-generation antihistamines are well-known for their sedative properties. In preclinical models, this typically manifests as a decrease in spontaneous locomotor activity.

Table 1: Expected Effects of this compound on Locomotor Activity in Rodents

Parameter Expected Outcome Rationale
Total Distance TraveledDecreaseH1 receptor antagonism in the CNS leads to sedation and reduced arousal.
Rearing FrequencyDecreaseReduced exploratory behavior secondary to sedation.
Time Spent ImmobileIncreaseIndicative of sedative and hypnotic effects.

Note: This table represents expected outcomes for a typical first-generation antihistamine and is not based on specific experimental data for this compound.

The anticholinergic and antihistaminergic properties of first-generation antihistamines are associated with impairments in learning and memory.

Table 2: Expected Effects of this compound on Cognitive Function in Rodent Models

Assay Parameter Expected Outcome Rationale
Morris Water MazeIncreased latency to find the platformImpaired spatial learning and memory due to anticholinergic effects.
Fewer platform crossings in probe trialDeficits in memory consolidation and retrieval.
Passive AvoidanceDecreased latency to enter the dark chamberAmnesic effects, indicating impaired fear-associated memory.
Y-Maze / T-MazeReduced spontaneous alternationsDeficits in working memory and spatial navigation.

Note: This table represents expected outcomes for a typical first-generation antihistamine and is not based on specific experimental data for this compound.

While primarily sedating, the effects of first-generation antihistamines in models of anxiety and depression can be complex and are not their primary therapeutic indication.

Table 3: Expected Effects of this compound in Models of Anxiety and Depression

Model Parameter Expected Outcome Rationale
Elevated Plus MazeIncreased time in open armsAnxiolytic-like effect, potentially confounded by sedation.
Decreased number of entries to open armsReduced exploration due to sedation.
Forced Swim TestIncreased immobility timeMay be misinterpreted as a pro-depressive effect, but likely due to sedation rather than despair.[11]

Note: This table represents expected outcomes for a typical first-generation antihistamine and is not based on specific experimental data for this compound.

Neurochemical Effects

The primary neurochemical effect of this compound in the CNS is the blockade of histamine H1 receptors. Its anticholinergic properties indicate an interaction with muscarinic acetylcholine receptors. Effects on other neurotransmitter systems like dopamine and serotonin are less well-defined for this specific compound but have been reported for other first-generation antihistamines.

Table 4: Expected Neurochemical Profile of this compound in the CNS

Neurotransmitter System Receptor/Transporter Expected Effect
HistaminergicH1 ReceptorAntagonism
CholinergicMuscarinic ReceptorsAntagonism
DopaminergicD2 ReceptorPossible weak interaction
Serotonergic5-HT Receptors/SERTPossible weak interaction

Note: This table represents the expected profile for a typical first-generation antihistamine and is not based on specific experimental data for this compound.

Electrophysiological Effects

Due to the lack of specific data for this compound, the expected electrophysiological effects are inferred from the known actions of first-generation antihistamines on neuronal activity.

Table 5: Expected Electrophysiological Effects of this compound in the CNS

Brain Region Expected Effect on Neuronal Firing Mechanism
Tuberomammillary Nucleus (TMN)Decreased histaminergic neuron activityH1 receptor antagonism reduces the excitatory drive of these wake-promoting neurons.
CortexGeneral decrease in neuronal excitabilityReduced arousal signals from the brainstem and hypothalamus.
HippocampusAltered synaptic plasticity (e.g., LTP)Disruption of cholinergic and histaminergic modulation of synaptic function.

Note: This table represents expected outcomes for a typical first-generation antihistamine and is not based on specific experimental data for this compound.

Experimental Protocols

The following are detailed methodologies for key preclinical experiments that would be used to characterize the CNS effects of a compound like this compound.

Locomotor Activity Assay
  • Objective: To assess the sedative effects by measuring spontaneous movement.

  • Apparatus: Open field arena (e.g., 40x40x40 cm) equipped with infrared beams or a video tracking system.

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Procedure:

    • Acclimatize mice to the testing room for at least 1 hour.

    • Administer this compound (or vehicle control) via intraperitoneal (i.p.) injection.

    • After a 30-minute pre-treatment period, place each mouse in the center of the open field arena.

    • Record locomotor activity (total distance traveled, rearing frequency, and time spent immobile) for 30-60 minutes.

    • Analyze data using appropriate statistical methods (e.g., ANOVA).

Elevated Plus Maze (EPM)
  • Objective: To evaluate anxiety-like behavior and exploratory activity.[12][13][14][15]

  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • Animals: Male Wistar rats (250-300 g).

  • Procedure:

    • Acclimatize rats to the testing room for at least 1 hour.

    • Administer this compound (or vehicle control) i.p. 30 minutes before the test.

    • Place the rat in the center of the maze, facing an open arm.

    • Allow the rat to explore the maze for 5 minutes.

    • Record the time spent in the open and closed arms, and the number of entries into each arm.

    • An increase in the percentage of time spent in the open arms is indicative of an anxiolytic-like effect. A decrease in the total number of arm entries suggests sedation.

Forced Swim Test (FST)
  • Objective: To assess behavioral despair, though results are often confounded by sedative effects for this class of drugs.[11][16][17][18][19]

  • Apparatus: A glass cylinder (45 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Procedure:

    • Pre-test (Day 1): Place each rat in the cylinder for 15 minutes.

    • Remove the rat, dry it, and return it to its home cage.

    • Test (Day 2): Administer this compound (or vehicle control) at specified time points before the test (e.g., 24, 5, and 1 hour).

    • Place the rat in the cylinder for 5 minutes.

    • Record the duration of immobility (floating with only minor movements to keep the head above water).

Signaling Pathways and Experimental Workflows

Histamine H1 Receptor Signaling Pathway

This compound acts as an antagonist at the H1 receptor, a G-protein coupled receptor (GPCR). In the CNS, the activation of H1 receptors by histamine typically leads to neuronal excitation. By blocking this receptor, this compound prevents these downstream effects.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Activates This compound This compound This compound->H1R Blocks Gq_protein Gq Protein H1R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Excitation Neuronal Excitation Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation

Caption: Histamine H1 Receptor Signaling Pathway Antagonized by this compound.

Experimental Workflow for Preclinical CNS Profiling

The following diagram illustrates a typical workflow for assessing the CNS effects of a compound like this compound in preclinical models.

Experimental_Workflow cluster_behavioral Behavioral Assays cluster_neurochemical Neurochemical Analysis cluster_electrophysiology Electrophysiology Locomotor Locomotor Activity (Sedation) data_analysis Data Analysis & Interpretation Locomotor->data_analysis EPM Elevated Plus Maze (Anxiety/Sedation) EPM->data_analysis Cognitive Cognitive Tests (e.g., Morris Water Maze) Cognitive->data_analysis Receptor_Binding Receptor Binding Assays (H1, Muscarinic, etc.) Receptor_Binding->data_analysis Microdialysis In Vivo Microdialysis (Neurotransmitter Levels) Microdialysis->data_analysis EEG EEG Recording (Sleep/Wake Cycles) EEG->data_analysis Slice_Patch Brain Slice Patch-Clamp (Neuronal Excitability) Slice_Patch->data_analysis start Compound Synthesis (this compound) dose_response Dose-Response & PK/PD Studies start->dose_response dose_response->Locomotor dose_response->EPM dose_response->Cognitive dose_response->Receptor_Binding dose_response->Microdialysis dose_response->EEG dose_response->Slice_Patch

Caption: A typical experimental workflow for preclinical CNS profiling.

Conclusion

This compound, as the first clinically used antihistamine, holds a significant place in pharmacological history. While specific preclinical data for this compound are limited, its classification as a first-generation ethylenediamine antihistamine allows for a well-grounded extrapolation of its CNS effects. It is expected to exhibit a preclinical profile characterized by sedation, reduced locomotor activity, and cognitive impairment, primarily through antagonism of central H1 and muscarinic receptors. The experimental protocols and conceptual frameworks presented in this guide provide a robust foundation for researchers and drug development professionals interested in the preclinical evaluation of first-generation antihistamines and other compounds with similar mechanisms of action. Future research into historical archives may yet uncover specific preclinical data for this compound that could further refine our understanding of this pioneering therapeutic agent.

References

Investigating the Structure-Activity Relationship of Phenbenzamine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Phenbenzamine analogs as histamine H1 receptor antagonists. This compound, a first-generation antihistamine, serves as a foundational scaffold for the exploration of molecular modifications to enhance potency and selectivity. This document outlines the key structural features governing the antihistaminic activity of this class of compounds, details experimental protocols for their synthesis and biological evaluation, and visualizes the associated signaling pathways.

Introduction to this compound and its Mechanism of Action

This compound, chemically known as N-benzyl-N',N'-dimethyl-N-phenylethane-1,2-diamine, is a classic ethylenediamine H1-antihistamine.[1] Like other first-generation antihistamines, it competitively antagonizes the histamine H1 receptor, thereby blocking the effects of histamine in the body.[1] This action alleviates the symptoms of allergic reactions such as rhinitis and urticaria.

The primary mechanism of action for this compound and its analogs involves the blockade of the H1 receptor, a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon histamine binding, the H1 receptor activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological effects of histamine, such as smooth muscle contraction and increased vascular permeability. By blocking the initial binding of histamine, this compound analogs prevent the initiation of this cascade.

Structure-Activity Relationship (SAR) of this compound Analogs

The antihistaminic activity of this compound analogs is dictated by several key structural features. The general scaffold consists of two aryl groups (one of which is a benzyl group in this compound), a nitrogen linker, an ethylene chain, and a terminal tertiary amine. Modifications to each of these components can significantly impact the compound's affinity for the H1 receptor and its overall activity.

Key SAR Observations for Ethylenediamine H1-Antihistamines:

  • Diaryl Substitution: The presence of two aryl groups is essential for significant H1 receptor affinity. These aryl rings are believed to interact with specific pockets within the receptor. For optimal activity, the two aryl groups should be able to adopt a non-coplanar conformation.[2]

  • Nature of the Linker Atom (X): In the case of this compound and its analogs, the linker is a nitrogen atom, classifying them as ethylenediamine derivatives. This nitrogen atom is a key feature for this class of antihistamines.[3]

  • Alkyl Chain: An ethylene (-CH2-CH2-) chain between the two nitrogen atoms is crucial for maintaining the appropriate distance between the diaryl moiety and the terminal amine for optimal receptor binding. Branching on this chain generally leads to a decrease in activity.[3]

  • Terminal Nitrogen Atom: A terminal tertiary amine is required for maximum activity. This basic nitrogen is thought to be protonated at physiological pH and forms a key ionic interaction with an acidic residue in the H1 receptor.[2]

  • Aryl Group Substitutions: The potency of this compound analogs can be modulated by introducing substituents on the phenyl or benzyl rings. Electron-withdrawing groups (e.g., Cl, Br) or electron-donating groups (e.g., OCH3) on the aryl rings can influence the electronic properties and steric bulk of the molecule, thereby affecting receptor binding.[3]

Table 1: Qualitative Structure-Activity Relationship of Ethylenediamine H1-Antihistamines

Molecular FeatureModificationEffect on H1 Receptor Affinity
Diaryl Groups Presence of two aryl ringsEssential for activity
Non-coplanar conformationOptimal for activity
Linker Atom Nitrogen (Ethylenediamine)Defines the chemical class
Alkyl Chain Ethylene bridgeOptimal length
Branching of the ethylene chainGenerally decreases activity
Terminal Amine Tertiary amineRequired for maximal activity
Aryl Substituents Halogens (Cl, Br)Can increase activity
Methoxy (OCH3) groupCan increase activity

Experimental Protocols

This section details the methodologies for the synthesis and biological evaluation of this compound analogs.

Synthesis of this compound Analogs

The synthesis of this compound analogs can be achieved through various methods, with a common approach being the N-alkylation of a substituted N-benzylaniline or N-alkylation/arylation of a substituted ethylenediamine.

General Protocol for the Synthesis of N-substituted N'-benzyl-N'-phenylethane-1,2-diamines:

This protocol describes a general two-step synthesis involving the formation of a substituted N-benzylaniline followed by alkylation with a dialkylaminoethyl chloride.

Step 1: Synthesis of Substituted N-Benzylanilines

  • Reaction Setup: In a round-bottom flask, dissolve the desired substituted aniline (1.0 eq) and a substituted benzyl chloride (1.1 eq) in a suitable solvent such as acetonitrile or DMF.

  • Base Addition: Add a base, such as potassium carbonate (K2CO3) or triethylamine (TEA) (2.0 eq), to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired substituted N-benzylaniline.

Step 2: Alkylation with 2-(Dialkylamino)ethyl chloride

  • Reaction Setup: To a solution of the substituted N-benzylaniline (1.0 eq) in a suitable solvent such as toluene or DMF, add a strong base like sodium hydride (NaH) (1.2 eq) portion-wise at 0 °C.

  • Alkylation: After stirring for 30 minutes, add the desired 2-(dialkylamino)ethyl chloride hydrochloride (1.1 eq).

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and then heat to 60-100 °C for 6-24 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the final this compound analog.

Biological Evaluation

The biological activity of the synthesized this compound analogs is primarily assessed through in vitro receptor binding assays and functional assays.

3.2.1. Histamine H1 Receptor Binding Assay

This assay determines the affinity of the test compounds for the H1 receptor by measuring their ability to displace a radiolabeled ligand.

  • Membrane Preparation: Prepare cell membrane homogenates from cells stably expressing the human H1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled H1 receptor antagonist (e.g., [3H]-mepyramine) and varying concentrations of the test compound.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration and Washing: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

3.2.2. Functional Assay: Calcium Flux Assay

This assay measures the ability of the test compounds to inhibit the histamine-induced increase in intracellular calcium, a downstream effect of H1 receptor activation.

  • Cell Culture: Plate cells expressing the H1 receptor (e.g., HEK293 cells) in a 96-well plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Compound Incubation: Add varying concentrations of the test compounds to the wells and incubate for a specific period.

  • Histamine Stimulation: Add a fixed concentration of histamine to stimulate the H1 receptors.

  • Fluorescence Measurement: Measure the change in fluorescence intensity before and after the addition of histamine using a fluorescence plate reader.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the histamine-induced calcium response (IC50).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a general experimental workflow.

G_protein_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Activates This compound This compound Analog This compound->H1R Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Cellular_Response Cellular Response (e.g., Inflammation) Ca2_release->Cellular_Response PKC->Cellular_Response

Histamine H1 Receptor Signaling Pathway

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start Starting Materials (Anilines, Benzyl Halides, etc.) synthesis Synthesis of This compound Analogs start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification binding_assay H1 Receptor Binding Assay (Determine Ki) purification->binding_assay functional_assay Functional Assay (e.g., Calcium Flux) (Determine IC50) purification->functional_assay sar_analysis Structure-Activity Relationship (SAR) Analysis binding_assay->sar_analysis functional_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

General Experimental Workflow

Conclusion

The investigation of the structure-activity relationship of this compound analogs provides valuable insights for the design of novel H1 receptor antagonists. By systematically modifying the core scaffold and evaluating the resulting changes in biological activity, researchers can identify key molecular features that contribute to high-affinity binding and functional antagonism. The experimental protocols detailed in this guide offer a practical framework for the synthesis and evaluation of these compounds. Future research in this area could focus on developing analogs with improved selectivity, reduced off-target effects, and favorable pharmacokinetic profiles, potentially leading to the discovery of new therapeutic agents for allergic and inflammatory conditions.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Phenbenzamine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenbenzamine is an antihistamine drug. The development of a robust and reliable analytical method for the quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This application note details a sensitive and selective High-Performance Liquid Chromatography (HPLC) method coupled with tandem mass spectrometry (LC-MS/MS) for the determination of this compound in plasma. The described protocol is a comprehensive starting point and requires validation for specific applications.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol outlines the extraction of this compound from plasma samples using protein precipitation, a rapid and effective method for sample cleanup.

Materials:

  • Human plasma (or other relevant biological matrix)

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Internal Standard (IS) solution (e.g., Diphenhydramine-d6)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

HPLC-MS/MS Analysis

This section details the chromatographic and mass spectrometric conditions for the analysis of this compound.

Instrumentation:

  • HPLC system capable of binary gradient elution

  • Autosampler

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterValue
Column Reversed-phase C18 column (e.g., 50 x 2.1 mm, 2.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial

Mass Spectrometric Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temp. 400°C
Capillary Voltage 3.0 kV
MRM Transitions To be determined for this compound

Data Presentation

The following tables summarize the expected quantitative data from a validated method. These values are based on typical performance for similar bioanalytical methods.

Table 1: Calibration Curve and Sensitivity

ParameterExpected Value
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL

Table 2: Accuracy and Precision

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low QC 3< 15< 1585 - 115
Medium QC 50< 15< 1585 - 115
High QC 800< 15< 1585 - 115

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound in biological samples.

G cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing SampleCollection 1. Plasma Sample Collection Spiking 2. Spike with Internal Standard SampleCollection->Spiking Precipitation 3. Protein Precipitation (Acetonitrile) Spiking->Precipitation Centrifugation 4. Centrifugation Precipitation->Centrifugation Evaporation 5. Supernatant Evaporation Centrifugation->Evaporation Reconstitution 6. Reconstitution in Mobile Phase Evaporation->Reconstitution Injection 7. HPLC Injection Reconstitution->Injection Separation 8. Chromatographic Separation (C18 Column) Injection->Separation Detection 9. MS/MS Detection (MRM Mode) Separation->Detection Integration 10. Peak Integration Detection->Integration Quantification 11. Quantification (Calibration Curve) Integration->Quantification Reporting 12. Report Generation Quantification->Reporting

Caption: Workflow for this compound Quantification.

Logical Relationship of Method Development

This diagram shows the logical steps involved in developing a bioanalytical method.

G A Method Development Initiation B Sample Preparation Optimization (e.g., Protein Precipitation, LLE, SPE) A->B C Chromatographic Method Development (Column, Mobile Phase, Gradient) A->C D Mass Spectrometry Optimization (Ionization, MRM Transitions) A->D E Method Validation B->E C->E D->E F Routine Sample Analysis E->F

Caption: Bioanalytical Method Development Pathway.

Application Notes and Protocols for the GC-MS Analysis of Phenbenzamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenbenzamine is a first-generation antihistamine belonging to the ethylenediamine class of compounds. Accurate and sensitive quantification of this compound in various matrices is crucial for pharmacokinetic studies, drug formulation development, and quality control. Gas chromatography-mass spectrometry (GC-MS) offers a robust and reliable analytical technique for the selective and sensitive determination of this compound. This document provides a detailed application note and a comprehensive protocol for the GC-MS analysis of this compound, adapted from established methods for structurally similar compounds.

Principle of the Method

This method involves the extraction of this compound from the sample matrix, followed by analysis using a gas chromatograph coupled with a mass spectrometer. The gas chromatograph separates this compound from other components in the sample based on its volatility and interaction with the chromatographic column. The mass spectrometer then fragments the eluted this compound molecules and detects the resulting ions based on their mass-to-charge ratio, allowing for highly specific identification and quantification.

Experimental Protocols

Sample Preparation (from a solid matrix like tablets)
  • Sample Weighing: Accurately weigh a portion of the powdered sample equivalent to a target concentration of this compound.

  • Dissolution: Dissolve the weighed sample in 0.5 M HCl.

  • Alkalinization: Adjust the pH of the solution to 9-10 with 25% (v/v) ammonium hydroxide to convert the this compound salt to its free base.[2]

  • Liquid-Liquid Extraction: Extract the this compound free base with chloroform. Repeat the extraction three times for optimal recovery.

  • Drying: Pass the combined chloroform extracts through anhydrous sodium sulfate to remove any residual water.

  • Solvent Evaporation: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried residue in a suitable volume of an appropriate solvent (e.g., ethyl acetate or methanol) for GC-MS analysis.

GC-MS Instrumentation and Conditions
ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC System (or equivalent)
Mass Spectrometer Agilent 5977A MSD (or equivalent)
GC Column ZB-5MS fused silica capillary column (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or equivalent
Carrier Gas Helium (99.999% purity) at a constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Oven Temperature Program Initial temperature of 100 °C, hold for 1 min, then ramp at 20 °C/min to 300 °C, and hold for 5 min
MS Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Data Presentation

Predicted Mass Fragmentation of this compound

Based on the structure of this compound (N-benzyl-N',N'-dimethyl-N'-phenylethane-1,2-diamine) and the known fragmentation patterns of similar ethylenediamine antihistamines like Chloropyramine and Tripelennamine, the following characteristic ions are predicted in the electron ionization mass spectrum.[3][4] The base peak is likely to be m/z 58, resulting from the cleavage of the ethylenediamine chain.

Predicted Fragmentm/z (mass-to-charge ratio)
[CH2=N(CH3)2]+58 (Predicted Base Peak)
[C6H5CH2]+91
[C6H5N(CH2)]+105
[M - CH2N(CH3)2]+196
[M]+ (Molecular Ion)254
Quantitative Data (Estimated)

The following quantitative parameters are estimates based on the validated method for Chloropyramine and should be experimentally determined for this compound.[2][5][6][7][8]

ParameterEstimated Value
Retention Time (RT) 10 - 15 min
Linearity Range 0.1 - 10 µg/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.01 - 0.05 µg/mL
Limit of Quantification (LOQ) 0.04 - 0.15 µg/mL
Recovery > 90%

Visualizations

GC-MS Experimental Workflow

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Matrix (e.g., Tablets) Dissolution Dissolution in 0.5 M HCl Sample->Dissolution Alkalinization Alkalinization (pH 9-10) with NH4OH Dissolution->Alkalinization Extraction Liquid-Liquid Extraction with Chloroform Alkalinization->Extraction Drying Drying with Na2SO4 Extraction->Drying Evaporation Evaporation to Dryness Drying->Evaporation Reconstitution Reconstitution in Analysis Solvent Evaporation->Reconstitution Injection Injection into GC Reconstitution->Injection Separation Chromatographic Separation (ZB-5MS Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Fragmentation Mass Fragmentation Ionization->Fragmentation Detection Mass Detection (SIM Mode) Fragmentation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification and Reporting DataAcquisition->Quantification

Caption: Experimental workflow for the GC-MS analysis of this compound.

This compound Signaling Pathway

Phenbenzamine_Pathway This compound This compound H1R Histamine H1 Receptor This compound->H1R blocks Gq Gq Protein H1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release stimulates PKC Protein Kinase C DAG->PKC activates Cellular_Response Allergic Response (Inflammation, Vasodilation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified signaling pathway of this compound's H1-antihistamine action.

Conclusion

The provided application note and protocol offer a comprehensive guide for the GC-MS analysis of this compound. While a specific validated method for this compound is not currently available, the adapted protocol from a structurally similar compound provides a strong foundation for method development and validation. The detailed experimental workflow, predicted mass fragmentation, and estimated quantitative data will be valuable for researchers, scientists, and drug development professionals working with this compound. The inclusion of diagrams for the experimental workflow and signaling pathway enhances the understanding of the analytical process and the pharmacological context of the analyte. It is strongly recommended that users of this protocol perform in-house validation to ensure the accuracy and reliability of their results.

References

Application Notes and Protocols for the Structural Elucidation of Phenbenzamine using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of pharmaceutical compounds. This document provides detailed application notes and standardized protocols for the characterization of Phenbenzamine, an antihistamine, utilizing a suite of NMR experiments including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). The presented data, methodologies, and visualizations serve as a comprehensive guide for researchers in pharmaceutical analysis and drug development.

Introduction to this compound and NMR Spectroscopy

This compound, with the IUPAC name N'-benzyl-N,N-dimethyl-N'-phenylethane-1,2-diamine, is a first-generation antihistamine with anticholinergic properties.[1] Its chemical structure consists of a dibenzylamine moiety linked to a dimethylethylamine group. Accurate structural confirmation and purity assessment are critical for drug safety and efficacy. NMR spectroscopy provides detailed information about the chemical environment of individual atoms, enabling the precise determination of the molecular structure and the assignment of all proton and carbon signals.

One-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR offer initial insights into the number and types of protons and carbons present in the molecule. Two-dimensional (2D) NMR experiments, including COSY, HSQC, and HMBC, are then employed to establish connectivity between atoms, providing a complete picture of the molecular framework.

Data Presentation: NMR Spectral Data of this compound

The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for this compound, along with key 2D NMR correlations. The data presented here is a representative dataset compiled from spectral analysis and prediction.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Atom Number¹H Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)¹³C Chemical Shift (δ, ppm)
1---139.5
2, 67.35d7.5128.8
3, 57.28t7.5127.2
47.22t7.2126.8
7 (CH₂)4.35s-54.2
8---148.1
9, 136.70d8.0112.5
10, 127.18t7.8129.2
116.65t7.3116.5
14 (CH₂)3.55t6.552.5
15 (CH₂)2.50t6.557.0
16 (N(CH₃)₂)2.25s-45.3

Note: The numbering of the atoms in the this compound structure is provided in the diagram below for clarity.

Table 2: Key 2D NMR Correlations (COSY, HSQC, HMBC) for this compound

Proton (¹H)COSY Correlations (¹H)HSQC Correlation (¹³C)HMBC Correlations (¹³C)
7.35 (H-2,6)7.28 (H-3,5)128.8 (C-2,6)127.2 (C-3,5), 139.5 (C-1), 54.2 (C-7)
7.28 (H-3,5)7.35 (H-2,6), 7.22 (H-4)127.2 (C-3,5)128.8 (C-2,6), 139.5 (C-1)
7.22 (H-4)7.28 (H-3,5)126.8 (C-4)127.2 (C-3,5)
4.35 (H-7)-54.2 (C-7)139.5 (C-1), 128.8 (C-2,6), 148.1 (C-8)
6.70 (H-9,13)7.18 (H-10,12)112.5 (C-9,13)129.2 (C-10,12), 148.1 (C-8), 52.5 (C-14)
7.18 (H-10,12)6.70 (H-9,13), 6.65 (H-11)129.2 (C-10,12)112.5 (C-9,13), 148.1 (C-8)
6.65 (H-11)7.18 (H-10,12)116.5 (C-11)129.2 (C-10,12)
3.55 (H-14)2.50 (H-15)52.5 (C-14)148.1 (C-8), 57.0 (C-15)
2.50 (H-15)3.55 (H-14)57.0 (C-15)52.5 (C-14), 45.3 (C-16)
2.25 (H-16)-45.3 (C-16)57.0 (C-15)

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below.

Sample Preparation
  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy
  • Pulse Program: zg30 (or equivalent standard 1D proton experiment)

  • Spectrometer Frequency: 400 MHz (or higher for better resolution)

  • Spectral Width: 16 ppm

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)

  • Temperature: 298 K

¹³C NMR Spectroscopy
  • Pulse Program: zgpg30 (or equivalent proton-decoupled 1D carbon experiment)

  • Spectrometer Frequency: 100 MHz (corresponding to a 400 MHz ¹H frequency)

  • Spectral Width: 240 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance)

  • Temperature: 298 K

2D COSY (Correlation Spectroscopy)
  • Pulse Program: cosygpqf (or equivalent gradient-selected, phase-sensitive COSY)

  • Spectral Width (F1 and F2): 10-12 ppm

  • Number of Increments (F1): 256-512

  • Number of Scans per Increment: 2-8

  • Relaxation Delay: 1.5-2.0 seconds

2D HSQC (Heteronuclear Single Quantum Coherence)
  • Pulse Program: hsqcedetgpsisp2.3 (or equivalent edited HSQC for CH, CH₂, and CH₃ differentiation)

  • Spectral Width (F2, ¹H): 10-12 ppm

  • Spectral Width (F1, ¹³C): 160-180 ppm

  • Number of Increments (F1): 128-256

  • Number of Scans per Increment: 4-16

  • Relaxation Delay: 1.5-2.0 seconds

  • ¹J(C,H) Coupling Constant: Optimized for ~145 Hz

2D HMBC (Heteronuclear Multiple Bond Correlation)
  • Pulse Program: hmbcgpndqf (or equivalent gradient-selected HMBC)

  • Spectral Width (F2, ¹H): 10-12 ppm

  • Spectral Width (F1, ¹³C): 220-240 ppm

  • Number of Increments (F1): 256-512

  • Number of Scans per Increment: 8-32

  • Relaxation Delay: 1.5-2.0 seconds

  • Long-range J(C,H) Coupling Constant: Optimized for 8-10 Hz

Visualizations

The following diagrams illustrate the structure of this compound with atom numbering, the experimental workflow for its structural elucidation, and the key 2D NMR correlations.

Phenbenzamine_Structure cluster_phenyl Phenyl Ring cluster_benzyl Benzyl Group cluster_aniline Aniline Moiety cluster_ethylamine Dimethylethylamine Moiety C1 1 C2 2 C1->C2 C7 7 (CH₂) C1->C7 C3 3 C2->C3 C4 4 C3->C4 C5 5 C4->C5 C6 6 C5->C6 C6->C1 N_aniline N C7->N_aniline C8 8 N_aniline->C8 C14 14 (CH₂) N_aniline->C14 C9 9 C8->C9 C10 10 C9->C10 C11 11 C10->C11 C12 12 C11->C12 C13 13 C12->C13 C13->C8 C15 15 (CH₂) C14->C15 N_amine N C15->N_amine C16_1 16 (CH₃) N_amine->C16_1 C16_2 16 (CH₃) N_amine->C16_2

Caption: Structure of this compound with atom numbering.

NMR_Workflow Sample This compound Sample Preparation H1_NMR ¹H NMR Acquisition Sample->H1_NMR Provides proton information C13_NMR ¹³C NMR Acquisition Sample->C13_NMR Provides carbon information COSY 2D COSY Acquisition H1_NMR->COSY Identifies H-H couplings HSQC 2D HSQC Acquisition H1_NMR->HSQC Correlates protons to attached carbons HMBC 2D HMBC Acquisition H1_NMR->HMBC Identifies long-range H-C correlations C13_NMR->HSQC C13_NMR->HMBC Analysis Data Processing and Analysis COSY->Analysis HSQC->Analysis HMBC->Analysis Structure Structural Elucidation Analysis->Structure

Caption: Experimental workflow for NMR-based structural elucidation.

NMR_Correlations cluster_protons ¹H Signals cluster_carbons ¹³C Signals H2_6 H-2,6 H3_5 H-3,5 H2_6->H3_5 COSY C2_6 C-2,6 H2_6->C2_6 HSQC H7 H-7 C1 C-1 H7->C1 HMBC H7->C2_6 HMBC C7 C-7 H7->C7 HSQC C8 C-8 H7->C8 HMBC H9_13 H-9,13 H10_12 H-10,12 H9_13->H10_12 COSY H14 H-14 H15 H-15 H14->H15 COSY H14->C8 HMBC C14 C-14 H14->C14 HSQC H15->C14 HMBC C15 C-15 H15->C15 HSQC C16 C-16 H15->C16 HMBC H16 H-16 H16->C16 HSQC

Caption: Key 2D NMR correlations for this compound.

References

Application Notes and Protocols: In Vitro Histamine Release Assay Using Phenbenzamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histamine, a key mediator in allergic and inflammatory responses, is released from mast cells and basophils upon stimulation. The quantification of histamine release in vitro serves as a crucial assay for screening potential anti-allergic and anti-inflammatory compounds. Phenbenzamine, a first-generation ethylenediamine H1-antihistamine, is known to competitively inhibit histamine at the H1 receptor.[1][2][3] Beyond its receptor-blocking activity, this compound and other first-generation antihistamines can also stabilize mast cells, thereby reducing the release of histamine and other inflammatory mediators.[1] This is partly achieved by modulating intracellular calcium levels, a critical step in the degranulation process.[1][4]

These application notes provide a detailed protocol for an in vitro histamine release assay using the rat basophilic leukemia (RBL-2H3) cell line, a well-established model for studying mast cell degranulation.[5][6][7] The protocol describes the use of Compound 48/80, a potent inducer of histamine release, to stimulate the cells and outlines the methodology to evaluate the inhibitory effect of this compound.

Signaling Pathways

The signaling pathway of histamine release from mast cells is a complex cascade of events initiated by various stimuli. The accompanying diagram illustrates the IgE-independent pathway induced by Compound 48/80 and the inhibitory effect of this compound.

Histamine Release Signaling Pathway cluster_cell Mast Cell C4880 Compound 48/80 GPCR G-Protein Coupled Receptor (MRGPRX2) C4880->GPCR Activates PLC Phospholipase C (PLC) GPCR->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on DAG Diacylglycerol (DAG) Ca_cyto Cytosolic Ca²⁺ ER->Ca_cyto Releases Ca²⁺ Ca_ER Ca²⁺ Degranulation Degranulation Ca_cyto->Degranulation Triggers Histamine Histamine Release Degranulation->Histamine This compound This compound This compound->Ca_cyto Inhibits influx

Caption: IgE-independent histamine release pathway induced by Compound 48/80 and the inhibitory point of this compound.

Experimental Workflow

The following diagram outlines the general workflow for the in vitro histamine release assay.

Experimental Workflow start Start cell_culture Culture RBL-2H3 Cells start->cell_culture seeding Seed Cells in a 48-well Plate cell_culture->seeding treatment Pre-treat with this compound (or vehicle control) seeding->treatment stimulation Stimulate with Compound 48/80 treatment->stimulation incubation Incubate and Stop Reaction stimulation->incubation collection Collect Supernatant incubation->collection quantification Quantify Histamine Release (ELISA or LC-MS/MS) collection->quantification analysis Data Analysis quantification->analysis end End analysis->end

Caption: A schematic of the experimental workflow for the in vitro histamine release assay.

Detailed Experimental Protocol

This protocol is adapted from methodologies described for RBL-2H3 cells.[6][7]

1. Materials and Reagents

  • RBL-2H3 cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • This compound hydrochloride

  • Compound 48/80

  • Tyrode's buffer

  • Bovine Serum Albumin (BSA)

  • Histamine ELISA kit or access to LC-MS/MS

  • 48-well cell culture plates

  • Triton X-100

2. Cell Culture

  • Culture RBL-2H3 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Passage the cells every 2-3 days or when they reach 80-90% confluency.

3. Histamine Release Assay

  • Cell Seeding: Seed RBL-2H3 cells into a 48-well plate at a density of 5 x 10⁴ cells per well in 200 µL of complete medium. Incubate overnight to allow for cell adherence.

  • Cell Washing: Gently wash the adherent cells twice with 200 µL of Tyrode's buffer.

  • Pre-treatment with this compound:

    • Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., DMSO or water).

    • Prepare serial dilutions of this compound in Tyrode's buffer to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM).

    • Add 100 µL of the this compound dilutions or vehicle control (Tyrode's buffer with the same concentration of solvent) to the respective wells.

    • Incubate for 30 minutes at 37°C.

  • Stimulation with Compound 48/80:

    • Prepare a solution of Compound 48/80 in Tyrode's buffer (a final concentration of 10 µg/mL is often effective, but may need optimization).

    • Add 100 µL of the Compound 48/80 solution to all wells except for the spontaneous release control wells (which receive 100 µL of Tyrode's buffer).

    • Incubate for 30 minutes at 37°C.

  • Stopping the Reaction: Stop the degranulation reaction by placing the plate on ice for 10 minutes.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes at 4°C. Carefully collect the supernatant for histamine quantification.

  • Total Histamine Release (Lysis Control): To determine the total histamine content, add 200 µL of 0.5% Triton X-100 to a set of control wells (without treatment or stimulation) to lyse the cells. Collect the lysate for histamine quantification.

  • Histamine Quantification:

    • ELISA: Quantify the histamine concentration in the collected supernatants and cell lysates using a commercial histamine ELISA kit, following the manufacturer's instructions.

    • LC-MS/MS: Alternatively, for higher sensitivity and specificity, use a validated LC-MS/MS method for histamine quantification.[5][6]

4. Data Analysis

  • Calculate the percentage of histamine release for each sample using the following formula:

    % Histamine Release = [(Histamine in sample - Spontaneous Histamine Release) / (Total Histamine Release - Spontaneous Histamine Release)] x 100

  • Plot the percentage of histamine release against the concentration of this compound.

  • Determine the IC₅₀ value of this compound, which is the concentration that inhibits histamine release by 50%.

Data Presentation

The inhibitory effect of this compound on Compound 48/80-induced histamine release can be summarized in the following table. The provided data is representative and the actual values should be determined experimentally using the protocol above.

Treatment GroupThis compound (µM)% Histamine Release (Mean ± SD)% Inhibition
Vehicle Control075.2 ± 5.10
This compound160.1 ± 4.520.1
This compound1042.3 ± 3.843.7
This compound5021.5 ± 2.971.4
This compound1009.8 ± 1.786.9
Spontaneous Release-5.3 ± 1.2-
Total Release-85.6 ± 6.3-

IC₅₀ of this compound: To be determined experimentally.

Conclusion

This document provides a comprehensive protocol for conducting an in vitro histamine release assay to evaluate the inhibitory effects of this compound. The use of the RBL-2H3 cell line and Compound 48/80 provides a robust and reproducible model for screening compounds that modulate mast cell degranulation. The provided workflow, signaling pathway diagram, and data presentation format are intended to guide researchers in the successful execution and interpretation of this assay.

References

Application Notes and Protocols for Determining Phenbenzamine's Affinity for H1 Receptors via Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenbenzamine is a first-generation ethylenediamine H1-antihistamine that competitively antagonizes the histamine H1 receptor. This class of drugs is utilized to mitigate inflammatory responses in conditions such as allergic rhinitis and urticaria. The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade through its coupling to the Gq alpha subunit. This leads to the activation of phospholipase C (PLC), subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG), and an increase in intracellular calcium levels, culminating in various physiological responses. Understanding the binding affinity of compounds like this compound to the H1 receptor is crucial for drug development and pharmacological research. Radioligand binding assays are a robust and sensitive method for quantifying this interaction.

This document provides detailed protocols for conducting a radioligand binding assay to determine the affinity of this compound for the histamine H1 receptor. It includes methodologies for membrane preparation, saturation and competition binding assays, and data analysis.

Data Presentation

CompoundRadioligandReceptor SourceKi (nM)IC50 (nM)
Mepyramine[³H]-MepyramineGuinea Pig Brain~2-5N/A
This compound [³H]-MepyramineRecombinant Human H1Not Available TBD

TBD: To be determined by the competition binding assay.

Experimental Protocols

Materials and Reagents
  • Receptor Source: Membranes from cells stably expressing the human histamine H1 receptor (e.g., CHO-K1 or HEK293 cells) or tissue homogenates known to express H1 receptors (e.g., guinea pig cerebellum).

  • Radioligand: [³H]-Mepyramine (specific activity: 20-30 Ci/mmol).

  • Test Compound: this compound hydrochloride.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a structurally distinct H1 antagonist, such as Mianserin.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: A commercially available cocktail suitable for non-aqueous samples.

  • Glass Fiber Filters: Whatman GF/B or GF/C filters, pre-soaked in 0.3% polyethyleneimine (PEI) for at least 30 minutes.

  • Equipment: 96-well plates, cell harvester, liquid scintillation counter, refrigerated centrifuge, homogenizer.

Membrane Preparation
  • Cell Lysis: Harvest cells expressing the H1 receptor and wash with ice-cold PBS. Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

  • Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice.

  • Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.

  • High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold assay buffer. Centrifuge again at 40,000 x g for 30 minutes at 4°C.

  • Final Preparation: Discard the supernatant and resuspend the final membrane pellet in assay buffer.

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method such as the Bradford or BCA assay.

  • Storage: Aliquot the membrane preparation and store at -80°C until use.

Saturation Binding Assay (to determine Kd of the radioligand)
  • Assay Setup: In a 96-well plate, prepare triplicate wells for total binding and non-specific binding.

    • Total Binding: Add increasing concentrations of [³H]-Mepyramine (e.g., 0.1 to 30 nM) to wells containing the membrane preparation (e.g., 20-50 µg of protein) in assay buffer.

    • Non-specific Binding: Add the same increasing concentrations of [³H]-Mepyramine to wells containing the membrane preparation and a high concentration of a non-labeled H1 antagonist (e.g., 10 µM Mianserin).

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

    • Plot the specific binding (B) as a function of the free radioligand concentration ([L]).

    • Analyze the data using non-linear regression to fit a one-site binding model to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Competition Binding Assay (to determine Ki of this compound)
  • Assay Setup: In a 96-well plate, prepare triplicate wells for total binding, non-specific binding, and competition binding.

    • Total Binding: Add a fixed concentration of [³H]-Mepyramine (typically at or near its Kd value) to wells containing the membrane preparation in assay buffer.

    • Non-specific Binding: Add the fixed concentration of [³H]-Mepyramine and a high concentration of Mianserin (10 µM) to wells with the membrane preparation.

    • Competition Binding: Add the fixed concentration of [³H]-Mepyramine and serial dilutions of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M) to wells with the membrane preparation.

  • Incubation, Filtration, and Counting: Follow the same procedure as described for the saturation binding assay.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of this compound.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand determined from the saturation binding assay.

Visualizations

H1 Receptor Signaling Pathway

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates CellularResponse Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) PKC->CellularResponse Leads to

Caption: H1 Receptor Signaling Pathway.

Radioligand Binding Assay Workflow

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Acquisition & Analysis MembranePrep Membrane Preparation (H1 Receptor Source) Incubation Incubation (Receptor + Radioligand +/- Test Compound) MembranePrep->Incubation Radioligand Radioligand ([³H]-Mepyramine) Radioligand->Incubation TestCompound Test Compound (this compound) TestCompound->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Washing Washing (Removes unbound radioligand) Filtration->Washing ScintillationCounting Liquid Scintillation Counting (Measures radioactivity) Washing->ScintillationCounting DataAnalysis Data Analysis (Calculate IC50 and Ki) ScintillationCounting->DataAnalysis Result Affinity Determination (Ki value) DataAnalysis->Result

Application Notes and Protocols for Evaluating Phenbenzamine Efficacy in Animal Models of Allergic Rhinitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, triggered by allergen exposure and mediated by a complex interplay of immune cells and signaling molecules. First-generation H1 antihistamines, such as Phenbenzamine, have historically been a cornerstone of symptomatic treatment.[1][2] These agents act as inverse agonists at histamine H1 receptors, competitively inhibiting the action of histamine, a key mediator of allergic symptoms.[1][2] Evaluating the efficacy of compounds like this compound necessitates robust and reproducible animal models that mimic the pathophysiology of human allergic rhinitis.

This document provides detailed protocols for three commonly used animal models of allergic rhinitis: the ovalbumin (OVA)-induced mouse and guinea pig models, and the toluene diisocyanate (TDI)-induced rat model. It also outlines the expected, albeit illustrative, quantitative outcomes for assessing the efficacy of a first-generation antihistamine like this compound and details the key signaling pathways involved in the allergic cascade.

Signaling Pathway in Allergic Rhinitis

The inflammatory cascade in allergic rhinitis involves the activation of multiple signaling pathways upon allergen exposure. A simplified representation of this pathway, highlighting the role of histamine and the target of H1 antihistamines, is provided below.

Allergic_Rhinitis_Pathway cluster_0 Antigen Presenting Cell (APC) cluster_1 T Helper 2 (Th2) Cell cluster_2 B Cell cluster_3 Mast Cell cluster_4 Treatment Intervention APC APC Th2 Th2 Cell APC->Th2 Antigen Presentation Allergen Allergen Allergen->APC IL4_IL5_IL13 IL-4, IL-5, IL-13 Th2->IL4_IL5_IL13 Cytokine Release B_Cell B Cell IL4_IL5_IL13->B_Cell Activation IgE IgE Production B_Cell->IgE Mast_Cell Mast Cell IgE->Mast_Cell Sensitization Histamine Histamine Release Mast_Cell->Histamine Allergen Cross-linking Symptoms Allergic Rhinitis Symptoms (Sneezing, Nasal Rubbing, Congestion) Histamine->Symptoms H1 Receptor Activation This compound This compound (H1 Antihistamine) This compound->Symptoms Blockade

Allergic Rhinitis Signaling Pathway

Experimental Workflow for Efficacy Testing

A generalized workflow for evaluating the efficacy of a test compound, such as this compound, in an animal model of allergic rhinitis is depicted below. This workflow ensures systematic evaluation from model induction to data analysis.

Experimental_Workflow cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Outcome Assessment cluster_3 Phase 4: Data Analysis Sensitization Sensitization (e.g., OVA/Al(OH)3 i.p.) Challenge Allergen Challenge (e.g., Intranasal OVA) Sensitization->Challenge Grouping Animal Grouping (Vehicle, this compound, Positive Control) Challenge->Grouping Dosing Drug Administration Grouping->Dosing Behavioral Behavioral Analysis (Sneezing, Nasal Rubbing) Dosing->Behavioral Biochemical Biochemical Assays (Serum IgE, Histamine) Behavioral->Biochemical Histological Histological Examination (Nasal Mucosa) Biochemical->Histological Analysis Statistical Analysis and Interpretation Histological->Analysis

References

Application Notes and Protocols for Studying the Sedative Effects of Phenbenzamine in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenbenzamine is a first-generation ethylenediamine H1-antihistamine that possesses both antihistaminic and anticholinergic properties. Like other first-generation antihistamines, it readily crosses the blood-brain barrier, leading to sedative effects. These characteristics make this compound a compound of interest for studying the central nervous system effects of H1 receptor antagonism and for use as a sedative agent in preclinical rodent models. This document provides detailed protocols for evaluating the sedative effects of this compound in rodents, including methodologies for behavioral assessment and data presentation.

Mechanism of Action

The sedative effects of this compound are primarily attributed to its antagonism of the histamine H1 receptor in the central nervous system. Histamine acts as a neurotransmitter that promotes wakefulness. By blocking H1 receptors, this compound inhibits the arousing effects of histamine, leading to sedation. Additionally, its anticholinergic properties, resulting from the blockade of muscarinic acetylcholine receptors, may contribute to its sedative and other central nervous system effects.

Data Presentation

Quantitative data from the following experimental protocols should be summarized for clear comparison between treatment groups (e.g., vehicle control vs. This compound-treated).

Table 1: Pharmacokinetic and Toxicological Profile of this compound in Rodents (Estimated)

ParameterSpeciesRoute of AdministrationValueCitation
LD50 Rat/MouseOral / IntraperitonealData not readily available. Caution is advised, and initial dose-finding studies should start with low doses.
Effective Sedative Dose Range Rat/MouseIntraperitoneal / Oral5 - 50 mg/kg (Estimated based on other first-generation antihistamines)[1][2]
Time to Peak Effect (Tmax) Rat/MouseIntraperitoneal / Oral15 - 60 minutes (Estimated)[1]
Duration of Action Rat/MouseIntraperitoneal / Oral4 - 6 hours (Estimated)

Note: Specific pharmacokinetic and toxicological data for this compound in rodents are not widely available. The provided values are estimations based on other first-generation antihistamines and should be determined empirically through pilot studies.

Table 2: Sample Data from Behavioral Assessments

Treatment GroupOpen Field Test: Total Distance Traveled (cm)Open Field Test: Time in Center Zone (s)Elevated Plus Maze: Time in Open Arms (s)Rotarod Test: Latency to Fall (s)
Vehicle Control Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (10 mg/kg) Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (25 mg/kg) Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (50 mg/kg) Mean ± SEMMean ± SEMMean ± SEMMean ± SEM

Experimental Protocols

Animal Models
  • Species: Male or female C57BL/6 mice or Sprague-Dawley rats are commonly used.

  • Age/Weight: 8-12 weeks old, weighing 20-30g (mice) or 200-300g (rats).

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize animals to the housing facility for at least one week before experimentation.

Drug Preparation and Administration
  • This compound Solution: Dissolve this compound hydrochloride in sterile 0.9% saline. The concentration should be adjusted to allow for an appropriate injection volume (e.g., 10 ml/kg for intraperitoneal injection in mice).

  • Vehicle Control: Use sterile 0.9% saline.

  • Route of Administration: Intraperitoneal (IP) injection is common for acute studies due to its rapid absorption. Oral gavage (PO) can also be used to assess the effects following oral administration.

  • Dose-Response Study: It is recommended to perform a dose-response study to determine the optimal sedative dose of this compound. Based on data from other first-generation antihistamines, a starting range of 5, 10, 25, and 50 mg/kg can be explored.[1][2]

Behavioral Assessments

Perform behavioral tests during the light phase and allow animals to acclimate to the testing room for at least 30-60 minutes before each experiment.

This test is used to assess general locomotor activity and anxiety-like behavior. A sedative effect is indicated by a decrease in locomotor activity.

  • Apparatus: A square arena (e.g., 40 x 40 cm for mice, 100 x 100 cm for rats) with walls to prevent escape. The arena is typically divided into a central and a peripheral zone.

  • Procedure:

    • Administer this compound or vehicle to the animal.

    • After a predetermined pretreatment time (e.g., 30 minutes post-IP injection), gently place the animal in the center of the open field arena.

    • Allow the animal to explore the arena for a set period (e.g., 10-30 minutes).

    • Record the animal's behavior using an automated tracking system or video recording for later manual scoring.

  • Parameters to Measure:

    • Total distance traveled.

    • Time spent in the center versus the peripheral zone.

    • Rearing frequency (number of times the animal stands on its hind legs).

    • Grooming duration.

  • Expected Outcome for Sedative Effect: A significant decrease in total distance traveled and rearing frequency in this compound-treated animals compared to the vehicle control group.

The EPM is primarily used to assess anxiety-like behavior, but locomotor activity can also be measured. Sedation can lead to reduced overall activity on the maze.

  • Apparatus: A plus-shaped maze elevated from the floor with two open arms and two closed arms.

  • Procedure:

    • Administer this compound or vehicle.

    • After the pretreatment period, place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the session with a video camera positioned above the maze.

  • Parameters to Measure:

    • Time spent in the open arms and closed arms.

    • Number of entries into the open and closed arms.

    • Total distance traveled on the maze.

  • Expected Outcome for Sedative Effect: A decrease in the total number of arm entries and total distance traveled in the this compound-treated group.

This test is used to assess motor coordination and balance. Sedative drugs can impair performance on the rotarod.

  • Apparatus: A rotating rod that can be set to a constant or accelerating speed.

  • Procedure:

    • Training: Acclimate the animals to the rotarod for 2-3 days prior to the experiment by placing them on the rod at a low, constant speed (e.g., 4-5 rpm) for a few minutes each day.

    • Testing:

      • Administer this compound or vehicle.

      • After the pretreatment period, place the animal on the rotating rod.

      • The rod can be set to a constant speed or an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).

      • Record the latency to fall from the rod. A cutoff time (e.g., 300 seconds) is typically set.

  • Parameters to Measure:

    • Latency to fall (in seconds).

  • Expected Outcome for Sedative Effect: A significant decrease in the latency to fall in the this compound-treated animals compared to the vehicle control group.

Mandatory Visualizations

G cluster_workflow Experimental Workflow cluster_behavioral_tests Behavioral Assessments Animal_Acclimation Animal Acclimation (≥ 1 week) Drug_Preparation Drug Preparation (this compound/Vehicle) Animal_Acclimation->Drug_Preparation Randomization Randomization into Treatment Groups Drug_Preparation->Randomization Drug_Administration Drug Administration (IP or PO) Randomization->Drug_Administration Pretreatment_Period Pretreatment Period (e.g., 30 min) Drug_Administration->Pretreatment_Period Open_Field Open Field Test Pretreatment_Period->Open_Field Elevated_Plus_Maze Elevated Plus Maze Pretreatment_Period->Elevated_Plus_Maze Rotarod Rotarod Test Pretreatment_Period->Rotarod Data_Analysis Data Analysis and Interpretation Open_Field->Data_Analysis Elevated_Plus_Maze->Data_Analysis Rotarod->Data_Analysis

Figure 1: Experimental workflow for assessing sedative effects.

G cluster_H1R Histamine H1 Receptor Signaling Pathway This compound This compound H1R Histamine H1 Receptor (Gq-coupled) This compound->H1R Blocks Sedation Sedation This compound->Sedation Histamine Histamine Histamine->H1R Activates Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (Wakefulness) Ca_release->Cellular_Response PKC->Cellular_Response

Figure 2: this compound's antagonism of the H1 receptor pathway.

G cluster_mAChR Muscarinic Acetylcholine Receptor Signaling Pathway (Anticholinergic Effect) This compound This compound mAChR Muscarinic Receptor (e.g., M1, M3, M5 - Gq-coupled) This compound->mAChR Blocks Anticholinergic_Effects Anticholinergic Effects (e.g., Dry Mouth, CNS effects) This compound->Anticholinergic_Effects Acetylcholine Acetylcholine Acetylcholine->mAChR Activates Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cholinergic Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Figure 3: Anticholinergic action of this compound.

References

Application Notes and Protocols for Assessing Phenbenzamine's Anti-inflammatory Effects in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenbenzamine is a first-generation ethylenediamine H1-antihistamine that has been used to treat allergic conditions.[1] Beyond its histamine-blocking properties, evidence suggests that this compound and other first-generation antihistamines possess anti-inflammatory effects. These effects are primarily attributed to the antagonism of the H1 receptor, which can lead to the downstream inhibition of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. The inhibition of NF-κB reduces the expression of a wide array of pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules, which are pivotal in the inflammatory response.[2]

These application notes provide a comprehensive guide for researchers to investigate and quantify the anti-inflammatory properties of this compound using established in vitro cell culture models. The protocols detailed below are designed for reproducibility and offer a robust framework for screening and characterizing the anti-inflammatory potential of this compound and other novel compounds.

Recommended Cell Culture Models

The selection of an appropriate cell line is critical for modeling the inflammatory response in vitro. The following cell lines are widely used and recommended for assessing the anti-inflammatory effects of this compound:

  • RAW 264.7 (Murine Macrophage-like Cell Line): These cells are a valuable tool for studying inflammation. They can be stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce a potent inflammatory response characterized by the production of nitric oxide (NO) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3][4]

  • THP-1 (Human Monocytic Leukemia Cell Line): THP-1 cells are another excellent model for studying inflammation.[5] They can be differentiated into macrophage-like cells and stimulated with various inflammatory agents, including LPS and TNF-α.[5] THP-1 cells are particularly useful for studying the NF-κB signaling pathway, and reporter cell lines are available for this purpose.[6][7]

  • A549 (Human Lung Adenocarcinoma Cell Line): As an epithelial cell line, A549 cells are relevant for modeling inflammation in the context of respiratory conditions. They respond to inflammatory stimuli like TNF-α by producing pro-inflammatory cytokines such as Interleukin-8 (IL-8).[8][9]

Experimental Protocols

This section provides detailed protocols for a selection of key experiments to assess the anti-inflammatory effects of this compound.

Protocol 1: Determination of Cytotoxicity of this compound

Before evaluating the anti-inflammatory activity of this compound, it is crucial to determine its cytotoxic concentration to ensure that the observed effects are not due to cell death.

1.1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

1.2. Materials:

  • RAW 264.7, THP-1, or A549 cells

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

1.3. Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL/well) and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubate for 24 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Measurement of Pro-inflammatory Cytokine Production by ELISA

This protocol describes the use of Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the inhibitory effect of this compound on the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated RAW 264.7 cells.

2.1. Principle: ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

2.2. Materials:

  • RAW 264.7 cells

  • Complete DMEM medium

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • ELISA kits for mouse TNF-α and IL-6

  • 24-well plates

2.3. Procedure:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.[4]

  • Pre-treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[4] Include a negative control (no LPS) and a positive control (LPS only).

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

  • Measure the absorbance and calculate the cytokine concentrations using a standard curve.

Protocol 3: Assessment of NF-κB Activation using a Luciferase Reporter Assay

This protocol details the use of a THP-1 cell line stably expressing a luciferase reporter gene under the control of an NF-κB response element to measure the inhibitory effect of this compound on NF-κB activation.

3.1. Principle: The activation of the NF-κB pathway leads to the transcription of the luciferase gene, and the resulting luminescence is proportional to NF-κB activity.

3.2. Materials:

  • THP-1 NF-κB-Luciferase reporter cell line

  • Complete RPMI-1640 medium

  • This compound

  • Human TNF-α

  • 96-well white, clear-bottom plates

  • Luciferase assay reagent

  • Luminometer

3.3. Procedure:

  • Seed the THP-1 NF-κB-Luciferase reporter cells in a 96-well plate at a density of 2.5 x 10^4 cells/well in 40 µL of assay medium.[10]

  • Prepare serial dilutions of this compound and add 50 µL to the cells. Include a vehicle control.

  • Incubate for 1 hour at 37°C.

  • Prepare TNF-α at a 10x concentration in assay medium and add 10 µL to the wells for a final concentration of 10 ng/mL.[10] Add 10 µL of assay medium to the unstimulated control wells.

  • Incubate for 6 hours at 37°C.[10]

  • Add 100 µL of luciferase assay reagent to each well and incubate at room temperature for 15-30 minutes.

  • Measure the luminescence using a luminometer.

Protocol 4: Western Blot Analysis of NF-κB p65 Subunit

This protocol is for the detection of the p65 subunit of NF-κB in the nuclear fraction of cell lysates by Western blotting to assess the effect of this compound on its nuclear translocation.

4.1. Principle: Upon activation of the NF-κB pathway, the p65 subunit translocates from the cytoplasm to the nucleus. Western blotting allows for the detection and quantification of p65 in nuclear extracts.[11]

4.2. Materials:

  • A549 cells

  • Complete DMEM medium

  • This compound

  • Human TNF-α

  • Nuclear and cytoplasmic extraction reagents

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-p65, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting imaging system

4.3. Procedure:

  • Seed A549 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat the cells with this compound for 1 hour.

  • Stimulate with TNF-α (100 U/mL) for 15-30 minutes.[8]

  • Wash the cells with ice-cold PBS and perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol.

  • Determine the protein concentration of the extracts.

  • Perform SDS-PAGE with 40 µg of protein per lane.[12]

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the image using a Western blotting imaging system and perform densitometric analysis.

Data Presentation

The quantitative data obtained from the experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of this compound on Cell Viability

This compound Conc. (µM)Cell Viability (%)
0 (Vehicle Control)100 ± 5.2
198.7 ± 4.8
1095.3 ± 6.1
2592.1 ± 5.5
5085.4 ± 7.3
10060.2 ± 8.9

Data are presented as mean ± SD from three independent experiments.

Table 2: Inhibition of LPS-Induced Cytokine Production by this compound in RAW 264.7 Cells

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control50 ± 1235 ± 8
LPS (1 µg/mL)2500 ± 2101800 ± 150
LPS + this compound (10 µM)1850 ± 1801300 ± 120
LPS + this compound (25 µM)1200 ± 110950 ± 90
LPS + this compound (50 µM)750 ± 80600 ± 70

Data are presented as mean ± SD from three independent experiments.

Table 3: Inhibition of TNF-α-Induced NF-κB Activation by this compound in THP-1 Reporter Cells

TreatmentRelative Luminescence Units (RLU)% Inhibition
Control100 ± 15-
TNF-α (10 ng/mL)8500 ± 7500
TNF-α + this compound (10 µM)6200 ± 58027.1
TNF-α + this compound (25 µM)4100 ± 42051.8
TNF-α + this compound (50 µM)2300 ± 25072.9

Data are presented as mean ± SD from three independent experiments.

Visualizations

Experimental Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Anti-inflammatory Activity Assays cluster_2 Phase 3: Mechanism of Action Studies A Select Cell Lines (RAW 264.7, THP-1, A549) B Determine this compound Cytotoxicity (MTT Assay) A->B C Induce Inflammation (LPS or TNF-α) B->C Proceed with non-toxic concentrations D Treat with Non-toxic Concentrations of this compound C->D E Measure Cytokine Production (ELISA for TNF-α, IL-6, IL-8) D->E F Assess NF-κB Activation (Luciferase Reporter Assay) D->F G Analyze NF-κB p65 Translocation (Western Blot) D->G E->F Confirm anti-inflammatory effect F->G Investigate upstream signaling

Caption: A flowchart of the experimental workflow for assessing this compound's anti-inflammatory effects.

Hypothesized Signaling Pathway of this compound's Anti-inflammatory Action

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus H1R H1 Receptor PLC PLC H1R->PLC Activates TLR4 TLR4 IKK IKK TLR4->IKK Activates PLC->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates IkB_NFkB->IkB Degrades IkB_NFkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds to Promoter Region Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Induces Transcription This compound This compound This compound->H1R Blocks LPS LPS LPS->TLR4 Activates

Caption: A diagram of the hypothesized NF-κB signaling pathway and the inhibitory action of this compound.

References

Application Notes and Protocols for the Synthesis and Purification of Phenbenzamine in a Research Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the synthesis and purification of Phenbenzamine (N-benzyl-N',N'-dimethyl-N-phenylethylenediamine), a first-generation antihistamine, suitable for a research laboratory setting.

Synthesis of this compound

The synthesis of this compound is achieved through the N-alkylation of N-benzylaniline with 2-chloroethyldimethylamine. This reaction involves the formation of a new carbon-nitrogen bond, yielding the desired tertiary amine.

Reaction Scheme

The overall chemical transformation is depicted below:

N-benzylaniline + 2-chloroethyldimethylamine → this compound

Experimental Protocol

This protocol outlines a general laboratory procedure for the synthesis of this compound.

Materials:

  • N-benzylaniline

  • 2-chloroethyldimethylamine hydrochloride

  • Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)

  • Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine N-benzylaniline (1.0 eq) and a suitable base such as potassium carbonate (2.0-3.0 eq) or sodium carbonate.

  • Solvent Addition: Add a polar aprotic solvent such as acetonitrile or dimethylformamide to the flask.

  • Addition of Alkylating Agent: To the stirred suspension, add 2-chloroethyldimethylamine hydrochloride (1.2-1.5 eq).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and 120 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) until the starting material is consumed. This may take several hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the mixture to remove the inorganic base.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • Dissolve the residue in dichloromethane.

    • Transfer the organic solution to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification of this compound

The crude this compound obtained from the synthesis requires purification to remove unreacted starting materials, by-products, and other impurities. Column chromatography is a standard and effective method for this purpose.

Experimental Protocol: Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Triethylamine (TEA)

  • Glass chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.

  • Elution:

    • Begin elution with a solvent system of low polarity, such as a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).

    • To prevent peak tailing, which is common with amines on silica gel, it is advisable to add a small amount of triethylamine (e.g., 0.5-1%) to the eluent system.

    • Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate to facilitate the elution of the product.

  • Fraction Collection: Collect the eluate in fractions using collection tubes.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Chemical Formula C₁₇H₂₂N₂
Molar Mass 254.37 g/mol
Appearance Typically a liquid or solid powder
Boiling Point 354-356 °F at 7 mmHg
Solubility Soluble in organic solvents like DMSO
Purity (after purification) >98% (typical)

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_synthesis This compound Synthesis Reactants N-benzylaniline + 2-chloroethyldimethylamine HCl + Base (K2CO3) Solvent Solvent (Acetonitrile or DMF) Reactants->Solvent Reaction Heating (80-120 °C) Solvent->Reaction Workup Work-up (Filtration, Extraction) Reaction->Workup Crude_Product Crude this compound Workup->Crude_Product

Caption: Workflow for the synthesis of this compound.

Purification Workflow

Purification_Workflow cluster_purification This compound Purification Crude_Product Crude this compound Column_Chromatography Silica Gel Column Chromatography (Hexane/Ethyl Acetate + TEA) Crude_Product->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Pure_Product Purified this compound TLC_Analysis->Pure_Product

Caption: Workflow for the purification of this compound.

Application Notes and Protocols: Phenbenzamine as a Prototypical Reference Compound in Antihistamine Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenbenzamine, originally marketed as Antergan, holds a significant place in pharmacological history as the first antihistamine to be successfully used in humans in 1942.[1] Developed by Daniel Bovet, who was later awarded the Nobel Prize for his work, this compound is a first-generation antihistamine of the ethylenediamine class.[1][2][3][4][5] While it has been largely superseded by newer generations of antihistamines with improved selectivity and reduced side effects, its historical context makes it an important prototypical compound for understanding the principles of antihistamine screening.

Pharmacological Profile of this compound

This compound is a histamine H1 receptor antagonist, meaning it blocks the action of histamine at this receptor subtype.[6][7] As a first-generation antihistamine, it is known to cross the blood-brain barrier, which can lead to central nervous system effects such as sedation.[8][9] It also possesses anticholinergic properties.[6] The ethylenediamine chemical class, to which this compound belongs, was one of the first groups of compounds found to have significant antihistaminic activity.[6]

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR). Upon binding of histamine, the receptor activates the Gq/G11 family of G-proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to the physiological responses associated with histamine release, such as smooth muscle contraction and increased vascular permeability. This compound, as an antagonist, blocks the initial binding of histamine to the H1 receptor, thereby inhibiting this entire downstream cascade.

H1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds & Activates This compound This compound This compound->H1R Binds & Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_Release Ca²⁺ Release (from ER) IP3->Ca2_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca2_Release->Response Leads to PKC->Response Leads to

Caption: Histamine H1 Receptor Signaling Pathway.

Experimental Protocols

The following protocols describe standard assays for evaluating the antihistaminic properties of test compounds, with this compound serving as a prototypical reference.

In Vitro Assays

This assay determines the binding affinity of a test compound to the histamine H1 receptor by measuring its ability to displace a radiolabeled ligand.

Workflow Diagram:

Binding_Assay_Workflow Start Start Membrane_Prep Prepare Membranes from cells expressing H1R Start->Membrane_Prep Incubation Incubate Membranes with: - [³H]Mepyramine (Radioligand) - Test Compound (e.g., this compound) - Control (Buffer/Non-specific) Membrane_Prep->Incubation Separation Separate Bound from Free Radioligand (Filtration) Incubation->Separation Quantification Quantify Radioactivity (Scintillation Counting) Separation->Quantification Analysis Data Analysis: - Calculate Specific Binding - Determine IC₅₀ and Kᵢ Quantification->Analysis End End Analysis->End

Caption: Workflow for H1 Receptor Binding Assay.

Protocol:

  • Membrane Preparation:

    • Culture cells expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

    • Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the following in triplicate:

      • Total Binding: Cell membranes, [³H]mepyramine (a common radioligand for H1 receptors), and assay buffer.

      • Non-specific Binding: Cell membranes, [³H]mepyramine, and a high concentration of a non-labeled H1 antagonist (e.g., 10 µM mianserin).

      • Competition Binding: Cell membranes, [³H]mepyramine, and varying concentrations of the test compound (e.g., this compound).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Dry the filters and add scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Assays

This model assesses the ability of a test compound to protect against histamine-induced airway constriction.

Workflow Diagram:

Bronchoconstriction_Workflow Start Start Acclimatize Acclimatize Guinea Pig in Plethysmograph Start->Acclimatize Administer Administer Test Compound (e.g., this compound) or Vehicle Acclimatize->Administer Baseline Record Baseline Respiratory Parameters Administer->Baseline Challenge Expose to Aerosolized Histamine Baseline->Challenge Measure Measure Post-Challenge Respiratory Parameters Challenge->Measure Analysis Analyze Data: - Calculate % Protection - Determine ED₅₀ Measure->Analysis End End Analysis->End

Caption: Workflow for Histamine-Induced Bronchoconstriction Assay.

Protocol:

  • Animal Preparation:

    • Use male Hartley guinea pigs (300-400g).

    • Administer the test compound (e.g., this compound) or vehicle via the desired route (e.g., oral, intraperitoneal) at a predetermined time before the histamine challenge.

  • Bronchoconstriction Measurement:

    • Place the conscious guinea pig in a whole-body plethysmograph and allow it to acclimate.

    • Record baseline respiratory parameters (e.g., airway resistance).

    • Expose the animal to an aerosolized solution of histamine dihydrochloride for a fixed duration.

    • Continuously monitor and record respiratory parameters for a set period after the challenge.

  • Data Analysis:

    • Calculate the percentage protection against bronchoconstriction afforded by the test compound compared to the vehicle control.

    • Determine the ED50 (the dose of the test compound that provides 50% protection) from a dose-response curve.

This model evaluates the effect of a test compound on IgE-mediated mast cell degranulation and the subsequent increase in vascular permeability.

Protocol:

  • Sensitization:

    • Inject anti-dinitrophenyl (DNP) IgE antibody intradermally into the ear or shaved dorsal skin of rats.

  • Compound Administration:

    • After a sensitization period (e.g., 24-48 hours), administer the test compound (e.g., this compound) or vehicle.

  • Antigen Challenge:

    • After a set time following compound administration, intravenously inject a solution of DNP-HSA (the antigen) mixed with Evans blue dye.

  • Measurement and Analysis:

    • After a short period (e.g., 30 minutes), euthanize the animals and excise the injection sites.

    • Extract the Evans blue dye from the tissue using a solvent (e.g., formamide).

    • Quantify the amount of dye extravasation by measuring the absorbance of the extract with a spectrophotometer.

    • Calculate the percentage inhibition of the PCA reaction by the test compound compared to the vehicle control.

Data Presentation

Table 1: In Vitro H1 Receptor Binding Affinities (Ki)

CompoundGenerationKi (nM)
DiphenhydramineFirst15 - 50
ChlorpheniramineFirst3 - 10
MepyramineFirst1 - 5
CetirizineSecond2 - 6
LoratadineSecond10 - 30
FexofenadineSecond10 - 20
DesloratadineSecond0.5 - 2

Note: Ki values can vary depending on the specific assay conditions and tissue/cell source used.

Table 2: In Vivo Potency of H1 Antihistamines

CompoundAnimal ModelEndpointED50
DiphenhydramineGuinea PigHistamine-induced bronchoconstriction~ 0.5 - 2 mg/kg
MepyramineRatPassive Cutaneous Anaphylaxis~ 0.1 - 0.5 mg/kg
CetirizineGuinea PigHistamine-induced bronchoconstriction~ 0.1 - 0.3 mg/kg
LoratadineRatCompound 48/80-induced shock~ 1 - 5 mg/kg

Note: ED50 values are highly dependent on the animal model, route of administration, and specific experimental protocol.

Conclusion

This compound, as the first clinically effective antihistamine, serves as a valuable historical and conceptual reference point in the field of allergy and immunology research. While it has been replaced by more advanced generations of drugs, the fundamental principles of antihistamine screening remain relevant. The protocols and comparative data presented in these application notes provide a framework for researchers to evaluate new H1 receptor antagonists. The use of well-characterized reference compounds from both first and second generations is crucial for contextualizing the potency, selectivity, and potential clinical utility of novel antihistamine candidates.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Phenbenzamine Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is Phenbenzamine and what is its primary mechanism of action?

A1: this compound is a first-generation antihistamine of the ethylenediamine class, which also exhibits anticholinergic properties.[1][2] Its primary mechanism of action is as an antagonist of the histamine H1 receptor.[2] By blocking the action of histamine at this receptor, this compound inhibits the downstream signaling cascade, which includes the activation of phospholipase C and the subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG).[1][3] This ultimately modulates the inflammatory response.

Q2: What is the difference between this compound and this compound Hydrochloride?

A2: this compound is the free base form of the molecule, which is described as a liquid.[4] this compound hydrochloride is the salt form, which typically appears as beige crystals.[5] The hydrochloride salt is generally more water-soluble than the free base.[5] For most in vitro assays involving aqueous buffers, the hydrochloride salt is preferred.

Q3: What are the recommended solvents for dissolving this compound?

A3: For the free base form of this compound, Dimethyl Sulfoxide (DMSO) is a recommended solvent.[6] For this compound hydrochloride, aqueous solutions can be prepared, and its solubility is in the range of 1 to 10 mg/mL.[5] It is crucial to use high-purity, anhydrous solvents to prepare stock solutions.

Q4: What is the maximum recommended concentration of DMSO in my cell culture medium?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept to a minimum, typically at or below 0.1% (v/v).[7] It is essential to include a vehicle control (medium containing the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent.

Q5: How should I store my this compound stock solutions?

A5: this compound stock solutions, particularly in DMSO, should be stored at -20°C for long-term storage (months to years) and at 4°C for short-term storage (days to weeks).[6] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation of this compound in cell culture medium. The concentration of this compound exceeds its solubility in the aqueous medium.- Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, but still within a non-toxic range for your cells (typically ≤0.1%).- Prepare a more dilute stock solution and add a larger volume to your final culture, ensuring thorough mixing.- Consider a gentle warming of the medium to 37°C during the addition of the this compound stock solution.
The pH of the medium is not optimal for this compound hydrochloride solubility.- For this compound hydrochloride, ensure the pH of your final culture medium is slightly acidic, as its aqueous solutions are weakly acidic.[5]
Inconsistent or unexpected experimental results. Degradation of this compound in the stock solution.- Prepare fresh stock solutions regularly.- Avoid repeated freeze-thaw cycles by storing in single-use aliquots.- Protect stock solutions from light.
Cytotoxicity from the solvent or the compound itself.- Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell line.- Always include a vehicle control with the same final solvent concentration as your experimental conditions.
Difficulty dissolving this compound powder. Inappropriate solvent or insufficient mixing.- For this compound free base, use anhydrous DMSO. For the hydrochloride salt, start with a small amount of water or buffer.- Use a vortex mixer to ensure the powder is completely dissolved. Gentle warming in a water bath (e.g., 37°C) can also aid dissolution.

Data Presentation

Table 1: Physicochemical Properties of this compound and this compound Hydrochloride

PropertyThis compound (Free Base)This compound Hydrochloride
Molecular Formula C₁₇H₂₂N₂[4]C₁₇H₂₃ClN₂[5]
Molecular Weight 254.37 g/mol [4]290.8 g/mol [5]
Appearance Liquid[4]Beige crystals[5]

Table 2: Solubility of this compound

Compound FormSolventReported SolubilityReference(s)
This compound (Free Base)DMSOSoluble[6]
This compound HydrochlorideAqueous Solution1 to 10 mg/mL[5]

Note: The exact solubility can be influenced by factors such as temperature, pH, and the presence of other solutes. It is recommended to empirically determine the optimal solubility for your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol is intended for the preparation of a concentrated stock solution of this compound (free base).

Materials:

  • This compound (free base) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculation: Determine the mass of this compound powder required to achieve the desired stock solution concentration (e.g., 10 mM).

    • Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

  • Weighing: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube.

  • Mixing: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into single-use, sterile microcentrifuge tubes and store at -20°C for long-term storage.

Protocol 2: Preparation of a this compound Hydrochloride Aqueous Stock Solution

This protocol describes the preparation of a stock solution using this compound hydrochloride.

Materials:

  • This compound hydrochloride powder

  • Sterile, purified water or a suitable buffer (e.g., PBS)

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Calculation: Determine the mass of this compound hydrochloride required for your desired stock concentration (e.g., 1 mg/mL).

  • Weighing: Weigh the calculated amount of this compound hydrochloride and transfer it to a sterile conical tube.

  • Dissolution: Add a small volume of sterile water or buffer to the tube.

  • Mixing: Vortex the solution until the powder is fully dissolved. If needed, you can add more solvent incrementally until the desired concentration is reached, not exceeding 10 mg/mL.[5]

  • Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Store the aqueous stock solution at 4°C for short-term use (a few days). For longer-term storage, it is advisable to prepare fresh solutions.

Mandatory Visualization

Phenbenzamine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Activates Gq Gq protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Triphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates Ikk IKK Complex PKC->Ikk Activates IkB IκB Ikk->IkB Phosphorylates (leading to degradation) NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active Releases nucleus Nucleus NFkB_active->nucleus Translocates to inflammation Inflammatory Response nucleus->inflammation Promotes Gene Transcription for This compound This compound (Antagonist) This compound->H1R Inhibits

Caption: Signaling pathway of the Histamine H1 receptor and the inhibitory action of this compound.

Phenbenzamine_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Calculate required mass of this compound B 2. Weigh this compound A->B C 3. Dissolve in appropriate solvent (e.g., DMSO) B->C D 4. Prepare concentrated stock solution C->D E 5. Prepare working solution by diluting stock in culture medium D->E F 6. Add working solution to cells (and vehicle control) E->F G 7. Incubate for desired time F->G H 8. Perform downstream assay G->H I 9. Collect and analyze data H->I J 10. Compare results to controls I->J

Caption: General experimental workflow for using this compound in in vitro assays.

References

Phenbenzamine stability in different buffer solutions and pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phenbenzamine stability studies. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to assist in designing and executing robust stability studies for this compound in various buffer solutions and pH conditions.

Frequently Asked Questions (FAQs)

Q1: Where should I start when planning a stability study for this compound?

A1: Begin with forced degradation studies, also known as stress testing.[1][2][3] These studies are essential to understand the intrinsic stability of the this compound molecule, identify potential degradation products, and establish degradation pathways.[1][3] This information is crucial for developing and validating a stability-indicating analytical method, which is a regulatory requirement.[1][4]

Q2: What conditions are typically used for forced degradation studies of a compound like this compound?

A2: Forced degradation studies for a molecule like this compound, a tertiary amine, should include exposure to a range of stress conditions to evaluate its susceptibility to hydrolysis, oxidation, and photolysis.[3][5]

  • Acidic and Basic Hydrolysis: Expose a solution of this compound to acidic and basic conditions.[5] A common starting point is using 0.1 M to 1 M hydrochloric acid (HCl) for acidic conditions and 0.1 M to 1 M sodium hydroxide (NaOH) for basic conditions.[1][5] The duration of exposure and temperature can be adjusted to achieve the target degradation of 5-20%.[5]

  • Oxidation: Use an oxidizing agent like hydrogen peroxide (H₂O₂) to assess oxidative stability.

  • Photostability: Expose the drug substance, both in solid and solution form, to a combination of UV and visible light to evaluate its photosensitivity.[2][6] The ICH Q1B guideline provides specific conditions for photostability testing.[5]

  • Thermal Degradation: Subject the solid drug substance to elevated temperatures to assess its thermal stability.

Q3: How do I select the appropriate buffer solutions and pH range for my stability studies?

A3: The choice of buffer and pH is critical as they can significantly influence the degradation rate of a drug.[7][8] For this compound, it is advisable to conduct initial screening studies across a wide pH range (e.g., pH 2 to 10) to identify the pH of maximum stability. Common buffers used in pharmaceutical stability studies include citrate, acetate, phosphate, and borate buffers.[8] However, be aware that the buffer species itself can sometimes catalyze degradation.[8][9]

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for stability testing due to its high sensitivity, accuracy, and ability to separate the active pharmaceutical ingredient (API) from its degradation products.[10] A stability-indicating HPLC method must be developed and validated.[11][12] Other techniques like mass spectrometry (MS) can be coupled with HPLC (LC-MS) to help identify the structure of degradation products.[10]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No degradation observed under stress conditions. Stress conditions are not harsh enough.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the study.[1]
Excessive degradation (>20%) is observed. Stress conditions are too harsh.Decrease the concentration of the stressor, the temperature, or the duration of the study.[5][13] The goal is to achieve a target degradation of 5-20%.[5]
Poor peak shape or resolution in HPLC analysis. The analytical method is not optimized.Re-evaluate and optimize HPLC parameters such as the mobile phase composition, pH, column type, and gradient profile to ensure good separation of this compound from its degradants.
Inconsistent or irreproducible stability data. Issues with sample preparation, storage, or the analytical method.Ensure consistent and accurate sample preparation. Verify the stability of the analytical solutions. Re-validate the analytical method for precision and robustness.
Unexpected degradation products are formed. Interaction with excipients or contaminants.Investigate potential interactions between this compound and any excipients in the formulation. Ensure high purity of all reagents and solvents used in the study.

Hypothetical Stability Data for this compound

The following tables present hypothetical data to illustrate how the stability of this compound might be affected by pH and buffer type. These are for illustrative purposes only and are not based on experimental results.

Table 1: Effect of pH on this compound Stability in Phosphate Buffer at 40°C

pH% this compound Remaining after 30 days
3.095.2%
5.098.5%
7.092.1%
9.085.7%

Table 2: Effect of Different Buffers at pH 7.0 on this compound Stability at 40°C

Buffer System (0.1 M)% this compound Remaining after 30 days
Phosphate92.1%
Citrate94.5%
Acetate93.8%
Borate89.9%

Experimental Protocols

Protocol 1: General Procedure for Forced Hydrolytic Degradation

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[5]

  • Acid Hydrolysis:

    • Add a known volume of the stock solution to a solution of 0.1 M HCl.

    • Reflux the solution for a specified period (e.g., 2, 4, 8 hours) at a controlled temperature (e.g., 60°C).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it to a suitable concentration for analysis.

  • Base Hydrolysis:

    • Add a known volume of the stock solution to a solution of 0.1 M NaOH.

    • Follow the same procedure as for acid hydrolysis, neutralizing the samples with 0.1 M HCl before analysis.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method to determine the percentage of this compound remaining and to profile the degradation products.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to Stress base Basic Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose to Stress oxid Oxidative Stress (3% H₂O₂, RT) prep->oxid Expose to Stress photo Photolytic Stress (ICH Q1B conditions) prep->photo Expose to Stress thermal Thermal Stress (80°C, solid state) prep->thermal Expose to Stress sampling Sample at Time Points (e.g., 0, 2, 4, 8h) acid->sampling base->sampling oxid->sampling photo->sampling thermal->sampling neutralize Neutralize/Quench Reaction sampling->neutralize hplc HPLC Analysis (Stability-Indicating Method) neutralize->hplc data Data Interpretation (% Degradation, Impurity Profile) hplc->data

Caption: General workflow for a forced degradation study of this compound.

Degradation_Pathway phen This compound n_oxide N-Oxide phen->n_oxide Oxidation debenzylated N-debenzylated Product phen->debenzylated Oxidation/Photolysis hydrolyzed Hydrolysis Product phen->hydrolyzed Acid/Base Hydrolysis

Caption: Potential degradation pathways for this compound under stress conditions.

References

Identifying and characterizing degradation products of Phenbenzamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenbenzamine. The information provided is based on general principles of drug degradation and the chemical nature of this compound, as specific literature on its degradation products is limited.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is studying its degradation important?

A1: this compound, sold under the brand name Antergan, is a first-generation antihistamine of the ethylenediamine class.[1] Studying its degradation is crucial for ensuring the quality, safety, and efficacy of pharmaceutical formulations. Degradation products can be inactive, have reduced efficacy, or potentially be toxic. Regulatory agencies require the identification and characterization of degradation products to establish safe limits.

Q2: What are the likely degradation pathways for this compound?

A2: Based on its chemical structure, which contains tertiary amine and benzyl groups, this compound is potentially susceptible to degradation through the following pathways:

  • Oxidation: The tertiary amine is susceptible to N-oxidation. The benzylic carbon is also a potential site of oxidation.

  • Hydrolysis: While this compound does not have readily hydrolyzable groups like esters or amides, degradation can occur under harsh acidic or basic conditions, potentially leading to cleavage of the C-N bonds.

  • Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to light.

Q3: What are the potential degradation products of this compound?

A3: While specific degradation products for this compound are not well-documented in publicly available literature, plausible degradation products based on its structure include:

  • N-oxide of this compound: Formed through oxidation of the dimethylamino group.

  • N-debenzylated this compound: Resulting from the cleavage of the benzyl group.

  • N-demethylated this compound: Resulting from the removal of one or both methyl groups.

  • Products of ring hydroxylation: Hydroxylation of the phenyl or benzyl rings is a possibility under oxidative conditions.

Troubleshooting Guide for this compound Degradation Studies

Problem Possible Cause Suggested Solution
No degradation observed under stress conditions. Stress conditions are not harsh enough.Increase the concentration of acid/base/oxidizing agent, increase the temperature, or prolong the exposure time.
The analytical method is not sensitive enough to detect low levels of degradation products.Optimize the analytical method (e.g., increase injection volume, use a more sensitive detector like a mass spectrometer).
Excessive degradation (>20%) is observed. Stress conditions are too harsh.Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal is to achieve partial degradation to observe the primary degradation products.
Poor resolution between this compound and its degradation products in HPLC. The chromatographic conditions are not optimized.* Mobile Phase: Vary the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous phase.
  • Column: Try a different column chemistry (e.g., C8, Phenyl-Hexyl).

  • Gradient: Optimize the gradient slope and time. | | Unidentified peaks in the chromatogram. | These could be degradation products, impurities from the starting material, or artifacts from the mobile phase or sample matrix. | * Use a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks to help in structure elucidation.

  • Analyze a placebo sample (formulation without the active pharmaceutical ingredient) to rule out excipient-related peaks.

  • Analyze a blank (injection of mobile phase) to identify any system-related peaks. |

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[2] The following are general protocols that should be adapted based on the observed stability of this compound.

1. Acid Hydrolysis:

  • Dissolve this compound in a suitable solvent (e.g., methanol, acetonitrile) and add 0.1 M HCl.

  • Reflux the solution at 60°C for 24 hours.

  • Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 12, 24 hours).

  • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

2. Base Hydrolysis:

  • Dissolve this compound in a suitable solvent and add 0.1 M NaOH.

  • Reflux the solution at 60°C for 24 hours.

  • Withdraw samples at appropriate time intervals.

  • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

3. Oxidative Degradation:

  • Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Withdraw samples at appropriate time intervals.

4. Thermal Degradation:

  • Place solid this compound in a thermostatically controlled oven at 105°C for 48 hours.

  • Dissolve the samples in a suitable solvent for analysis.

5. Photolytic Degradation:

  • Expose a solution of this compound (in a photostable container, e.g., quartz) to UV light (254 nm) and visible light (cool white fluorescent lamp) in a photostability chamber.

  • Simultaneously, keep a control sample in the dark.

  • Withdraw samples at appropriate time intervals.

Stability-Indicating HPLC Method

The following is a starting point for developing a stability-indicating HPLC method for this compound and its degradation products. Optimization will be necessary.

Parameter Suggested Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 30-40 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV at 254 nm (or Diode Array Detector to monitor multiple wavelengths)
Injection Volume 10 µL

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound (Hypothetical Data)

Stress Condition% Degradation of this compoundNumber of Degradation ProductsMajor Degradation Product (Retention Time)
0.1 M HCl, 60°C, 24h12.53DP1 (8.2 min)
0.1 M NaOH, 60°C, 24h8.22DP2 (10.5 min)
3% H₂O₂, RT, 24h18.94DP3 (15.1 min)
Heat, 105°C, 48h5.11DP4 (9.7 min)
Photolytic (UV/Vis)15.33DP5 (12.3 min)

Visualizations

Forced_Degradation_Workflow cluster_stress Forced Degradation Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC Stability-Indicating HPLC Acid->HPLC Analyze Samples Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->HPLC Analyze Samples Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->HPLC Analyze Samples Thermal Thermal (e.g., 105°C) Thermal->HPLC Analyze Samples Photo Photolytic (UV/Visible Light) Photo->HPLC Analyze Samples LCMS LC-MS for Identification HPLC->LCMS Identify Unknowns Characterization Structure Elucidation (e.g., NMR) LCMS->Characterization Confirm Structure This compound This compound (API or Drug Product) This compound->Acid Expose to This compound->Base Expose to This compound->Oxidation Expose to This compound->Thermal Expose to This compound->Photo Expose to Proposed_Degradation_Pathways This compound This compound N_Oxide This compound N-Oxide This compound->N_Oxide Oxidation Debenzylated N-Debenzyl this compound This compound->Debenzylated Hydrolysis/Oxidation Demethylated N-Demethyl this compound This compound->Demethylated Oxidative N-dealkylation

References

Technical Support Center: Strategies to Minimize Phenbenzamine-Induced Sedation in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the sedative effects of Phenbenzamine in animal studies. The following strategies are based on established principles for first-generation antihistamines and may require optimization for your specific experimental context.

Frequently Asked questions (FAQs)

Q1: Why does this compound cause sedation in animal models?

A1: this compound is a first-generation antihistamine. Its primary mechanism of action involves blocking the histamine H1 receptor. In the central nervous system (CNS), histamine acts as a neurotransmitter that promotes wakefulness. By crossing the blood-brain barrier and antagonizing H1 receptors in the brain, this compound inhibits this wakefulness-promoting signal, leading to sedation.[1] Additionally, like many first-generation antihistamines, it may have anticholinergic properties that can contribute to its sedative effects.[2]

Q2: What are the common behavioral signs of sedation in rodents?

A2: Sedation in rodents typically manifests as a decrease in overall motor activity. Key observational endpoints in behavioral assays include:

  • Reduced locomotor activity: This can be measured as a decrease in the total distance traveled or the number of movements in an open field test.

  • Impaired motor coordination and balance: A common method to assess this is the rotarod test, where a sedated animal will have a reduced latency to fall from the rotating rod.

  • Altered exploratory behavior: A decrease in rearing (standing on hind legs) and general exploration of novel environments can indicate sedation.

It is important to distinguish between sedative effects and potential anxiolytic (anxiety-reducing) effects, as both can influence exploratory behaviors.

Q3: Are there pharmacological strategies to counteract this compound-induced sedation?

A3: Yes, co-administration of a central nervous system (CNS) stimulant or other wakefulness-promoting agents can be an effective strategy. Potential agents include:

  • Caffeine: As a non-selective adenosine receptor antagonist, caffeine generally increases alertness and can counteract the sedative effects of some antihistamines.[1]

  • Modafinil: This wake-promoting agent has been shown to increase histamine release in the anterior hypothalamus of rats, suggesting it may directly counteract the mechanism of H1 receptor antagonist-induced sedation.[3][4][5]

Q4: How should I determine the appropriate dose of a mitigating agent?

A4: The selection of the mitigating agent and its dose is highly dependent on your specific animal model, the dose of this compound being administered, and the behavioral paradigm being used. It is critical to conduct pilot studies to establish a dose-response curve. Start with low doses of the mitigating agent and systematically increase the dose while monitoring for the reversal of sedative effects and any potential confounding behaviors induced by the stimulant itself.[1]

Troubleshooting Guides

Issue 1: Significant Reduction in Locomotor Activity in the Open Field Test

  • Potential Cause: The sedative effects of this compound are masking the true behavioral phenotype you intend to study.

  • Troubleshooting Steps:

    • Dose-Response Optimization: If not already completed, perform a dose-response study for this compound to identify the lowest effective dose that achieves the desired therapeutic effect with minimal sedation.

    • Co-administration with a CNS Stimulant:

      • Caffeine: Begin with a low dose of caffeine (e.g., 10-20 mg/kg, IP, in rats) and assess for a reversal of the suppressed locomotor activity.[1] Be aware that higher doses of caffeine can induce hyperlocomotion and anxiety-like behaviors, which could confound your results.[6]

      • Modafinil: Administer modafinil (e.g., 75-150 mg/kg, i.p. in rats) and observe for an increase in locomotor activity. Studies have shown that modafinil's effects on locomotion are dependent on the histaminergic system.[3]

Issue 2: Impaired Performance in the Rotarod Test

  • Potential Cause: this compound is causing motor impairment, which interferes with the assessment of learning, memory, or other cognitive functions that require intact motor skills.

  • Troubleshooting Steps:

    • Habituation and Training: Ensure all animals are thoroughly habituated to the rotarod apparatus and have undergone sufficient training before any drug administration.

    • Co-administration Strategy: Consider co-administering a wakefulness-promoting agent as described above to potentially improve motor coordination.

Issue 3: Difficulty Distinguishing Sedative from Anxiolytic Effects in the Elevated Plus Maze (EPM)

  • Potential Cause: A decrease in the total number of arm entries due to sedation can be misinterpreted as an anxiogenic (anxiety-producing) effect or could mask a potential anxiolytic effect (increased exploration of the open arms).

  • Troubleshooting Steps:

    • Analyze Multiple Parameters: Do not rely solely on the time spent in the open arms. Analyze the total number of arm entries and the distance traveled as measures of overall activity. A significant decrease in these parameters alongside changes in open arm exploration suggests that sedation is a confounding factor.

    • Control for Sedation: Include a separate cohort of animals treated with this compound and a CNS stimulant to determine if the observed effects on open arm exploration are independent of its sedative properties.

Data Presentation

Table 1: Effect of Caffeine on Antihistamine-Induced Sedation in Mice (Hypothetical Data Based on Similar Compounds)

The following table summarizes hypothetical data from a study investigating the effect of caffeine on the sedative effects of a first-generation antihistamine in an open field test in mice. While this study did not use this compound, these first-generation antihistamines have similar sedative properties.

Treatment GroupDose (mg/kg)Total Distance Traveled (meters)Percent Change from Control
Control (Vehicle)-150 ± 10-
Antihistamine2075 ± 8-50%
Antihistamine + Caffeine20 + 10110 ± 9-27%
Antihistamine + Caffeine20 + 20145 ± 12-3%

Data are presented as mean ± SEM.

Experimental Protocols

Open Field Test (OFT) Protocol

  • Apparatus: A square arena (e.g., 50 cm x 50 cm x 40 cm) with a video camera mounted above for recording.

  • Acclimation: Habituate the animals to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound, vehicle, or this compound with a mitigating agent at the predetermined time before the test (e.g., 30 minutes).

  • Procedure: Place the animal in the center of the open field and allow it to explore freely for a set duration (e.g., 10-15 minutes).

  • Data Analysis: Use video tracking software to automatically quantify parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency. A significant decrease in total distance traveled and rearing is indicative of sedation.

Rotarod Test Protocol

  • Apparatus: A rotating rod apparatus with adjustable speed.

  • Training: Train the animals on the rotarod at a constant or accelerating speed for several trials over 2-3 days until a stable baseline performance is achieved.

  • Drug Administration: Administer the test compounds as required before the test.

  • Procedure: Place the animal on the rotating rod and measure the latency to fall. A maximum trial duration should be set (e.g., 300 seconds).

  • Data Analysis: Compare the latency to fall between the different treatment groups. A significant decrease in the time spent on the rod indicates motor impairment.

Visualizations

Sedation_Pathway cluster_CNS Central Nervous System cluster_DrugAction Pharmacological Intervention Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Binds to Wakefulness Wakefulness H1_Receptor->Wakefulness Promotes Sedation Sedation H1_Receptor->Sedation Inhibition leads to This compound This compound This compound->H1_Receptor Blocks

Caption: Mechanism of this compound-induced sedation.

Experimental_Workflow Start Start Animal_Model Select Animal Model (e.g., Rat, Mouse) Start->Animal_Model Dose_Response This compound Dose-Response Study Animal_Model->Dose_Response Assess_Sedation Assess Sedation (OFT, Rotarod) Dose_Response->Assess_Sedation Significant_Sedation Significant Sedation? Assess_Sedation->Significant_Sedation Co_Administration Co-administer CNS Stimulant (e.g., Caffeine) Significant_Sedation->Co_Administration Yes Proceed Proceed with Primary Experiment Significant_Sedation->Proceed No Reassess_Sedation Re-assess Sedation Co_Administration->Reassess_Sedation Reassess_Sedation->Proceed End End Proceed->End

Caption: Workflow for mitigating sedation in animal studies.

References

Technical Support Center: Phenbenzamine Synthesis & Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to enhance the purity of synthesized Phenbenzamine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound and their associated impurities?

A1: this compound (N-(2-Dimethylaminoethyl)-N-benzylaniline) is typically synthesized via one of two primary routes:

  • Nucleophilic Substitution: This is a widely cited method involving the reaction of N-benzylaniline with a 2-dimethylaminoethyl halide (e.g., 2-chloroethyldimethylamine).[1]

    • Potential Impurities: Unreacted N-benzylaniline, unreacted 2-dimethylaminoethyl halide, and potential side products from elimination reactions.

  • Reductive Amination: This route involves the reaction of N-benzylaniline with 2-(dimethylamino)acetaldehyde, followed by reduction of the intermediate iminium ion.

    • Potential Impurities: Unreacted starting materials, over-alkylated byproducts, and residual reducing agents or their byproducts (e.g., borate salts if using sodium borohydride derivatives).[2]

Q2: My crude this compound product is a dark oil. What causes this and how can I fix it?

A2: The formation of a dark oil is common and can be attributed to several factors, including the presence of high-molecular-weight byproducts, residual solvents, or degradation products. It is crucial to perform an initial purification step, such as an aqueous workup with dilute acid and base washes, to remove ionic impurities before proceeding to more rigorous purification methods like chromatography or recrystallization.

Q3: What are the recommended purification techniques for this compound?

A3: The choice of purification technique depends on the nature and quantity of the impurities. The most effective methods are:

  • Acid-Base Extraction: Being a basic amine, this compound can be selectively extracted. Dissolve the crude product in an organic solvent (e.g., ethyl acetate), wash with a dilute acid (like 1M HCl) to move the protonated amine into the aqueous layer, wash the aqueous layer with an organic solvent to remove neutral impurities, then basify the aqueous layer (e.g., with NaOH) and extract the pure amine back into an organic solvent.

  • Flash Column Chromatography: This is a highly effective method for removing closely related impurities.[3] Given that this compound is a basic amine, special considerations are necessary to avoid poor separation and product streaking on the acidic silica gel.[4]

  • Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization is an excellent final purification step to obtain high-purity material.[5]

Q4: How do I assess the purity of my final this compound product?

A4: A combination of analytical techniques should be used to confirm purity:

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard for determining purity as a percentage (e.g., >98%).[6]

  • Mass Spectrometry (MS): Techniques like LC-MS or GC-MS confirm the molecular weight of the desired product and can help identify impurities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR confirm the chemical structure. Quantitative NMR (qNMR) can also be employed for a highly accurate purity assessment against a certified internal standard.[8]

Troubleshooting Purification Issues

Problem Potential Cause Recommended Solution
Product streaks on TLC plate The compound is basic and interacts strongly with the acidic silica gel.Add 1-2% triethylamine or ammonia to the chromatography eluent to neutralize the acidic sites on the silica, resulting in sharper spots.[4]
Low yield after column chromatography The product is irreversibly binding to the acidic silica gel column.1. Deactivate the silica gel by flushing the packed column with an eluent containing triethylamine before loading the sample.[3] 2. Use a different stationary phase, such as basic alumina or amine-functionalized silica.[4] 3. Consider reversed-phase chromatography with a mobile phase buffered at a high pH to ensure the amine is in its neutral, free-base form.[4]
Product oils out during recrystallization The chosen solvent is not ideal; the product may be melting at the boiling point of the solvent or is supersaturated.1. Use a solvent pair system. Dissolve the compound in a small amount of a good solvent (e.g., ethanol) and slowly add a poor solvent (e.g., water or hexane) until turbidity persists. Heat to redissolve and then cool slowly.[5] 2. Try a lower-boiling point solvent. 3. Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization.
NMR shows unreacted starting materials The reaction did not go to completion, or the initial workup was insufficient.1. Repeat the purification process, focusing on the technique best suited to remove the specific starting material (e.g., an acid wash to remove a basic starting amine). 2. If significant starting material remains, consider re-running the reaction under more forcing conditions (e.g., higher temperature or longer reaction time).

Data on Purification Efficacy

The following table provides illustrative data on the expected purity of this compound after applying various purification techniques.

Purification Method Starting Purity (Crude) Purity After 1st Pass Purity After 2nd Pass/Optimized Typical Yield
Aqueous Acid-Base Extraction 75-85%90-95%N/A>90%
Recrystallization 85-90%97-98%>99.5%60-80%
Flash Chromatography (Standard Silica) 75-85%85-90% (with streaking)N/A (not recommended)40-60%
Flash Chromatography (Silica + 1% Et₃N) 75-85%96-98%>99%70-85%
Flash Chromatography (Amino-Silica) 75-85%98-99%>99.5%75-90%

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography (Amine Deactivation Method)

This protocol is designed for purifying basic amines like this compound on standard silica gel.

  • Eluent Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., Hexane:Ethyl Acetate) that provides a retention factor (Rf) of ~0.2-0.3 for this compound. Prepare this eluent and add 1% triethylamine (Et₃N) by volume.

  • Column Packing: Dry-pack a column with silica gel or prepare a slurry in the non-polar component of your eluent (e.g., hexane). Wet the column with the hexane, ensuring no cracks form.

  • Column Deactivation: Equilibrate the packed column by flushing with 3-5 column volumes of the eluent containing 1% Et₃N. This neutralizes the acidic sites of the silica.[3][4]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. For better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting free-flowing powder onto the top of the column.[3]

  • Elution: Begin elution with your chosen solvent system containing 1% Et₃N. Collect fractions and monitor them by TLC.

  • Fraction Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator. The triethylamine is volatile and will co-evaporate.

Protocol 2: Purification by Recrystallization

This protocol is for obtaining a highly pure, crystalline solid from a product that is already >90% pure.

  • Solvent Selection: Place a small amount of the impure this compound in several test tubes. Add different solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, hexane/ethyl acetate mixtures) and heat. A good solvent will dissolve the compound when hot but not when cold.[5]

  • Dissolution: Transfer the impure solid to an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Do not add excess solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Visualized Workflows

G cluster_synthesis Synthesis Stage cluster_workup Initial Workup cluster_purification Purification Stage cluster_analysis Final Analysis A Reactants (N-Benzylaniline + 2-Chloroethyldimethylamine) B Reaction (e.g., in Toluene with base) A->B C Quench Reaction B->C D Aqueous Wash / Extraction C->D E Dry Organic Layer (e.g., MgSO4) D->E F Solvent Evaporation E->F G Crude this compound F->G H Flash Column Chromatography (Silica + 1% Et3N) G->H I Recrystallization H->I J Pure this compound (>99% Purity) I->J K Purity & Identity Check (NMR, LC-MS, HPLC) J->K

Caption: General workflow for this compound synthesis and purification.

G start Crude Product Analysis (TLC/NMR) is_solid Is the crude product a solid or semi-solid? start->is_solid main_impurity What is the main impurity? is_solid->main_impurity No (Oil) recrystallize Action: Attempt Recrystallization is_solid->recrystallize Yes polarity_diff Are impurities very different in polarity? main_impurity->polarity_diff Side Products acid_base Action: Perform Acid-Base Extraction main_impurity->acid_base Starting Materials (Ionic/Neutral) polarity_diff->acid_base Yes chromatography Action: Use Flash Chromatography (with 1% Et3N or Amino-Silica) polarity_diff->chromatography No (Close Polarity) end_node Pure Product recrystallize->end_node acid_base->chromatography chromatography->end_node

Caption: Troubleshooting tree for selecting a purification method.

References

Addressing batch-to-batch variability of Phenbenzamine in experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our assays using Phenbenzamine from different batches. What are the likely causes?

A1: Inconsistent results between different batches of a small molecule like this compound are a common issue in research and can stem from several factors.[1] The primary causes of this variability can be categorized as follows:

  • Compound-Related Issues:

    • Purity and Impurity Profile: Different batches may have varying levels of purity and different impurity profiles resulting from the synthesis and purification processes.[2] These impurities can have their own biological activities, potentially interfering with the experiment and leading to misleading results.[2]

    • Degradation: this compound, like many small molecules, can degrade over time if not stored correctly. Exposure to light, temperature fluctuations, or humidity can lead to the formation of degradation products with altered activity.

    • Solubility and Physical Form: Variations in the crystalline structure or salt form between batches can affect the solubility of the compound in your experimental solvent, leading to inaccuracies in the actual concentration.[1]

  • Experimental System-Related Issues:

    • Cell Culture Conditions: Factors such as cell passage number, cell density at the time of treatment, and minor variations in media composition can all contribute to variability.

    • Assay Protocol Deviations: Even minor inconsistencies in incubation times, reagent concentrations, or procedural steps can lead to significant differences in results.[1]

Q2: How can we confirm that the observed biological effect is due to this compound and not an artifact of batch variability?

A2: To ensure the observed phenotype is a direct result of this compound's activity, a systematic validation of each new batch is crucial. This involves a combination of analytical chemistry and biological assays:

  • Analytical Validation: Confirm the identity, purity, and concentration of the new batch.

  • Biological Validation: Compare the functional activity of the new batch to a previously validated "gold standard" batch in a relevant biological assay.

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To maintain the integrity of this compound, proper storage is essential. Based on general recommendations for similar chemical compounds, the following storage conditions are advised:

  • Solid Form: Store as a solid powder in a dry, dark place. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage (months to years), -20°C is recommended.

  • Stock Solutions: Prepare concentrated stock solutions in a suitable solvent (e.g., DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Troubleshooting Guide: Addressing Inconsistent Results

If you are experiencing variability in your experiments with this compound, follow this step-by-step troubleshooting guide.

Step 1: Initial Assessment of Experimental Parameters

Before assessing the compound itself, rule out other potential sources of experimental error. Review your lab notebooks to ensure that cell culture conditions and assay protocols have been followed consistently.

Step 2: Quality Control of the this compound Batch

If experimental parameters appear consistent, the next step is to perform quality control (QC) on the new batch of this compound. The following table summarizes the key QC checks.

Parameter Recommended Action Potential Issue if Ignored
Identity Confirm the chemical structure of the compound using Mass Spectrometry (MS).The wrong compound will lead to completely invalid results.
Purity Assess the purity of the batch using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).Impurities can have off-target effects or interfere with the assay, leading to inconsistent or erroneous data.[2]
Concentration For stock solutions, verify the concentration using a quantitative method such as quantitative NMR (qNMR) or UV-Vis spectroscopy with a standard curve.Inaccurate concentration leads to incorrect dosing and flawed dose-response curves.
Solubility Visually inspect the dissolved stock solution for any precipitate. Perform a solubility test in your experimental media.Poor solubility can result in a lower effective concentration of the compound in your assay.
Step 3: Biological Activity Validation

Once the analytical quality of the new batch is confirmed, its biological activity should be compared to a previous, trusted batch.

  • Parallel Experiment: Design an experiment to run the new and old batches side-by-side in the same assay.

  • Dose-Response Curve Comparison: Generate full dose-response curves for both batches. The IC50 or EC50 values should be comparable. A significant shift in potency suggests a difference in the active concentration or the presence of interfering substances in the new batch.

Experimental Protocols

Protocol 1: Purity Analysis of this compound by HPLC

This protocol provides a general method for assessing the purity of a this compound batch.

  • Preparation of Standard Solution:

    • Accurately weigh approximately 1 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

    • Prepare a working standard solution by diluting the stock solution to 0.1 mg/mL with the mobile phase.

  • Preparation of Sample Solution:

    • Prepare a sample solution of the new this compound batch at the same concentration as the working standard solution (0.1 mg/mL) in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard and sample solutions.

    • Determine the area of the main peak and any impurity peaks in the sample chromatogram.

    • Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Protocol 2: Identity Verification by Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of the this compound batch (approximately 10 µg/mL) in a solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile.

  • MS Analysis:

    • Infuse the sample solution into an ESI-mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

    • The expected molecular weight of this compound (free base) is 254.38 g/mol . Look for the protonated molecule [M+H]+ at m/z 255.18.

Visualization of Key Processes

This compound Signaling Pathway

This compound is a first-generation H1-antihistamine. It acts as an inverse agonist at the H1 histamine receptor, blocking the downstream signaling cascade initiated by histamine.

Phenbenzamine_Signaling_Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Activates Gq11 Gq/11 H1R->Gq11 Activates This compound This compound This compound->H1R Inhibits PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Inflammatory_Response Pro-inflammatory Gene Expression Ca_release->Inflammatory_Response Leads to PKC->Inflammatory_Response Leads to

Caption: Simplified signaling pathway of the H1 receptor and the inhibitory action of this compound.

Troubleshooting Workflow for Batch-to-Batch Variability

This workflow provides a logical sequence of steps to diagnose and address inconsistent experimental results.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Protocol Review Experimental Protocol and Cell Culture Consistency Start->Check_Protocol Consistent_Protocol Protocol Consistent? Check_Protocol->Consistent_Protocol QC_Batch Perform Quality Control on New Batch (Purity, Identity, Solubility) Consistent_Protocol->QC_Batch Yes Revise_Protocol Revise Experimental Protocol Consistent_Protocol->Revise_Protocol No QC_Pass QC Passed? QC_Batch->QC_Pass Bio_Assay Perform Parallel Biological Assay (New vs. Old Batch) QC_Pass->Bio_Assay Yes Contact_Supplier Contact Supplier for a Replacement Batch QC_Pass->Contact_Supplier No Bio_Consistent Results Consistent? Bio_Assay->Bio_Consistent Bio_Consistent->Contact_Supplier No Use_Batch Proceed with New Batch Bio_Consistent->Use_Batch Yes

Caption: Logical workflow for troubleshooting this compound batch-to-batch variability.

References

Best practices for long-term storage of Phenbenzamine and its solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the long-term storage of Phenbenzamine and its solutions, along with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: For optimal long-term stability, solid this compound should be stored in a tightly sealed container, protected from light and moisture. For extended periods (months to years), storage at -20°C in a dark, dry environment is recommended.[1] For short-term storage (days to weeks), 0-4°C is suitable.[1] Always store under an inert atmosphere to prevent oxidation.

Q2: How should I store stock solutions of this compound?

A2: The stability of this compound in solution is highly dependent on the solvent, concentration, and storage temperature. Based on data for structurally similar compounds, solutions in propylene glycol (10 mg/mL) are stable for at least 30 days when stored at 4°C. Aqueous solutions are less stable. For example, a 2 mg/mL aqueous solution containing 1% propylene glycol and 0.15% citric acid is stable for approximately 7 days at 4°C. It is recommended to prepare fresh aqueous solutions or store them for very short periods. Stock solutions in DMSO may be stable for short periods at 0-4°C or for longer-term at -20°C.[1]

Q3: What are the primary degradation pathways for this compound?

A3: As an ethylenediamine derivative antihistamine, this compound is susceptible to three main degradation pathways:

  • Oxidation: The tertiary amine groups in this compound are prone to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.

  • Hydrolysis: While generally more stable to hydrolysis than esters, the molecule can undergo hydrolysis under strongly acidic or basic conditions.

  • Photodegradation: Exposure to UV and visible light can lead to the breakdown of the molecule.[2][3] It is crucial to store both solid and solution forms in light-protecting containers (e.g., amber vials).

Q4: Can I use visible inspection to assess the stability of my this compound sample?

A4: While visible changes such as discoloration (e.g., yellowing or browning) of the solid or solution, or the formation of precipitates, are clear indicators of degradation, the absence of these signs does not guarantee stability. Chemical degradation can occur without any apparent physical change. Therefore, analytical methods such as HPLC are necessary for accurate stability assessment.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Solid this compound has become discolored or clumpy. Exposure to moisture, air (oxidation), or light.Discard the sample. For future storage, ensure the container is tightly sealed, purged with an inert gas (e.g., argon or nitrogen), and stored in a dark, dry location, preferably in a desiccator.
Precipitate has formed in a refrigerated this compound solution. The compound may have low solubility at reduced temperatures, or degradation products may be precipitating.Allow the solution to warm to room temperature to see if the precipitate redissolves. If it does not, it is likely a degradation product, and the solution should be discarded. Consider using a different solvent or a lower concentration for cold storage.
Loss of potency in experimental results using a this compound solution. Chemical degradation of the this compound in solution.Prepare fresh solutions for each experiment. If using a stock solution, perform a stability study in your specific solvent and storage conditions using HPLC to determine its usable lifetime. Avoid repeated freeze-thaw cycles.
Inconsistent analytical results (e.g., unexpected peaks in HPLC). Formation of degradation products.Use a validated stability-indicating HPLC method to separate and identify potential degradants. Review storage conditions and handling procedures to minimize degradation. Consider performing forced degradation studies to identify potential degradation products.

Data on Storage Conditions

Table 1: Recommended Storage Conditions for Solid this compound

Duration Temperature Atmosphere Light/Moisture Protection
Short-term (days to weeks)0 - 4 °C[1]Inert gas recommendedTightly sealed, dark container
Long-term (months to years)-20 °C[1]Inert gas essentialTightly sealed, dark container

Table 2: Stability of Phenoxybenzamine Hydrochloride Solutions at 4°C (as an analogue for this compound)

Concentration Vehicle Stability (>90% initial concentration)
10 mg/mLPropylene Glycol30 days
2 mg/mL1% Propylene Glycol, 0.15% Citric Acid in Distilled Water7 days
2 mg/mL1% Propylene Glycol, 0.15% Citric Acid in Syrup< 7 days

Data for Phenoxybenzamine Hydrochloride is provided as a reference due to its structural similarity to this compound.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound in Propylene Glycol
  • Materials: this compound (solid), Propylene Glycol (USP grade), amber glass vial with a PTFE-lined cap, analytical balance, volumetric flask.

  • Procedure:

    • Weigh the desired amount of this compound solid on an analytical balance.

    • Transfer the solid to a volumetric flask.

    • Add a portion of the propylene glycol to the flask and sonicate or vortex until the solid is completely dissolved.

    • Add propylene glycol to the final volume and mix thoroughly.

    • Transfer the solution to a properly labeled amber glass vial.

    • Purge the headspace of the vial with an inert gas (e.g., nitrogen or argon) before sealing.

    • Store at 4°C.

Protocol 2: Stability Assessment of this compound Solutions using HPLC (General Method)

This is a general method based on protocols for related antihistamines and should be validated for this compound.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3) and an organic solvent (e.g., methanol or acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound (a common wavelength for similar compounds is around 220-230 nm).[4]

    • Column Temperature: 25°C.

  • Procedure:

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Inject the standards to generate a calibration curve.

    • At specified time points (e.g., day 0, 1, 3, 7, 14, 30), withdraw an aliquot of the stored this compound solution.

    • Dilute the aliquot to a concentration within the range of the calibration curve.

    • Inject the diluted sample onto the HPLC system.

    • Determine the concentration of this compound by comparing its peak area to the calibration curve.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

Visualizations

experimental_workflow Experimental Workflow for this compound Solution Stability prep Prepare this compound Solution store Store under defined conditions (e.g., 4°C, dark) prep->store sample Sample at time points (t=0, 1, 3, 7...) store->sample hplc Analyze by HPLC sample->hplc data Data Analysis: - Quantify this compound - Detect degradation products hplc->data

Caption: Workflow for assessing the stability of this compound solutions.

troubleshooting_logic Troubleshooting this compound Storage Issues start Inconsistent Experimental Results? check_solid Check Solid this compound: - Discoloration? - Clumped? start->check_solid check_solution Check this compound Solution: - Precipitate? - Discolored? start->check_solution degraded_solid Solid likely degraded. Discard and review storage. check_solid->degraded_solid Yes hplc_analysis Perform HPLC analysis check_solid->hplc_analysis No degraded_solution Solution likely degraded. Prepare fresh. check_solution->degraded_solution Yes check_solution->hplc_analysis No potency_ok Potency >90%? No extra peaks? hplc_analysis->potency_ok investigate_other Investigate other experimental variables. potency_ok->investigate_other Yes review_storage Review solution storage conditions (solvent, temp, light). potency_ok->review_storage No

Caption: A logical guide for troubleshooting issues with this compound.

References

Technical Support Center: Mitigating Anticholinergic Side Effects of First-Generation Antihistamines in Experimental Designs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the anticholinergic side effects of first-generation antihistamines (e.g., Diphenhydramine, Promethazine, Chlorpheniramine) in their experimental models.

Frequently Asked Questions (FAQs)

Q1: What are the primary anticholinergic side effects of first-generation antihistamines that can confound experimental results?

A1: First-generation antihistamines, unlike their second-generation counterparts, readily cross the blood-brain barrier and exhibit low selectivity for the histamine H1 receptor.[1][2] This results in binding to and blocking muscarinic acetylcholine receptors, leading to a range of central and peripheral anticholinergic effects.[1][3] In experimental settings, these off-target effects can significantly impact data interpretation. Key confounding effects include:

  • Central Nervous System (CNS): Sedation, drowsiness, dizziness, confusion, and cognitive impairment, which can affect behavioral assays.[2][4]

  • Peripheral Nervous System: Dry mouth, blurred vision, urinary retention, and constipation.[2][3][4] These can alter physiological parameters and animal well-being.

  • Cardiovascular: Tachycardia (increased heart rate).[1][3]

Q2: How can I differentiate between the intended antihistaminergic effects and the unintended anticholinergic side effects in my experiment?

A2: A well-designed experimental protocol with appropriate controls is crucial for dissecting the pharmacological effects. Key control groups to include are:

  • Positive Control (Anticholinergic): Use a classic muscarinic antagonist like atropine or scopolamine. If the observed effect is replicated in this group, it is likely mediated by muscarinic receptor blockade.[5]

  • Negative Control (Non-anticholinergic Antihistamine): Employ a second-generation antihistamine (e.g., Loratadine, Cetirizine, Fexofenadine) that has low affinity for muscarinic receptors and limited brain penetration.[1][6] If the effect is present with the first-generation antihistamine but absent with the second-generation one, it is likely an anticholinergic side effect.

  • Vehicle Control: This group receives the solvent in which the drugs are dissolved to establish a baseline and control for any effects of the vehicle itself.[5]

Q3: Are there alternative antihistamines with a more favorable side effect profile for my experiments?

A3: Yes, second-generation antihistamines were specifically developed to have high H1 receptor selectivity and low blood-brain barrier permeability, thus minimizing sedative and anticholinergic effects.[1] The choice of a suitable alternative will depend on the specific experimental needs.

Troubleshooting Guides

Issue 1: Unexpected Behavioral Changes in Animal Models

Problem: Animals treated with a first-generation antihistamine exhibit sedation, hyperactivity, or deficits in learning and memory assays (e.g., Morris water maze, novel object recognition).

Troubleshooting Steps:

  • Assess Locomotor Activity: Always conduct an open field test to determine if the drug is causing sedation or hyperactivity at the administered dose.[5]

  • Dose-Response Evaluation: Perform a dose-response study to identify the minimal effective dose for H1 receptor antagonism with the least behavioral side effects.

  • Incorporate Control Groups: As outlined in FAQ 2, use a muscarinic antagonist (e.g., atropine) as a positive control for anticholinergic-induced behavioral changes and a non-sedating second-generation antihistamine (e.g., loratadine) as a negative control.[5]

  • Consider an Alternative Compound: If behavioral confounds cannot be minimized, switching to a second-generation antihistamine is the most effective solution.[6]

Issue 2: Altered Cardiovascular Parameters

Problem: Tachycardia or other cardiovascular irregularities are observed following the administration of a first-generation antihistamine.

Troubleshooting Steps:

  • Continuous Monitoring: Implement continuous cardiovascular monitoring (e.g., telemetry) to fully characterize the time course and magnitude of the cardiovascular effects.

  • Co-administration with a Cholinergic Agonist: In a separate experimental arm, co-administer the antihistamine with a muscarinic agonist like bethanechol to determine if the cardiovascular effects can be reversed, confirming an anticholinergic mechanism.[5]

  • Positive Control: Use atropine as a positive control to compare the magnitude of cardiovascular effects.[5]

Data Presentation

Table 1: Anticholinergic Potency of Common Antihistamines

AntihistamineGenerationRelative Anticholinergic PotencyReference
CyproheptadineFirstVery High[7]
PromethazineFirstHigh[1][7]
DiphenhydramineFirstModerate[7]
DesloratadineSecondLow[7]
LoratadineSecondLow[7]
CetirizineSecondNone Detected[7]
FexofenadineSecondNone Detected[7]

Experimental Protocols

Protocol 1: In Vitro Assessment of Anticholinergic Activity

This protocol is based on the inhibition of carbachol-induced contractions of isolated guinea pig trachealis muscle.[7]

  • Tissue Preparation: Isolate guinea pig trachealis muscle and mount it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Contraction Induction: Induce sustained contractions with a submaximal concentration of carbachol.

  • Antihistamine Application: Add increasing concentrations of the test antihistamine to the organ bath.

  • Data Analysis: Measure the relaxation of the muscle in response to the antihistamine. Calculate the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a 2-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater anticholinergic potency.

Protocol 2: In Vivo Assessment of Anticholinergic Activity

This protocol is based on the antagonism of acetylcholine-induced hypotension in anesthetized rats.[7]

  • Animal Preparation: Anesthetize rats and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.

  • Baseline Measurement: Record baseline mean arterial pressure.

  • Acetylcholine Challenge: Administer a bolus intravenous injection of acetylcholine and record the resulting transient hypotensive response.

  • Antihistamine Infusion: Infuse the test antihistamine intravenously.

  • Post-infusion Acetylcholine Challenge: Repeat the bolus injection of acetylcholine and record the hypotensive response.

  • Data Analysis: Compare the magnitude of the hypotensive response to acetylcholine before and after the antihistamine infusion. A significant reduction in the hypotensive response indicates anticholinergic activity.

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_controls Control Group Design cluster_execution Execution & Measurement cluster_analysis Data Analysis & Interpretation start Define Research Question model Select Animal/Cell Model start->model compound Choose First-Gen Antihistamine model->compound vehicle Vehicle Control positive Positive Control (e.g., Atropine) negative Negative Control (Second-Gen Antihistamine) dose Dose-Response Study compound->dose administer Administer Compounds vehicle->administer positive->administer negative->administer dose->administer measure Measure Endpoints (Behavioral, Physiological) administer->measure analyze Statistical Analysis measure->analyze interpret Interpret Results analyze->interpret conclusion Draw Conclusions interpret->conclusion

Caption: Experimental workflow for mitigating anticholinergic side effects.

signaling_pathway cluster_histamine Histamine H1 Receptor Pathway cluster_acetylcholine Muscarinic Receptor Pathway cluster_antagonists Drug Action H1 Histamine H1R H1 Receptor H1->H1R Gq Gq Protein H1R->Gq PLC PLC Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca Allergic Allergic Response Ca->Allergic ACh Acetylcholine MR Muscarinic Receptor ACh->MR Gq_Gi Gq/Gi Protein MR->Gq_Gi AC_PLC Adenylyl Cyclase / PLC Gq_Gi->AC_PLC cAMP_IP3 ↓ cAMP / ↑ IP3 AC_PLC->cAMP_IP3 Parasymp Parasympathetic Effects cAMP_IP3->Parasymp FirstGen First-Generation Antihistamine FirstGen->H1R Blocks FirstGen->MR Blocks (Off-Target) SecondGen Second-Generation Antihistamine SecondGen->H1R Blocks (Selective)

Caption: Signaling pathways of antihistamines and their off-target effects.

References

Validation & Comparative

A Comprehensive Guide to Validating an Analytical Method for Phenbenzamine Using ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of Phenbenzamine, benchmarked against alternative analytical techniques. The validation of the HPLC-UV method is structured around the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the reliability, accuracy, and precision of the results.[1][2][3][4][5] All experimental data presented herein is illustrative to demonstrate the application of these principles.

Comparative Analysis of Analytical Methods for this compound

The selection of an appropriate analytical method is critical in drug development and quality control. While several techniques can be employed for the analysis of antihistamines like this compound, HPLC-UV offers a robust and sensitive approach.[6][7][8][9] The following table summarizes the performance of a validated HPLC-UV method against other potential analytical techniques.

Parameter HPLC-UV Gas Chromatography-Mass Spectrometry (GC-MS) UV-Visible Spectrophotometry
Specificity HighVery HighLow
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%
Precision (%RSD) < 2.0%< 3.0%< 5.0%
Linearity (r²) > 0.999> 0.998> 0.990
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mL~1.0 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.15 µg/mL~3.0 µg/mL
Typical Run Time 5-10 minutes15-25 minutes< 1 minute
Sample Throughput HighModerateVery High
Cost per Sample ModerateHighLow

Experimental Protocols: HPLC-UV Method Validation

The following protocols detail the experimental procedures for validating the HPLC-UV method for this compound analysis in accordance with ICH Q2(R1) guidelines.[1][2][10][11]

Specificity

The specificity of the analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Prepare a solution of this compound standard.

    • Prepare a placebo solution containing all excipients present in the formulation.

    • Spike the placebo solution with the this compound standard.

    • Prepare solutions of known related substances and potential degradation products.

    • Subject a sample of this compound to stress conditions (acid, base, oxidation, heat, and light) to induce degradation.

    • Analyze all samples by the proposed HPLC-UV method.

    • Acceptance Criteria: The peak for this compound in the spiked placebo and stressed samples should be free from any co-eluting peaks from the placebo, related substances, or degradation products. Peak purity analysis should confirm the homogeneity of the this compound peak.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Protocol:

    • Prepare a stock solution of this compound standard.

    • From the stock solution, prepare a series of at least five concentrations ranging from 50% to 150% of the target assay concentration.

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area against the concentration.

    • Perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be greater than 0.999.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

  • Protocol:

    • Prepare a placebo formulation.

    • Spike the placebo with known concentrations of this compound at three levels: 80%, 100%, and 120% of the target concentration.

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each level.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Protocol (Repeatability):

    • Prepare six independent samples of this compound at 100% of the target concentration.

    • Analyze the samples on the same day, by the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (%RSD).

    • Acceptance Criteria: The %RSD should be not more than 2.0%.

  • Protocol (Intermediate Precision):

    • Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

    • Compare the results from both sets of experiments.

    • Acceptance Criteria: The %RSD for the combined data should not be more than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • LOD and LOQ can be determined based on the signal-to-noise ratio (S/N).

    • Inject a series of dilute solutions of this compound.

    • Determine the concentration at which the S/N ratio is approximately 3:1 for LOD and 10:1 for LOQ.

    • Alternatively, calculate LOD and LOQ from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

    • Acceptance Criteria: The determined LOQ should be precise and accurate.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Protocol:

    • Introduce small, deliberate variations to the method parameters, such as:

      • pH of the mobile phase (± 0.2 units)

      • Column temperature (± 5 °C)

      • Flow rate (± 10%)

      • Wavelength of detection (± 2 nm)

      • Mobile phase composition (± 2% organic)

    • Analyze a system suitability solution with each variation.

    • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within the established limits, and the results should not be significantly affected.

Data Presentation: Summary of Validation Parameters

The following tables summarize the illustrative results obtained from the validation of the HPLC-UV method for this compound.

Table 1: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
5045210
7567815
10090420
125113025
150135630
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy Data

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% RecoveryMean % Recovery
80%8079.299.099.1
8079.499.3
8078.998.6
100%100100.5100.5100.2
10099.899.8
100100.3100.3
120%120121.0100.8101.0
120121.5101.3
120121.1100.9

Table 3: Precision Data

Parameter% Assay (n=6)Mean%RSD
Repeatability 99.8, 100.2, 99.5, 100.5, 99.9, 100.1100.00.35
Intermediate Precision (Day 2, Analyst 2) 100.3, 99.7, 100.6, 99.4, 100.1, 100.4100.20.42
Combined 100.10.39

Table 4: LOD and LOQ Data

ParameterValue
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL

Table 5: Robustness Data

Parameter VariedSystem Suitability% Assay Deviation
Flow Rate (+10%) Pass-0.8%
Flow Rate (-10%) Pass+0.9%
Mobile Phase pH (+0.2) Pass-0.5%
Mobile Phase pH (-0.2) Pass+0.6%
Column Temperature (+5°C) Pass-0.3%
Column Temperature (-5°C) Pass+0.4%

Workflow for Analytical Method Validation

The following diagram illustrates the logical workflow for the validation of an analytical method for this compound according to ICH guidelines.

analytical_method_validation_workflow Workflow for Analytical Method Validation of this compound start Start: Define Analytical Method for this compound method_development Method Development & Optimization start->method_development validation_protocol Prepare Validation Protocol method_development->validation_protocol system_suitability System Suitability Testing validation_protocol->system_suitability specificity Specificity (Placebo, Impurities, Degradation) linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability, Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness documentation Documentation & Validation Report robustness->documentation system_suitability->specificity method_implementation Method Implementation for Routine Use documentation->method_implementation end End: Validated Method method_implementation->end

Caption: Logical workflow for the validation of an analytical method for this compound.

References

A Comparative Analysis of Phenbenzamine's Cross-Reactivity with First-Generation Antihistamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenbenzamine, marketed as Antergan, holds a significant place in pharmacological history as the first clinically utilized antihistamine.[1][2] Introduced in the early 1940s, this ethylenediamine derivative paved the way for the development of a wide array of first-generation antihistamines.[1] Understanding its cross-reactivity profile is crucial for researchers in drug development and immunology, particularly when designing selective antagonists or interpreting immunological assays. This guide provides a comparative analysis of this compound's anticipated cross-reactivity with other first-generation antihistamines, supported by available experimental data for structurally related compounds.

Structural and Pharmacological Profile of this compound

This compound is characterized by a core ethylenediamine structure, a feature it shares with other first-generation antihistamines such as pyrilamine (mepyramine) and tripelennamine.[1][3] Like many of its contemporaries, this compound is known to possess anticholinergic properties and can cross the blood-brain barrier, leading to sedative effects.[1] Its primary mechanism of action is as an antagonist of the histamine H1 receptor.[4]

Comparative Receptor Binding Affinity

Direct experimental data on the binding affinities (Ki) of this compound for various receptors is scarce in modern literature. However, by examining data from its close structural analogs within the ethylenediamine class, we can infer its likely cross-reactivity profile with other first-generation antihistamines at key physiological targets.

Table 1: Comparative Binding Affinities (Ki, nM) of First-Generation Antihistamines at Histamine H1 and Muscarinic Receptors

Antihistamine ClassCompoundHistamine H1 Receptor (Ki, nM)Muscarinic Acetylcholine Receptor (Ki, nM)
Ethylenediamine This compound Data not readily availableData not readily available
TripelennamineHigh Affinity (180-fold selectivity for H1 over muscarinic receptors)[5]Low Affinity[5]
Pyrilamine (Mepyramine)Data not readily available3,600[6]
Ethanolamine Diphenhydramine1.7 ± 1.0[7]20-fold lower selectivity for H1 over muscarinic receptors[5]
Alkylamine Chlorpheniramine2.8 ± 0.8[7]Data not readily available
Phenothiazine PromethazineData not readily available5.0 - 38[6]

Note: Lower Ki values indicate higher binding affinity.

The data suggests that ethylenediamine antihistamines, as a class, may exhibit higher selectivity for the H1 receptor compared to some other first-generation antihistamines like diphenhydramine, which has more pronounced anticholinergic effects.[5] Promethazine, a phenothiazine, demonstrates significant affinity for muscarinic receptors, contributing to its strong anticholinergic side effects.[6]

Experimental Protocols

Radioligand Binding Assay for Histamine H1 Receptor Affinity

This assay is a standard method to determine the binding affinity of a compound to a specific receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the histamine H1 receptor.

Materials:

  • Cell membranes expressing the human histamine H1 receptor (e.g., from HEK293 or CHO cells).

  • Radioligand: [³H]-mepyramine.

  • Unlabeled test compounds (e.g., this compound, other antihistamines).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation fluid.

  • Glass fiber filters.

  • 96-well plates.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, [³H]-mepyramine (at a concentration close to its dissociation constant, Kd), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at 25°C for a sufficient time to reach binding equilibrium (typically 1-4 hours) with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes H1 Receptor Membranes Incubation Incubation Membranes->Incubation Radioligand [³H]-mepyramine Radioligand->Incubation TestCompound Test Compound TestCompound->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis IC50 & Ki Calculation Counting->Analysis

Figure 1. Workflow for a radioligand binding assay.

Cross-Reactivity in Immunoassays

Cross-reactivity in immunoassays occurs when an antibody raised against a specific antigen (in this case, potentially a drug-protein conjugate) also binds to structurally similar molecules. For first-generation antihistamines, which share common structural motifs, the potential for cross-reactivity in immunoassays is a significant consideration.

Competitive ELISA Protocol to Assess Cross-Reactivity

Objective: To determine the percentage cross-reactivity of different antihistamines with an antibody raised against a specific antihistamine.

Materials:

  • 96-well microtiter plate coated with an antihistamine-protein conjugate (e.g., this compound-BSA).

  • Primary antibody specific for the target antihistamine.

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG).

  • Standard solutions of the target antihistamine and potential cross-reactants.

  • Substrate solution for the enzyme (e.g., TMB).

  • Stop solution.

  • Wash buffer.

Procedure:

  • Competition: Add standard solutions of the target antihistamine or test compounds (other antihistamines) to the wells, followed by the primary antibody. Incubate to allow competition for antibody binding.

  • Washing: Wash the plate to remove unbound antibodies and antigens.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody and incubate.

  • Washing: Wash the plate to remove unbound secondary antibody.

  • Substrate Reaction: Add the substrate solution and incubate to allow color development.

  • Stopping the Reaction: Add the stop solution.

  • Measurement: Read the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the concentration of each compound that causes 50% inhibition of the maximum signal (IC50). The percent cross-reactivity is calculated as: (% Cross-reactivity) = (IC50 of target antihistamine / IC50 of test compound) x 100.

signaling_pathway cluster_receptors Receptor Binding cluster_antihistamines First-Generation Antihistamines H1 Histamine H1 Receptor mAChR Muscarinic Receptor AdR Adrenergic Receptor This compound This compound (Ethylenediamine) This compound->H1 High Affinity This compound->mAChR Lower Affinity Diphenhydramine Diphenhydramine (Ethanolamine) Diphenhydramine->H1 High Affinity Diphenhydramine->mAChR High Affinity Chlorpheniramine Chlorpheniramine (Alkylamine) Chlorpheniramine->H1 High Affinity Promethazine Promethazine (Phenothiazine) Promethazine->H1 High Affinity Promethazine->mAChR High Affinity Promethazine->AdR Variable Affinity

Figure 2. Receptor binding profiles of first-gen antihistamines.

Conclusion

This compound, as the progenitor of clinically used antihistamines, provides a valuable reference point for understanding the pharmacology of first-generation agents. While specific experimental data for this compound is limited, analysis of its ethylenediamine class analogs suggests a degree of selectivity for the histamine H1 receptor over muscarinic receptors. This contrasts with other first-generation antihistamines, such as diphenhydramine and promethazine, which exhibit more pronounced anticholinergic activity. The potential for cross-reactivity in immunoassays is high among these structurally related compounds, a critical consideration for the development and interpretation of such diagnostic tools. Further detailed receptor binding and immunoassay studies on this compound would be invaluable to fully elucidate its pharmacological profile and cross-reactivity.

References

Phenbenzamine vs. Second-Generation Antihistamines: A Comparative Guide to Mast Cell Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mast cell stabilizing properties of the first-generation antihistamine, phenbenzamine, and various second-generation antihistamines. The objective is to present the available experimental data on their performance in inhibiting mast cell degranulation, a critical mechanism in the management of allergic disorders.

It is important to note at the outset that while extensive research has been conducted on the mast cell stabilizing effects of second-generation antihistamines, there is a notable lack of specific experimental data in the public domain regarding this compound's direct activity on mast cells. Therefore, this comparison will address this compound based on the general characteristics of first-generation antihistamines and contrast this with the specific, data-supported properties of their second-generation counterparts.

This compound: An Insight into First-Generation Antihistamine Action

This compound is classified as a first-generation ethylenediamine H1-antihistamine.[1] Its primary and well-established mechanism of action is as a competitive antagonist of the histamine H1 receptor, which helps to mitigate the symptoms of allergic reactions.[1]

Second-Generation Antihistamines: A Dual-Action Approach

Many second-generation antihistamines have been developed to not only block the H1 receptor but also to possess mast cell stabilizing properties, offering a dual-pronged approach to allergy treatment.[3][4] This dual action is a key differentiator from their first-generation predecessors. The following sections detail the mast cell stabilizing effects of several prominent second-generation antihistamines, supported by experimental data.

Quantitative Comparison of Mast Cell Stabilization by Second-Generation Antihistamines

The following table summarizes the available quantitative data on the inhibition of mast cell mediator release by various second-generation antihistamines. It is important to consider that the experimental conditions, such as the type of mast cells, the stimulus used to induce degranulation, and the specific mediator measured, can vary between studies, affecting the absolute inhibitory values.

DrugMast Cell TypeStimulusMediator MeasuredReported InhibitionCitation(s)
Cetirizine Rat Peritoneal Mast CellsCompound 48/80DegranulationSignificant reduction at 100 µM and 1 mM[5][6]
Loratadine Rat Peritoneal Mast Cells-DegranulationComparable to rupatadine in a dog model[7]
Olopatadine Human Conjunctival Mast CellsIgE ChallengeHistamine ReleaseIC50 of 559 µM[8]
Human Conjunctival Mast CellsAllergen ChallengeHistamine in Tears7 nM/L (vs. 22.4 nM/L with placebo)[9]
Ketotifen Human Lung and Tonsil Mast CellsIgE-dependentMediator ReleaseLow potency
Azelastine Human Cultured Mast Cellsanti-IgEHistamine & Tryptase ReleaseOptimal inhibition at 24 µM
Epinastine --Mediator ReleaseMast cell stabilizing activity confirmed[10][11]
Rupatadine Human Leukemic Mast Cells (HMC-1)IL-1IL-6 Release80% inhibition at 50 µM[12][13]
Human Mast Cells (LAD2)Substance PHistamine Release88% inhibition at 50 µM[12][13]
Bilastine Human Conjunctival Mast CellsIgE ChallengeDegranulationSignificantly inhibits degranulation[8]

Experimental Protocols

The quantitative data presented above are derived from various in vitro assays designed to measure the extent of mast cell degranulation and mediator release. Below are detailed methodologies for two of the most common assays employed in this field of research.

Histamine Release Assay

This assay quantifies the amount of histamine released from mast cells following stimulation.

Objective: To determine the inhibitory effect of a test compound on histamine release from immunologically or non-immunologically stimulated mast cells.

Methodology:

  • Mast Cell Preparation: Mast cells are isolated from a suitable source, such as rat peritoneum or cultured human mast cell lines (e.g., LAD2).

  • Sensitization (for immunological stimulation): If an IgE-mediated response is being studied, the mast cells are sensitized by overnight incubation with antigen-specific IgE antibodies.

  • Compound Incubation: The prepared mast cells are pre-incubated with varying concentrations of the test antihistamine or a vehicle control for a defined period.

  • Stimulation: Degranulation is induced by adding a secretagogue. For sensitized cells, this is typically the specific antigen. For non-immunological stimulation, compounds like substance P or compound 48/80 can be used.

  • Histamine Quantification: After a set incubation period, the reaction is stopped, and the cell suspension is centrifuged to separate the cells from the supernatant. The histamine concentration in the supernatant is then measured using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).

  • Calculation: The percentage of histamine release is calculated relative to a positive control (cells stimulated without any inhibitor) and a negative control (unstimulated cells). The inhibitory effect of the test compound is then determined.[12][13]

β-Hexosaminidase Release Assay

This colorimetric assay is a common and reliable alternative to measuring histamine release, as β-hexosaminidase is co-released from mast cell granules.

Objective: To quantify the release of the granular enzyme β-hexosaminidase as a marker of mast cell degranulation and to assess the inhibitory effect of test compounds.

Methodology:

  • Cell Culture and Sensitization: A mast cell line, such as rat basophilic leukemia (RBL-2H3) cells, is cultured in appropriate media and seeded into microplates. For IgE-mediated studies, the cells are sensitized overnight with anti-DNP IgE.

  • Compound Incubation: The sensitized cells are washed and then pre-incubated with different concentrations of the test antihistamine or a vehicle control.

  • Stimulation: Mast cell degranulation is triggered by challenging the cells with an antigen, such as dinitrophenyl-human serum albumin (DNP-HSA).

  • Enzyme Activity Measurement: An aliquot of the cell supernatant is transferred to a new plate and incubated with a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG). The β-hexosaminidase in the supernatant cleaves the pNAG, producing a colored product.

  • Quantification: The reaction is stopped, and the absorbance of the colored product is measured using a spectrophotometer.

  • Calculation: The percentage of β-hexosaminidase release is calculated by comparing the absorbance of the samples to that of a control group where cells are lysed to determine the total enzyme content. The percentage inhibition by the test compound is then calculated.[14]

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathway involved in IgE-mediated mast cell degranulation and a typical workflow for an in vitro degranulation assay.

MastCell_Signaling Antigen Antigen IgE IgE Antigen->IgE Binds FceRI FcεRI IgE->FceRI Cross-links Lyn Lyn FceRI->Lyn Activates Lyn->FceRI Syk Syk Lyn->Syk Phosphorylates LAT LAT Syk->LAT Phosphorylates PLCG PLCγ LAT->PLCG Activates PIP2 PIP2 PLCG->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca_ER Ca²⁺ Ca_cyto Ca²⁺ (intracellular) Ca_ER->Ca_cyto Release Degranulation Degranulation (Mediator Release) Ca_cyto->Degranulation Triggers PKC->Degranulation Contributes to Degranulation_Workflow Start Start: Culture Mast Cells Sensitize Sensitize with IgE (if applicable) Start->Sensitize PreIncubate Pre-incubate with Antihistamine or Vehicle Sensitize->PreIncubate Stimulate Stimulate with Antigen or Secretagogue PreIncubate->Stimulate StopReaction Stop Reaction & Centrifuge Stimulate->StopReaction CollectSupernatant Collect Supernatant StopReaction->CollectSupernatant Assay Perform Mediator Assay (e.g., ELISA for Histamine or β-Hexosaminidase Activity) CollectSupernatant->Assay Quantify Quantify Mediator Release Assay->Quantify Analyze Analyze Data & Calculate % Inhibition Quantify->Analyze

References

The Reproducibility of Phenbenzamine's Behavioral Effects in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the expected behavioral outcomes and the critical factors for ensuring experimental reproducibility of the first-generation antihistamine, Phenbenzamine, in preclinical research.

Introduction

This compound, one of the earliest developed antihistamines, has a long history of clinical use. As a first-generation antihistamine, it readily crosses the blood-brain barrier and exhibits significant anticholinergic properties. These characteristics suggest a range of potential behavioral effects in animal models, from sedation and cognitive impairment to alterations in locomotor activity and anxiety-like behaviors. However, a thorough review of the scientific literature reveals a notable scarcity of dedicated studies on the reproducibility of this compound's behavioral effects. This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a comparative framework for investigating this compound and similar compounds. By examining the known behavioral effects of other first-generation antihistamines with anticholinergic properties, we can predict the likely behavioral profile of this compound and outline the critical experimental parameters necessary to ensure the reproducibility of future studies.

This compound and its Comparators: A Pharmacological Overview

This compound belongs to the ethylenediamine class of H1 receptor antagonists. Its primary mechanism of action involves blocking the effects of histamine at H1 receptors in the central nervous system and the periphery. Additionally, its anticholinergic activity, stemming from the blockade of muscarinic acetylcholine receptors, contributes significantly to its side-effect profile, including drowsiness and cognitive deficits. For a comparative analysis, we will consider other well-studied first-generation antihistamines with notable anticholinergic effects, such as Diphenhydramine and Promethazine.

Comparative Behavioral Effects of First-Generation Antihistamines

The behavioral effects of first-generation antihistamines are primarily linked to their sedative and anticholinergic properties. Below is a summary of expected and observed behavioral outcomes in animal models.

Behavioral DomainExpected/Observed Effects of First-Generation Antihistamines (including this compound)Supporting Evidence for Comparators
Locomotor Activity Dose-dependent effects: low doses may cause hyperactivity, while higher doses typically induce sedation and reduced movement.[1]Diphenhydramine and tripelennamine have been shown to enhance locomotor activity at lower doses in mice.[1]
Cognitive Function Impairment of learning and memory, particularly in tasks dependent on cholinergic neurotransmission.Diphenhydramine is used to create animal models of cognitive impairment due to its anticholinergic effects.[2] Studies in humans have shown that first-generation antihistamines can impair performance on tests of divided attention, working memory, and vigilance.[3]
Anxiety-Like Behavior Effects can be complex and model-dependent. Anticholinergic agents can produce psychomotor stimulation and what appears to be aggression in some models.[4] However, the sedative effects may reduce anxiety-like behaviors in other paradigms.The role of histamine receptors in anxiety is multifaceted. For instance, stimulation of H1 receptors may be involved in inducing anxiety, while H2 receptors might inhibit it.[5]
Arousal and Sedation Increased drowsiness and sedation are hallmark effects.Studies in human subjects have demonstrated increased drowsiness with first-generation antihistamines like promethazine.[6] The sedative effects are a known characteristic of these drugs due to their ability to cross the blood-brain barrier.[7]

Experimental Protocols for Key Behavioral Assays

To ensure the reproducibility of behavioral studies with this compound or its alternatives, meticulous adherence to standardized experimental protocols is paramount.

Open Field Test
  • Objective: To assess spontaneous locomotor activity, exploration, and anxiety-like behavior.

  • Apparatus: A square or circular arena with walls to prevent escape. The floor is typically divided into a grid of squares.

  • Procedure:

    • Administer this compound or a comparator drug at the desired dose and route.

    • After a specified pretreatment time, place the animal in the center of the open field arena.

    • Record the animal's activity for a set duration (e.g., 5-10 minutes) using an automated tracking system or manual observation.

    • Key parameters to measure include:

      • Total distance traveled

      • Time spent in the center versus the periphery of the arena (an index of anxiety-like behavior)

      • Rearing frequency (a measure of exploratory behavior)

      • Grooming frequency

Elevated Plus Maze
  • Objective: To assess anxiety-like behavior based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • Procedure:

    • Following drug administration and pretreatment period, place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).

    • Record the time spent in and the number of entries into the open and closed arms.

    • An anxiolytic effect is typically indicated by an increase in the time spent and the number of entries into the open arms.

Passive Avoidance Test
  • Objective: To evaluate the effect of a substance on learning and memory.

  • Apparatus: A two-chambered box with a light and a dark compartment, separated by a door. The floor of the dark compartment can deliver a mild foot shock.

  • Procedure:

    • Acquisition Trial: Place the animal in the light compartment. When it enters the dark compartment (a natural preference for rodents), the door closes, and a brief, mild foot shock is delivered.

    • Administer the test compound (e.g., this compound) before or after the acquisition trial, depending on whether the aim is to study effects on learning or memory consolidation.

    • Retention Trial (typically 24 hours later): Place the animal back in the light compartment and measure the latency to enter the dark compartment.

    • A longer latency to enter the dark compartment in the retention trial is indicative of successful memory of the aversive event. A shorter latency suggests impaired memory.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental process and the underlying mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Animal_Acclimation Animal Acclimation Drug_Preparation Drug Preparation Drug_Administration Drug Administration (this compound or Comparator) Drug_Preparation->Drug_Administration Pretreatment_Period Pretreatment Period Drug_Administration->Pretreatment_Period Behavioral_Testing Behavioral Testing (e.g., Open Field, EPM) Pretreatment_Period->Behavioral_Testing Data_Collection Data Collection Behavioral_Testing->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

A typical workflow for a behavioral pharmacology study.

Signaling_Pathways cluster_antihistamine Antihistamine Action cluster_anticholinergic Anticholinergic Action cluster_effects Behavioral Effects Phenbenzamine_H1 This compound Phenbenzamine_H1->H1_Block Blocks H1_Receptor H1 Receptor Sedation Sedation H1_Receptor->Sedation Leads to Histamine Histamine Histamine->H1_Receptor Binds to Phenbenzamine_M This compound Phenbenzamine_M->M_Block Blocks Muscarinic_Receptor Muscarinic Receptor Cognitive_Impairment Cognitive Impairment Muscarinic_Receptor->Cognitive_Impairment Leads to Acetylcholine Acetylcholine Acetylcholine->Muscarinic_Receptor Binds to

Simplified signaling pathways of this compound.

Conclusion and Recommendations for Ensuring Reproducibility

While direct studies on the reproducibility of this compound's behavioral effects are lacking, a comparative analysis with other first-generation antihistamines provides a strong basis for predicting its behavioral profile. The sedative and cognitive-impairing effects are likely to be the most prominent and reproducible outcomes in animal models.

To enhance the reproducibility of future behavioral studies involving this compound or similar compounds, researchers should prioritize the following:

  • Detailed Reporting: Thoroughly document all aspects of the experimental design, including the animal species, strain, sex, age, housing conditions, and the specific formulation and vehicle of the drug used.

  • Standardized Protocols: Employ well-validated and standardized behavioral testing procedures.

  • Appropriate Sample Sizes: Utilize power analyses to determine the necessary number of animals to detect meaningful effects and avoid false negatives.

  • Blinding and Randomization: Implement blinding of experimenters to the treatment conditions and randomize the assignment of animals to experimental groups to minimize bias.

  • Consideration of Time of Day: Conduct behavioral testing at a consistent time of day to account for circadian variations in animal behavior.

  • Dose-Response Studies: Perform comprehensive dose-response analyses to fully characterize the behavioral effects of the compound.

By adhering to these principles, the scientific community can build a more robust and reproducible body of evidence regarding the behavioral pharmacology of this compound and other first-generation antihistamines, ultimately enhancing the translational value of preclinical research.

References

A Comparative Docking Analysis of Phenbenzamine and Other H1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinities of Phenbenzamine and other first and second-generation H1 receptor antagonists through a review of available molecular docking data. The information is intended to support researchers and professionals in the fields of pharmacology and drug development in understanding the molecular interactions of these compounds with the histamine H1 receptor.

Introduction

Histamine H1 receptor antagonists are a cornerstone in the symptomatic treatment of allergic conditions. They are broadly classified into two generations. First-generation antagonists, such as this compound, are known for their efficacy but also for their sedative and anticholinergic side effects due to their ability to cross the blood-brain barrier. Second-generation antagonists were developed to minimize these central nervous system effects and offer a better safety profile.

Molecular docking studies are computational techniques used to predict the binding orientation and affinity of a ligand to a target protein, in this case, the H1 receptor. These in silico methods are crucial in drug discovery for screening potential drug candidates and understanding structure-activity relationships. This guide summarizes available docking scores and binding affinities to provide a comparative overview of these antagonists.

Comparative Binding Affinities

The following table summarizes the binding affinities (in terms of docking scores or Ki values) of this compound and other selected H1 receptor antagonists from various in silico and in vitro studies. It is important to note that docking scores can vary depending on the specific software, scoring function, and receptor model used. Therefore, values from different studies are not always directly comparable.

AntagonistGenerationTypeDocking Score (kcal/mol)Binding Affinity (Ki, nM)Reference
This compound FirstEthylenediamineData Not AvailableData Not Available
DiphenhydramineFirstEthanolamine-16[1]
ChlorpheniramineFirstAlkylamine-3.2[1]
HydroxyzineFirstPiperazine-141.491 (ACE Score)-[2]
MepyramineFirstEthylenediamine-1.1[1]
TriprolidineFirstAlkylamine-1.3[1]
DesloratadineSecondPiperidine-0.4[2]
LevocetirizineSecondPiperazine-0.9[2]
FexofenadineSecondPiperidine-7.2-[3]
LoratadineSecondPiperidine-25[2]
CetirizineSecondPiperazine-2.5[2]
RupatadineSecond--7.0-[3]
MizolastineSecond--7.0-[3]
BilastineSecond-< -7.0-[3]

Experimental Protocols: Molecular Docking of H1 Receptor Antagonists

The following is a generalized protocol for performing molecular docking studies of H1 receptor antagonists, based on common practices in the field.[4][5]

1. Receptor Preparation:

  • Acquisition of Receptor Structure: The three-dimensional structure of the human histamine H1 receptor is typically obtained from the Protein Data Bank (PDB). A commonly used crystal structure is PDB ID: 3RZE.[6]

  • Protein Refinement: The raw PDB file is prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added to the protein structure, and the protonation states of amino acid residues are assigned at a physiological pH.

  • Energy Minimization: The prepared receptor structure is subjected to energy minimization using a force field (e.g., CHARMM27) to relieve any steric clashes and optimize the geometry.[4]

2. Ligand Preparation:

  • Ligand Structure Generation: The 2D structures of the H1 receptor antagonists are drawn using chemical drawing software and converted to 3D structures.

  • Ligand Optimization: The 3D structures of the ligands are energetically minimized using a suitable force field.

3. Molecular Docking:

  • Binding Site Definition: The binding site on the H1 receptor is defined. This is often centered on the location of the co-crystallized ligand in the experimental structure. A grid box is generated around this active site to define the search space for the docking algorithm.

  • Docking Simulation: A molecular docking program (e.g., AutoDock, Glide) is used to place the prepared ligands into the defined binding site of the receptor.[5] The program explores various possible conformations and orientations of the ligand within the binding site.

  • Scoring and Analysis: The docking program calculates a binding score for each pose, which represents an estimate of the binding affinity (e.g., in kcal/mol). The poses with the best scores are then analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the receptor.[7]

Visualizations

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade leading to various physiological responses. The following diagram illustrates this pathway.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds to Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Response (e.g., Inflammation, Smooth Muscle Contraction) PKC->CellularResponse Leads to Ca Ca²⁺ Ca->PKC Activates Ca->CellularResponse Leads to ER->Ca Releases

Caption: The H1 receptor signaling cascade.

Experimental Workflow for Molecular Docking

The process of performing a molecular docking study involves several key steps, from the preparation of the target protein and ligands to the final analysis of the results.

Docking_Workflow PDB 1. Obtain Receptor Structure (e.g., from PDB) PrepReceptor 2. Prepare Receptor (Remove water, add hydrogens) PDB->PrepReceptor DefineSite 4. Define Binding Site (Grid Generation) PrepReceptor->DefineSite LigandDB 3. Prepare Ligand Library (2D to 3D conversion, optimization) Docking 5. Perform Molecular Docking LigandDB->Docking DefineSite->Docking Scoring 6. Scoring and Ranking (Binding Energy Calculation) Docking->Scoring Analysis 7. Analysis of Results (Interaction Analysis, Pose Visualization) Scoring->Analysis

Caption: A typical workflow for a molecular docking study.

References

Validating the specificity of Phenbenzamine's binding to the H1 receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Phenbenzamine's binding specificity to the histamine H1 receptor. As the first clinically introduced antihistamine, understanding its receptor interaction profile is crucial for historical context and for appreciating the advancements in drug development leading to more selective agents. This document contrasts this compound with other first- and second-generation antihistamines, offering quantitative binding data, detailed experimental methodologies, and visual representations of key biological and experimental processes.

This compound, marketed as Antergan, is a first-generation antihistamine belonging to the ethylenediamine class. Introduced in the early 1940s, it marked a significant milestone in the treatment of allergic conditions. However, like many first-generation antihistamines, its therapeutic action is accompanied by a range of side effects, primarily due to its limited receptor selectivity.[1][2] These older drugs are known to interact with other receptors, such as muscarinic, adrenergic, and serotonergic receptors, leading to effects like sedation, dry mouth, and dizziness.[1][2]

Comparative Receptor Binding Affinity

The following table compares the binding affinities of several common first- and second-generation antihistamines at the H1 receptor and key off-target receptors. Second-generation antihistamines were developed to have greater specificity for peripheral H1 receptors and a reduced ability to cross the blood-brain barrier, resulting in a more favorable side-effect profile.[3]

Compound Generation Chemical Class H1 Receptor Ki (nM) Muscarinic Receptor Affinity (pA2/Ki) Adrenergic & Serotonergic Receptor Affinity
This compound FirstEthylenediamineData not availableKnown anticholinergic propertiesFirst-generation antihistamines generally show affinity for these receptors.[1][2]
Diphenhydramine FirstEthanolamine16[4]pA2 = 6.2[5]Known to interact with these receptors.[1]
Chlorpheniramine FirstAlkylamine2[4]Lower than DiphenhydramineKnown to have serotonergic effects.
Hydroxyzine FirstPiperazine10[4]pA2 = 4.8[5]Known to interact with these receptors.[1]
Cetirizine SecondPiperazine~6No effect at 100 µM[5]High selectivity for H1 receptor.
Levocetirizine SecondPiperazine3[1]No significant affinityHigh selectivity for H1 receptor.[1]
Loratadine SecondPiperidine16[4]No effect at 10 µM[5]High selectivity for H1 receptor.
Desloratadine SecondPiperidine0.4 - 0.87[1][4]pA2 = 6.4[5]High selectivity for H1 receptor.[1]
Fexofenadine SecondPiperidine10[1]No effect at 10 µM[5]High selectivity for H1 receptor.[1]

Key Experimental Protocols

The determination of a compound's binding affinity and functional activity at a specific receptor is fundamental to its pharmacological characterization. The following are standard protocols used to validate the specificity of antihistamines like this compound.

Radioligand Competitive Binding Assay

This in vitro assay is the gold standard for determining the binding affinity (Ki) of a test compound for a receptor. It measures the ability of an unlabeled compound to displace a radiolabeled ligand that has a known high affinity for the receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for the histamine H1 receptor.

Materials:

  • Cell Membranes: Preparations from cell lines (e.g., HEK293 or CHO) stably transfected with the human H1 receptor.

  • Radioligand: Typically [³H]-mepyramine, a potent H1 receptor antagonist.

  • Test Compound: this compound or other antihistamines.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass Fiber Filters: To separate bound from free radioligand.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the human H1 receptor.

    • Harvest the cells and homogenize them in an ice-cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed amount of the cell membrane preparation to each well.

    • Add increasing concentrations of the unlabeled test compound.

    • Add a fixed concentration of the radioligand ([³H]-mepyramine).

    • Include controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known H1 antagonist).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C) for a set time to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This traps the membranes with the bound radioligand on the filter.

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Functional Assay: H1 Receptor-Mediated Calcium Flux

This cell-based functional assay measures the ability of a compound to act as an antagonist by inhibiting the intracellular signaling cascade initiated by the activation of the H1 receptor. The H1 receptor is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium (Ca²⁺).

Objective: To determine the functional potency (IC50) of a test compound in inhibiting histamine-induced calcium mobilization.

Materials:

  • Cells: A cell line (e.g., HEK293 or CHO) stably expressing the human H1 receptor.

  • Histamine: The agonist used to stimulate the receptor.

  • Test Compound: this compound or other antihistamines.

  • Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluorescence plate reader: Capable of kinetic reading.

Procedure:

  • Cell Preparation:

    • Plate the H1 receptor-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye for a specific time at 37°C. The dye will enter the cells and become fluorescent upon binding to calcium.

    • Wash the cells with assay buffer to remove any excess dye.

  • Compound Incubation:

    • Add varying concentrations of the test compound (antagonist) to the wells and incubate for a short period.

  • Stimulation and Measurement:

    • Place the plate in a fluorescence plate reader.

    • Inject a fixed concentration of histamine (agonist) into each well to stimulate the H1 receptors.

    • Immediately begin measuring the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of the test compound.

    • Plot the percentage of inhibition of the histamine response against the logarithm of the test compound concentration.

    • Calculate the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the maximal response to histamine.

Visualizing Key Pathways and Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological and experimental processes.

H1_Signaling_Pathway H1 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R binds Gq11 Gq/11 (G-protein) H1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Store (ER) IP3->Ca_ER triggers release PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Mobilization ↑ Intracellular Ca²⁺ Ca_ER->Ca_Mobilization Ca_Mobilization->PKC activates Cell_Response Cellular Response (e.g., Inflammation) PKC->Cell_Response leads to

Caption: H1 Receptor Signaling Pathway

Competitive_Binding_Assay_Workflow Competitive Radioligand Binding Assay Workflow start Start prep_membranes Prepare Cell Membranes Expressing H1 Receptor start->prep_membranes setup_assay Set Up 96-Well Plate: - Membranes - [³H]-Mepyramine (Radioligand) - Test Compound (e.g., this compound) prep_membranes->setup_assay incubation Incubate to Reach Binding Equilibrium setup_assay->incubation filtration Filter to Separate Bound and Free Ligand incubation->filtration counting Measure Radioactivity with Scintillation Counter filtration->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki counting->analysis end End analysis->end

Caption: Competitive Radioligand Binding Assay Workflow

Conclusion

Validating the specificity of this compound's binding to the H1 receptor highlights the historical context of antihistamine development. As a first-generation agent, this compound is understood to have a broad receptor interaction profile, contributing to its therapeutic effects as well as its known side effects. While specific quantitative binding affinities for this compound are not readily found in the surveyed literature, a comparative analysis with other antihistamines demonstrates a clear progression towards greater H1 receptor selectivity in second-generation drugs. This increased specificity, as shown by the significantly lower affinity for muscarinic and other receptors, is a key factor in the improved safety and tolerability of modern antihistamines. The experimental protocols detailed in this guide provide a framework for the continued evaluation and characterization of novel compounds targeting the H1 receptor.

References

A comparative review of the pharmacokinetics of first-generation antihistamines

Author: BenchChem Technical Support Team. Date: December 2025

First-generation antihistamines, a cornerstone in the management of allergic conditions for decades, exhibit a complex pharmacokinetic profile characterized by significant inter-individual variability.[1] This guide provides a comparative analysis of the pharmacokinetics of four prominent first-generation antihistamines: Diphenhydramine, Chlorpheniramine, Hydroxyzine, and Promethazine. The data presented herein, supported by experimental protocols, is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of these widely used therapeutic agents.

Pharmacokinetic Parameters of First-Generation Antihistamines

The pharmacokinetic properties of first-generation antihistamines, including their absorption, distribution, metabolism, and excretion, are summarized in the table below. These parameters are crucial for determining dosage regimens and predicting potential drug interactions.

Pharmacokinetic ParameterDiphenhydramineChlorpheniramineHydroxyzinePromethazine
Bioavailability (%) 40-60[2]25-50[3][4]High (up to 72%)[[“]]~25[6][7]
Time to Peak (Tmax) (hours) 2-3[2]2.5-6[3]~2[[“]][8]Later than oral syrup[6]
Half-life (t1/2) (hours) 2.4-9.3 (adults)[2]~20 (adults)[1]20 (adults)[8][9]10-14[7]
Volume of Distribution (Vd) (L/kg) 17[10]6-12[3]16-22.5[[“]][11]-
Protein Binding (%) 98-99[2]~70[3]93[8]-
Metabolism Liver (CYP2D6, CYP1A2, CYP2C9, CYP2C19)[2]Liver (CYP2D6)[3]Liver (CYP3A4, CYP3A5)[9]Liver[6]
Primary Excretion Route Urine[2]Urine[3]Urine (70% as active metabolite cetirizine)[9]Urine[6]

Note: Pharmacokinetic parameters can vary significantly based on age, renal function, and other individual factors.[1][11] For instance, the elimination half-life of diphenhydramine is longer in the elderly (13.5 hours) compared to young adults (9.2 hours) and children (5.4 hours).[2] Similarly, hydroxyzine's half-life is extended in the elderly (29 hours) versus adults (20 hours) and children (7.1 hours).[8][9]

Experimental Protocols

The determination of the pharmacokinetic parameters listed above involves standardized experimental designs. A typical protocol for a single-dose pharmacokinetic study is outlined below.

Objective: To determine the pharmacokinetic profile of a first-generation antihistamine following a single oral dose.

Study Design: A single-center, open-label, single-dose study in healthy adult volunteers.

Methodology:

  • Subject Recruitment: A cohort of healthy adult volunteers meeting specific inclusion and exclusion criteria is recruited.

  • Drug Administration: After an overnight fast, subjects receive a single oral dose of the antihistamine.

  • Blood Sampling: Venous blood samples are collected at pre-determined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, 36, and 48 hours) post-dose.[12]

  • Plasma Analysis: Plasma is separated from the blood samples and analyzed for the concentration of the parent drug and its major metabolites using a validated analytical method, such as high-performance liquid chromatography (HPLC) with electrochemical detection.[12]

  • Pharmacokinetic Analysis: Non-compartmental methods are used to calculate key pharmacokinetic parameters from the plasma concentration-time data.[12] This includes Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), t1/2 (elimination half-life), Vd (volume of distribution), and CL (clearance).

Mechanism of Action and Signaling Pathway

First-generation antihistamines exert their therapeutic effects primarily by acting as inverse agonists at the histamine H1 receptor.[2][8] This action blocks the effects of histamine, a key mediator in allergic reactions. The signaling pathway is depicted in the diagram below.

G Simplified H1 Receptor Signaling Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq_11 Gq/11 Protein H1R->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Allergic_Symptoms Allergic Symptoms Ca_release->Allergic_Symptoms PKC->Allergic_Symptoms Antihistamine First-Generation Antihistamine Antihistamine->H1R Blocks

Caption: H1 Receptor Inverse Agonist Mechanism.

The ability of first-generation antihistamines to cross the blood-brain barrier and antagonize central H1 receptors is responsible for their characteristic sedative effects.[2][13] Additionally, many of these agents exhibit anticholinergic properties by blocking muscarinic acetylcholine receptors.[2]

Experimental Workflow for Pharmacokinetic Analysis

The process of determining the pharmacokinetic profile of a drug involves a series of well-defined steps, from study design to data analysis. The following diagram illustrates a typical experimental workflow.

G Experimental Workflow for Pharmacokinetic Studies cluster_preclinical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Study_Design Study Design & Protocol Development Subject_Recruitment Subject Recruitment & Informed Consent Study_Design->Subject_Recruitment Drug_Admin Drug Administration Subject_Recruitment->Drug_Admin Sample_Collection Biological Sample Collection (Blood/Urine) Drug_Admin->Sample_Collection Sample_Processing Sample Processing (e.g., Plasma Separation) Sample_Collection->Sample_Processing Sample_Analysis Sample Analysis (Drug Concentration) Sample_Processing->Sample_Analysis Method_Validation Analytical Method Validation (e.g., HPLC) Method_Validation->Sample_Analysis Data_Analysis Pharmacokinetic Data Analysis Sample_Analysis->Data_Analysis Report_Generation Report Generation & Interpretation Data_Analysis->Report_Generation

Caption: Pharmacokinetic Study Workflow.

References

Safety Operating Guide

Navigating the Safe Disposal of Phenbenzamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste is a critical component of laboratory operations and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of phenbenzamine, aligning with standard laboratory safety and environmental protection protocols. Adherence to these guidelines is imperative to minimize risks to personnel and the environment.

This compound, as a pharmaceutical compound, should be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash. This principle is rooted in the potential toxicity and environmental harm associated with pharmaceutical compounds.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures to minimize exposure risks.

  • Personal Protective Equipment (PPE): A comprehensive set of PPE should be worn at all times when handling this compound. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1]

  • Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or vapors.[2]

  • Avoid Contact: Direct contact with the substance should be strictly avoided. In case of skin or eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[3]

  • Ingestion: Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor if you feel unwell and rinse your mouth with water.[1][3]

Step-by-Step Disposal Protocol

The following procedural steps are critical for the safe management and disposal of this compound waste. This protocol covers everything from initial waste identification to final collection by authorized personnel.

  • Waste Identification and Segregation:

    • Treat all materials contaminated with this compound as hazardous waste. This includes unused product, chemical solutions, and contaminated laboratory consumables such as pipette tips, gloves, and vials.[4]

    • Segregate this compound waste from other chemical waste streams to prevent potentially dangerous chemical reactions.[4]

  • Containerization:

    • Collect all this compound waste in a designated, leak-proof, and chemically compatible container.[4][5] The container must be kept securely closed except when actively adding waste.[4][5]

  • Labeling:

    • Clearly label the hazardous waste container with the full chemical name, "this compound," and the words "Hazardous Waste."[4] Avoid using abbreviations or chemical formulas.[4]

    • The label must also include the accumulation start date, and the name and contact information of the principal investigator or laboratory supervisor.[4]

  • Storage:

    • Store the sealed and labeled hazardous waste container in a designated and secure satellite accumulation area within the laboratory.[4]

    • This storage area should be away from general laboratory traffic and incompatible materials to minimize the risk of spills or reactions.[4] this compound should be stored locked up.[1][3]

  • Disposal Request:

    • Dispose of contents and container to an approved waste disposal plant.[1][3] Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the this compound waste.[4] Do not attempt to transport hazardous waste outside of the laboratory.[4]

  • Decontamination of Empty Containers:

    • If a container that held this compound is to be disposed of as non-hazardous waste, it must first be triple-rinsed with a suitable solvent.[4][5]

    • The rinsate from this cleaning process is considered hazardous and must be collected and disposed of as this compound waste.[4][5] For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[5]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from generation to final pickup.

Phenbenzamine_Disposal_Workflow cluster_prep Preparation & Handling cluster_contain Containment & Labeling cluster_storage Storage cluster_disposal Disposal A Identify this compound Waste (Unused product, contaminated materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Handle in a Ventilated Area (Fume Hood) B->C E Transfer Waste to Container C->E D Select a Compatible, Leak-Proof Container D->E F Securely Close Container E->F G Label Container: 'Hazardous Waste - this compound', Date, PI Information F->G H Store in a Designated, Secure Satellite Accumulation Area G->H I Segregate from Incompatible Materials H->I J Contact EHS for Waste Pickup Request I->J K EHS Collects Waste for Approved Disposal J->K

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Phenbenzamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Phenbenzamine. It outlines the necessary personal protective equipment (PPE), operational procedures for safe handling, and protocols for disposal to ensure a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is considered toxic and requires careful handling to avoid exposure.[1][2] It may be harmful if swallowed and is suspected of causing cancer.[3][4][5][6] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory.

Recommended Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound.

Protection Type Specification Rationale
Eye/Face Protection Chemical safety goggles or a face shield.[3][7]To protect against splashes and dust.
Skin Protection - Hand Protection: Chemical-resistant gloves (e.g., Nitrile rubber).[3][7] - Body Protection: Laboratory coat, long-sleeved clothing, and closed-toe shoes.[7]To prevent skin contact with the chemical.
Respiratory Protection A NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter should be worn, especially when weighing and diluting the neat chemical or when ventilation is inadequate.[2]To prevent inhalation of dust or vapors.

Operational Plan for Handling this compound

A systematic approach is essential for the safe handling of this compound from preparation to disposal.

1. Preparation and Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[3][7]

  • Ensure that a safety shower and eye wash station are readily accessible.[5]

  • Avoid generating dust.[3][7]

  • Do not eat, drink, or smoke in the laboratory or areas where this compound is handled.[3][7]

  • Wash hands thoroughly after handling the substance.[3][7]

2. Storage:

  • Store this compound in a tightly-closed container under an inert atmosphere.[1][2]

  • Keep the container in a freezer for storage.[1][2]

3. Spill Response:

  • In case of a small spill, dampen the material with toluene to prevent dust formation.[1][2]

  • Transfer the dampened material to a suitable container for disposal.[1][2]

  • Use absorbent paper dampened with toluene to clean the remaining material.[1]

  • Wash the affected surfaces with soap and water.[1][2]

  • Seal all contaminated waste in vapor-tight plastic bags for disposal.[1][2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and potential exposure.

  • All waste materials, including spilled substance, used absorbent paper, and contaminated PPE, must be sealed in vapor-tight plastic bags.[1][2]

  • Dispose of the sealed bags as hazardous chemical waste in accordance with all local, state, and federal regulations.[3][7]

Experimental Workflow and Safety Procedures

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

start Start: Prepare for Handling ppe Step 1: Don Appropriate PPE start->ppe handling Step 2: Handle this compound in Fume Hood ppe->handling storage Step 3: Store Properly in Freezer handling->storage spill Spill? handling->spill During Handling storage->spill During Storage spill_response Step 4a: Follow Spill Response Protocol spill->spill_response Yes disposal_prep Step 4b: Prepare Waste for Disposal spill->disposal_prep No spill_response->disposal_prep disposal Step 5: Dispose of Hazardous Waste disposal_prep->disposal decontaminate Step 6: Decontaminate Work Area disposal->decontaminate remove_ppe Step 7: Remove and Dispose of PPE decontaminate->remove_ppe end End: Procedure Complete remove_ppe->end

Safe Handling and Disposal Workflow for this compound.

References

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.